8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine
Description
Properties
IUPAC Name |
8-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-6(8)7-9-4-10-11(7)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTIPKPMNMOVHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=N2)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650337 | |
| Record name | 8-Bromo-6-methyl[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957062-94-1 | |
| Record name | 8-Bromo-6-methyl[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 8-Bromo-6-methyl-triazolo[1,5-a]pyridine
An In-depth Technical Guide to the Synthesis and Characterization of 8-Bromo-6-methyl-[1][2][3]triazolo[1,5-a]pyridine
Abstract
This technical guide provides a comprehensive overview of a robust methodology for the synthesis and detailed characterization of 8-Bromo-6-methyl-[1][2][3]triazolo[1,5-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The[1][2][3]triazolo[1,5-a]pyridine scaffold is a prominent pharmacophore due to its isosteric relationship with purines, leading to a wide range of biological activities.[2][4] This guide, intended for researchers, scientists, and professionals in drug development, outlines a well-established synthetic pathway, provides detailed experimental protocols, and describes the analytical techniques for comprehensive characterization of the target molecule. The causality behind experimental choices is explained to provide practical, field-proven insights.
Introduction
The fused heterocyclic system of[1][2][3]triazolo[1,5-a]pyridine is a cornerstone in the design of novel therapeutic agents, exhibiting a broad spectrum of pharmacological activities, including but not limited to, antimicrobial, antiviral, and anticancer properties.[3] The structural rigidity and the specific arrangement of nitrogen atoms in this scaffold allow for diverse molecular interactions with biological targets. The introduction of substituents, such as a bromine atom and a methyl group at the 8- and 6-positions, respectively, is a strategic approach to modulate the electronic and steric properties of the molecule, potentially enhancing its biological efficacy and selectivity. This guide details a reliable synthetic route to 8-Bromo-6-methyl-[1][2][3]triazolo[1,5-a]pyridine and the analytical methods for its unambiguous structural confirmation.
Synthesis of 8-Bromo-6-methyl-[1][2][3]triazolo[1,5-a]pyridine
The synthesis of the target compound is proposed via a two-step sequence, commencing with the preparation of the key intermediate, 2-amino-3-bromo-5-methylpyridine, followed by the cyclization to form the fused triazole ring.
Step 1: Synthesis of 2-amino-3-bromo-5-methylpyridine
The synthesis of the crucial 2-amino-3-bromo-5-methylpyridine intermediate can be achieved through the bromination of 2-amino-5-methylpyridine. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In this case, the 3-position is favored for bromination.
Experimental Protocol:
-
To a solution of 2-amino-5-methylpyridine (1.0 eq) in a suitable solvent such as glacial acetic acid, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature. The use of NBS is preferred over elemental bromine for its milder and more selective brominating properties.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 2-amino-3-bromo-5-methylpyridine.
Step 2: Synthesis of 8-Bromo-6-methyl-[1][2][3]triazolo[1,5-a]pyridine
The final step involves the construction of the triazole ring onto the pyridine core. A reliable method for this transformation is the reaction of the 2-aminopyridine intermediate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an N,N-dimethylformamidine intermediate, which is then cyclized with hydroxylamine.[5]
Experimental Protocol:
-
A mixture of 2-amino-3-bromo-5-methylpyridine (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) is heated at reflux for 4-6 hours. DMF-DMA serves as a one-carbon synthon and an aminomethylenating agent.[6]
-
After cooling to room temperature, the excess DMF-DMA and methanol byproduct are removed under reduced pressure.
-
The resulting crude N'-(3-bromo-5-methylpyridin-2-yl)-N,N-dimethylformamidine is dissolved in ethanol.
-
To this solution, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). The sodium acetate acts as a base to neutralize the HCl salt of hydroxylamine.
-
The reaction mixture is heated at reflux for 6-8 hours. Monitor the reaction progress by TLC.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield 8-Bromo-6-methyl-[1][2][3]triazolo[1,5-a]pyridine.
Synthetic Workflow Diagram:
Caption: Synthetic pathway for 8-Bromo-6-methyl-[1][2][3]triazolo[1,5-a]pyridine.
Characterization
The synthesized 8-Bromo-6-methyl-[1][2][3]triazolo[1,5-a]pyridine must be thoroughly characterized to confirm its identity, structure, and purity. The following analytical techniques are essential for this purpose.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and triazole rings, as well as a singlet for the methyl group protons. The chemical shifts and coupling constants will be indicative of the substitution pattern. The methyl group protons should appear as a singlet around δ 2.4-2.6 ppm. The aromatic protons will be in the range of δ 7.0-9.0 ppm. |
| ¹³C NMR | The carbon NMR spectrum will display signals for all the carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic and methyl carbons. The methyl carbon should resonate around δ 15-20 ppm, while the aromatic carbons will be in the δ 110-160 ppm region. |
| IR Spectroscopy | The infrared spectrum will show characteristic absorption bands for the C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the heterocyclic rings, and the C-Br stretching vibration. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) and an (M+2)⁺ peak of similar intensity, which is characteristic of the presence of a bromine atom. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |
Characterization Workflow Diagram:
Caption: Workflow for the characterization of the final product.
Conclusion
This technical guide has outlined a detailed and logical synthetic pathway for the preparation of 8-Bromo-6-methyl-[1][2][3]triazolo[1,5-a]pyridine, a compound with significant potential in the field of medicinal chemistry. The provided experimental protocols are based on well-established and reliable chemical transformations. Furthermore, a comprehensive characterization workflow has been described to ensure the structural integrity and purity of the synthesized molecule. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.
References
- 1. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 3. 2-アミノ-5-ブロモ-3-メチルピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-6-methyl-triazolo[1,5-a]pyridine
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine (CAS No. 957062-94-1).[3] While this compound represents a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science, detailed experimental data on its properties are not widely available in the public domain. This guide, therefore, serves a dual purpose: to consolidate the known structural information and to provide detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. By presenting not just the "what" but the "how" and "why," this document is intended to empower researchers, scientists, and drug development professionals to fully characterize this molecule and similar heterocyclic entities. We will delve into the theoretical importance of each property and offer practical, step-by-step methodologies for their empirical validation.
Introduction: The Significance of the Triazolo[1,5-a]pyridine Scaffold
The triazolo[1,5-a]pyridine ring system is a privileged scaffold in medicinal chemistry.[4] Its structural resemblance to purines allows it to function as a bioisostere, interacting with a wide range of biological targets. Derivatives of this core have been investigated for various therapeutic applications, including their use as kinase inhibitors in oncology. The introduction of a bromine atom and a methyl group, as in 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine, offers specific modulations of the molecule's steric and electronic properties. The bromine atom, in particular, can serve as a handle for further synthetic modifications through cross-coupling reactions, enhancing its utility as a versatile intermediate.[5]
A thorough understanding of the physicochemical properties of this specific derivative is paramount for its effective utilization. These properties govern its solubility, permeability, crystal packing, and reactivity—all of which are critical factors in drug design, formulation development, and process chemistry.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to confirm its identity and structure.
Chemical Structure and Nomenclature
-
Systematic Name: 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine
-
CAS Number: 957062-94-1[3]
-
Molecular Formula: C₇H₆BrN₃[3]
-
Molecular Weight: 212.05 g/mol [3]
Below is a diagram illustrating the chemical structure with standardized atom numbering, which will be referenced in the spectral analysis sections.
Caption: Chemical structure of 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine.
Physical and Thermal Properties
The physical state, melting point, and thermal stability of a compound are fundamental parameters that inform on its purity, crystal lattice energy, and handling requirements.
Melting Point (Mp)
The melting point is a critical indicator of purity. A sharp melting range typically suggests a high-purity crystalline solid, while a broad range can indicate the presence of impurities or an amorphous state.
Table 1: Melting Point Data
| Parameter | Value |
|---|
| Melting Point (°C) | To be determined experimentally |
Experimental Protocol: Melting Point Determination (Capillary Method)
-
Causality: This method is chosen for its simplicity, small sample requirement, and accuracy for crystalline organic compounds.
-
Instrumentation: Digital melting point apparatus (e.g., Stuart SMP10, Büchi M-560).
-
Procedure:
-
Ensure the compound is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the apparatus.
-
Set a heating ramp rate. For an unknown compound, a rapid scan (10-20 °C/min) can be used to find an approximate range, followed by a slower, more accurate determination (1-2 °C/min) around the expected melting point.
-
Record the temperature at which the first liquid appears (onset) and the temperature at which the last solid melts (clear point). This range is the melting point.
-
Perform the measurement in triplicate to ensure reproducibility.
-
Caption: Workflow for Melting Point Determination.
Solubility Profile
Solubility is a cornerstone of drug development, directly impacting bioavailability, formulation strategies, and purification methods. A comprehensive solubility profile in various solvents is essential.
Table 2: Solubility Profile
| Solvent | Solubility Category | Quantitative Value (mg/mL) |
|---|---|---|
| Water (pH 7.4) | To be determined | To be determined |
| 0.1 M HCl | To be determined | To be determined |
| Dichloromethane | To be determined | To be determined |
| Methanol | To be determined | To be determined |
| DMSO | To be determined | To be determined |
| Ethyl Acetate | To be determined | To be determined |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
Causality: The shake-flask method is the gold standard for determining equilibrium solubility, ensuring that the solution is fully saturated. This is critical for accurate biopharmaceutical classification and formulation decisions.
-
Procedure:
-
Add an excess amount of the compound to a known volume of the chosen solvent in a sealed vial. The excess solid is crucial to ensure equilibrium is reached with a saturated solution.
-
Agitate the vials at a constant temperature (typically 25 °C or 37 °C for physiological relevance) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
After agitation, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the solubility in mg/mL or mol/L.
-
Acidity/Basicity (pKa)
The pKa value(s) of a molecule dictate its ionization state at different pH values. This is fundamentally important for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as the charge of a molecule significantly affects its ability to cross biological membranes. For the triazolo[1,5-a]pyridine core, the nitrogen atoms can be protonated, making it a basic compound.
Table 3: Acid Dissociation Constant
| Parameter | Predicted Range | Experimental Value |
|---|
| pKa (of conjugate acid) | 2.0 - 4.0 | To be determined |
Note: The predicted range is an estimate based on the pKa of pyridine (approx. 5.2) and the electron-withdrawing effects of the fused triazole ring and the bromine atom.
Experimental Protocol: pKa Determination (Potentiometric Titration)
-
Causality: Potentiometric titration is a robust and direct method for measuring pKa. It relies on monitoring the change in pH of a solution of the compound as a titrant of known concentration is added.
-
Procedure:
-
Accurately weigh a sample of the compound and dissolve it in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low).
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Record the pH value after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.
-
Specialized software can be used to analyze the titration curve and derive a more accurate pKa value, especially for compounds with multiple pKa's or low solubility.
-
Spectroscopic Properties
Spectroscopic analysis provides an unambiguous confirmation of the chemical structure and can be used for routine quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.
Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):
-
Aromatic Protons: Three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons at the C5, C7, and C2 positions (if present, depending on the isomer). The coupling patterns (doublets, singlets) will be indicative of their relative positions.
-
Methyl Protons: A singlet in the aliphatic region (typically δ 2.0-3.0 ppm) corresponding to the three protons of the methyl group at C6.
Expected ¹³C NMR Spectral Features:
-
Seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic and aliphatic carbons, with the carbon attached to the bromine atom (C8) showing a distinct shift.
Experimental Protocol: NMR Analysis
Caption: Workflow for NMR sample preparation and analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Expected Features (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent peak at m/z corresponding to the molecular weight (212.05 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at M⁺ and M⁺+2 (corresponding to ⁷⁹Br and ⁸¹Br).
-
Fragmentation Pattern: Fragmentation may involve the loss of the bromine atom, the methyl group, or cleavage of the heterocyclic rings.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected Absorption Bands:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=C and C=N stretching (aromatic rings): ~1400-1650 cm⁻¹
-
C-Br stretching: ~500-600 cm⁻¹
Conclusion and Future Work
This guide establishes a framework for the comprehensive physicochemical characterization of 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine. While foundational data such as its molecular formula and weight are confirmed, the empirical determination of its melting point, solubility, pKa, and detailed spectral properties is essential for its advancement in research and development pipelines. The protocols detailed herein provide a robust starting point for any scientist or researcher aiming to work with this promising heterocyclic compound. The execution of these experiments will yield a complete physicochemical profile, enabling its rational application in drug discovery and materials science.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. scienceopen.com [scienceopen.com]
- 3. 957062-94-1 CAS MSDS (8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 5. Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Chemist's Guide to Functionalized Triazolopyridines: A Comprehensive Review of Core Methodologies and Late-Stage Diversification
Abstract
The triazolopyridine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its versatile biological activities and unique photophysical properties. This technical guide provides an in-depth review of the principal synthetic strategies for accessing functionalized triazolopyridines, with a focus on the underlying mechanistic principles and practical applications. We will explore classical condensation and cycloaddition reactions, modern transition-metal-catalyzed cross-coupling and C-H functionalization approaches, and strategies for the late-stage diversification of the triazolopyridine core. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis and functionalization of this important class of heterocyclic compounds.
Introduction: The Privileged Triazolopyridine Scaffold
Triazolopyridines are bicyclic heteroaromatic compounds formed by the fusion of a triazole and a pyridine ring.[1] The relative orientation of the nitrogen atoms in both rings gives rise to several isomeric forms, with the[2][3][4]triazolo[4,3-a]pyridine and[2][3][4]triazolo[1,5-a]pyridine isomers being the most extensively studied and pharmacologically significant.[5] The unique electronic properties and rigid, planar structure of the triazolopyridine nucleus make it an attractive scaffold for the design of therapeutic agents and functional materials.
The therapeutic potential of triazolopyridines is vast, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and neuroprotective properties.[4][5] Notable examples of drugs containing the triazolopyridine core include the anxiolytic agent Trazodone and the Janus kinase (JAK) inhibitor Filgotinib.[1] This broad spectrum of activity underscores the importance of efficient and versatile synthetic methodologies for the construction and functionalization of the triazolopyridine framework.
This guide will systematically review the key synthetic approaches to functionalized triazolopyridines, providing both theoretical insights and practical, step-by-step protocols for their preparation.
Core Synthesis of the Triazolopyridine Ring System
The construction of the triazolopyridine scaffold can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, regioselectivity, and functional group tolerance.
Condensation and Cyclization Strategies
Historically, the synthesis of triazolopyridines has relied on condensation reactions between suitably functionalized pyridine and triazole precursors, followed by intramolecular cyclization. A prevalent approach involves the reaction of 2-hydrazinopyridines with various one-carbon synthons, such as carboxylic acids, orthoesters, or aldehydes.[4]
A classic example is the synthesis of 3-substituted-[2][3][4]triazolo[4,3-a]pyridines from 2-hydrazinopyridine and aldehydes, followed by oxidative cyclization.[6] This method is operationally simple and provides access to a wide range of derivatives.
Diagram 1: General Workflow for Condensation/Cyclization Synthesis
Caption: A simplified workflow for the synthesis of triazolopyridines via condensation and cyclization.
[3+2] Cycloaddition Reactions
[3+2] Cycloaddition reactions represent a powerful and atom-economical approach for the construction of the triazole ring. In the context of triazolopyridine synthesis, this often involves the reaction of a pyridine-containing 1,3-dipole with a suitable dipolarophile, or vice versa. For instance, the reaction of azinium-N-imines with nitriles in the presence of a copper catalyst provides a direct route to[2][3][4]triazolo[1,5-a]pyridines.[7]
Transition-Metal-Catalyzed Methodologies
The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and triazolopyridines are no exception. Palladium-, copper-, and nickel-catalyzed reactions have enabled the development of highly efficient and regioselective synthetic routes.
Copper catalysis has been widely employed for the synthesis of[2][3][4]triazolo[1,5-a]pyridines from 2-aminopyridines and nitriles.[3] This reaction proceeds via a consecutive addition-oxidative cyclization mechanism and offers a broad substrate scope.[7]
Palladium-catalyzed cross-coupling reactions are invaluable for the late-stage functionalization of pre-formed triazolopyridine cores (vide infra), but they can also be employed in the initial ring-forming steps. For example, a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by microwave-assisted dehydration, provides an efficient route to[2][3][4]triazolo[4,3-a]pyridines.[6]
Late-Stage Functionalization of the Triazolopyridine Core
The ability to introduce functional groups onto a pre-existing heterocyclic scaffold, known as late-stage functionalization, is of paramount importance in drug discovery for the rapid generation of analog libraries and the optimization of lead compounds.
C-H Functionalization
Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of triazolopyridines, obviating the need for pre-functionalized starting materials. Both copper and palladium catalysts have been successfully employed for the direct arylation and alkylation of the triazolopyridine core. For instance, copper-catalyzed direct C-H (hetero)arylation of[2][3][4]triazolo[4,3-a]pyridine has been developed to synthesize 3-aryl derivatives.[8]
Diagram 2: Conceptual Workflow for C-H Functionalization
Caption: A simplified representation of a transition-metal-catalyzed C-H functionalization workflow.
Suzuki-Miyaura Cross-Coupling
For triazolopyridines bearing a halogen substituent, the Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for introducing a vast array of aryl and heteroaryl groups.[9][10] This palladium-catalyzed reaction between a halo-triazolopyridine and a boronic acid or ester offers excellent functional group tolerance and generally proceeds under mild conditions.[10]
Data Presentation: Comparison of Synthetic Methodologies
| Methodology | Isomer | Key Reactants | Catalyst/Reagent | Advantages | Limitations | Reference(s) |
| Condensation/Cyclization | [2][3][4]triazolo[4,3-a] | 2-Hydrazinopyridine, Aldehyde | Oxidant (e.g., DDQ, MnO₂) | Operationally simple, readily available starting materials | Stoichiometric oxidants, sometimes harsh conditions | [5] |
| PIFA-mediated Cyclization | [2][3][4]triazolo[1,5-a] | N-(pyridin-2-yl)benzimidamide | PIFA | Metal-free, high yields, short reaction times | Use of hypervalent iodine reagent | [11][12] |
| Copper-Catalyzed Cyclization | [2][3][4]triazolo[1,5-a] | 2-Aminopyridine, Nitrile | CuBr | Good functional group tolerance, readily available catalyst | Can require elevated temperatures | [3][7] |
| Microwave-Assisted Synthesis | [2][3][4]triazolo[1,5-a] | Enaminonitrile, Benzohydrazide | None | Catalyst- and additive-free, rapid | Requires microwave reactor | [7][13] |
| C-H Arylation | [2][3][4]triazolo[4,3-a] | Triazolopyridine, Aryl Halide | CuI | Direct functionalization, atom-economical | Can have regioselectivity issues | [8] |
| Suzuki-Miyaura Coupling | Both | Halo-triazolopyridine, Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄) | Excellent functional group tolerance, vast scope of coupling partners | Requires pre-halogenated substrate | [2][9] |
Experimental Protocols
General Procedure for the PIFA-Mediated Synthesis of 2-Aryl-[2][3][4]triazolo[1,5-a]pyridines[11][12]
To a solution of the N-(pyridin-2-yl)benzimidamide (0.5 mmol) in hexafluoroisopropanol (HFIP, 2.0 mL) was added phenyliodine bis(trifluoroacetate) (PIFA, 0.6 mmol) in one portion at room temperature. The reaction mixture was stirred at room temperature for the time indicated by TLC analysis (typically 10-30 minutes). Upon completion, the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 2-aryl-[2][3][4]triazolo[1,5-a]pyridine.
General Procedure for the Microwave-Assisted, Catalyst-Free Synthesis of[2][3][4]triazolo[1,5-a]pyridines[7][13]
A mixture of the appropriate enaminonitrile (1.0 equiv.) and benzohydrazide (2.0 equiv.) in dry toluene (1.5 mL) was placed in a microwave tube. The tube was sealed and the reaction mixture was irradiated in a microwave reactor at 140 °C for the specified time. After completion of the reaction, the mixture was cooled to room temperature and the solvent was evaporated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired[2][3][4]triazolo[1,5-a]pyridine.
General Procedure for the Suzuki-Miyaura Coupling of 8-Bromo-[2][3][4]triazolo[1,5-a]pyridine[2]
To a dry Schlenk flask or sealed tube, add 8-bromo-[2][3][4]triazolo[1,5-a]pyridine (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv). The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times. Anhydrous solvent (e.g., 1,4-dioxane) and degassed water are added. The reaction mixture is heated to the appropriate temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Conclusion and Future Outlook
The synthesis of functionalized triazolopyridines has evolved significantly from classical condensation methods to modern, highly efficient transition-metal-catalyzed and catalyst-free approaches. The methodologies reviewed in this guide provide a robust toolbox for the construction and diversification of this privileged heterocyclic scaffold. The continued development of novel synthetic strategies, particularly in the realm of late-stage C-H functionalization and photocatalysis, will undoubtedly further expand the chemical space accessible to medicinal chemists and materials scientists. The versatility and proven biological relevance of the triazolopyridine core ensure its continued prominence as a target for synthetic innovation and a source of novel therapeutic agents and functional materials.
References
- 1. SYNTHESIS OF FUNCTIONALIZED TRIAZOLO[1,5-<i>a</i>]PYRIMIDINE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 2. benchchem.com [benchchem.com]
- 3. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. Synthesis of ([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)phosphonates and their benzo derivatives via 5-exo-dig cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 7. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PhI(OCOCF3)2-Mediated Intramolecular Oxidative N-N Bond Formation: Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, and Storage of 8-Bromo-6-methyl-triazolo[1,5-a]pyridine
This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the safe handling, and storage of the novel heterocyclic compound, 8-Bromo-6-methyl-triazolo[1,5-a]pyridine. As with many specialized reagents in the pharmaceutical and agrochemical synthesis pathways, a robust understanding of its chemical nature is paramount to ensuring laboratory safety and experimental integrity. While specific toxicological data for this exact molecule is not extensively published, a thorough analysis of its structural motifs—namely the brominated pyridine and fused triazole rings—provides a solid foundation for a comprehensive safety protocol. This document is structured to empower the user with not just procedural steps, but with the scientific rationale behind them.
Hazard Identification and Risk Assessment: A Proactive Approach
The cornerstone of laboratory safety lies in a proactive assessment of potential hazards. Based on data from structurally related compounds, 8-Bromo-6-methyl-triazolo[1,5-a]pyridine should be treated with caution. The primary hazards associated with pyridine derivatives include acute toxicity if swallowed, skin and eye irritation, and potential respiratory irritation.[1] The bromine substituent may also contribute to its reactivity and toxicological profile.
A thorough risk assessment should be conducted before any experimental work. This involves evaluating the quantities being used, the nature of the experimental procedures (e.g., heating, distillation), and the potential for aerosol generation.
Risk Assessment Workflow
The following diagram outlines a systematic approach to risk assessment before handling 8-Bromo-6-methyl-triazolo[1,5-a]pyridine.
Caption: A stepwise workflow for conducting a risk assessment prior to handling 8-Bromo-6-methyl-triazolo[1,5-a]pyridine.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary engineering control for handling 8-Bromo-6-methyl-triazolo[1,5-a]pyridine is a certified chemical fume hood.[1] This is crucial to prevent the inhalation of any dust or vapors, which may cause respiratory irritation.[1] All manipulations of the solid compound and its solutions should be performed within the fume hood.
Personal Protective Equipment (PPE) provides the final barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles conforming to EN166 or NIOSH standards.[2] | Protects against accidental splashes of the compound or its solutions, which can cause serious eye irritation.[1] |
| Hand Protection | Nitrile or neoprene gloves.[3] | Provides a suitable chemical barrier. Latex gloves are not recommended due to their poor resistance to many organic compounds.[3] |
| Body Protection | A chemical-resistant lab coat. | Protects against skin contact. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | Not typically required when working in a functional fume hood. | In the event of a ventilation failure or a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |
Safe Handling and Experimental Protocols: A Step-by-Step Guide
Adherence to meticulous handling procedures is critical to minimize exposure and prevent accidents.
Weighing and Transferring the Solid Compound:
-
Preparation: Before bringing the compound into the fume hood, ensure all necessary equipment (spatulas, weigh boats, receiving flasks) is present and clean.
-
Weighing: Tare a suitable container on a balance located within the fume hood. Carefully transfer the desired amount of 8-Bromo-6-methyl-triazolo[1,5-a]pyridine to the container. Avoid creating dust.
-
Transfer: If transferring to a reaction vessel, use a powder funnel to prevent spillage.
-
Cleaning: After transfer, decontaminate the spatula and any other surfaces that may have come into contact with the compound using a suitable solvent (e.g., ethanol or isopropanol) and wipe clean. Dispose of the contaminated wipes as chemical waste.
Preparing Solutions:
-
Solvent Addition: In the fume hood, add the solvent to the flask containing the weighed compound.
-
Dissolution: If necessary, gently swirl or stir the mixture to facilitate dissolution. Avoid vigorous shaking that could create aerosols.
-
Labeling: Immediately label the flask with the compound name, concentration, solvent, and date.
Storage and Stability: Preserving Integrity and Ensuring Safety
Proper storage is essential for maintaining the chemical's integrity and for laboratory safety.
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[4][5] | Protects against degradation. Some related compounds are stored at 0-5°C. |
| Atmosphere | Keep container tightly closed in a dry and well-ventilated place.[5] | Prevents absorption of atmospheric moisture.[4] |
| Incompatible Materials | Store away from strong oxidizing agents.[1] | Avoids potentially hazardous reactions. |
| Ignition Sources | Keep away from heat, sparks, and open flames.[1][5] | While the compound is a solid, precautions against ignition sources are good laboratory practice, especially when working with flammable solvents. |
Chemical Incompatibility Diagram
This diagram illustrates the key incompatibilities to consider when storing and handling 8-Bromo-6-methyl-triazolo[1,5-a]pyridine.
Caption: A diagram illustrating the key chemical and physical incompatibilities of 8-Bromo-6-methyl-triazolo[1,5-a]pyridine.
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure or spill, a rapid and informed response is crucial.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, absorb the material with an inert absorbent material such as vermiculite, sand, or earth.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for chemical waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Conclusion: A Culture of Safety
The safe and effective use of 8-Bromo-6-methyl-triazolo[1,5-a]pyridine in a research and development setting is contingent upon a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. By integrating the principles of proactive risk assessment, appropriate engineering controls and PPE, meticulous handling techniques, and a well-defined emergency response plan, researchers can confidently and safely explore the synthetic potential of this valuable compound.
References
The Discovery of Novel 8-Bromo-6-methyl-triazolo[1,5-a]pyridine Derivatives: A Technical Guide for Drug Development Professionals
Foreword: Unlocking the Therapeutic Potential of the Triazolo[1,5-a]pyridine Scaffold
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its diverse pharmacological activities.[4][5] Its unique electronic and structural features have led to the development of compounds with applications ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective agents. This guide delves into the discovery of a specific, novel class of these compounds: 8-Bromo-6-methyl-triazolo[1,5-a]pyridine derivatives. The strategic incorporation of a bromine atom at the 8-position serves as a versatile synthetic handle for introducing a wide array of molecular diversity through modern cross-coupling methodologies. The methyl group at the 6-position is anticipated to modulate the compound's metabolic stability and steric interactions with biological targets.
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive and in-depth technical overview. It moves beyond a simple recitation of protocols to explain the underlying scientific rationale for experimental choices, thereby empowering researchers to not only replicate but also adapt and innovate upon the described methodologies.
I. Strategic Synthesis of the 8-Bromo-6-methyl-triazolo[1,5-a]pyridine Core
The cornerstone of this discovery program is the efficient and scalable synthesis of the 8-Bromo-6-methyl-triazolo[1,5-a]pyridine core. The synthetic strategy is designed in two key stages: first, the preparation of the crucial precursor, 2-amino-3-bromo-5-methylpyridine, followed by its cyclization to form the desired triazolopyridine ring system.
Synthesis of the Key Precursor: 2-Amino-3-bromo-5-methylpyridine
The synthesis of 2-amino-3-bromo-5-methylpyridine can be approached through several routes. A common and effective method involves the direct amination of a substituted pyridine, such as via a modified Chichibabin reaction, or through a multi-step sequence involving nitration and subsequent reduction.[6][7][8] A reliable and scalable approach begins with the commercially available 3-bromo-5-methylpyridine.
Experimental Protocol: Synthesis of 2-Amino-3-bromo-5-methylpyridine
Materials:
-
3-bromo-5-methylpyridine
-
Sodium amide (NaNH₂)
-
Anhydrous toluene
-
Ammonium chloride (NH₄Cl) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous toluene.
-
Carefully add sodium amide to the toluene. Caution: Sodium amide is highly reactive and moisture-sensitive. Handle in an inert atmosphere.
-
Add 3-bromo-5-methylpyridine to the suspension.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 2-amino-3-bromo-5-methylpyridine as a solid.
Cyclization to the Triazolo[1,5-a]pyridine Core
The formation of the triazolo[1,5-a]pyridine ring system from 2-aminopyridine precursors can be achieved through various cyclization strategies.[9][10] A robust and widely applicable method involves the reaction with a suitable one-carbon equivalent, such as formamide or its derivatives, followed by an oxidative cyclization. An alternative and efficient approach utilizes reagents like N,N-dimethylformamide dimethyl acetal.
Experimental Protocol: Synthesis of 8-Bromo-6-methyl-[1][2][3]triazolo[1,5-a]pyridine
Materials:
-
2-amino-3-bromo-5-methylpyridine
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydroxylamine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Polyphosphoric acid (PPA)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-3-bromo-5-methylpyridine in ethanol.
-
Add N,N-dimethylformamide dimethyl acetal and stir the mixture at room temperature for 2-4 hours to form the intermediate formamidine.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride and potassium carbonate in aqueous ethanol.
-
Add the hydroxylamine solution to the formamidine intermediate and stir at room temperature for 1 hour.
-
Remove the solvent under reduced pressure.
-
To the residue, add polyphosphoric acid and heat the mixture to 120-140 °C for 2-3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 8-Bromo-6-methyl-[1][2][3]triazolo[1,5-a]pyridine.
II. Diversification of the Core Scaffold via Suzuki-Miyaura Cross-Coupling
The bromine atom at the 8-position of the triazolopyridine core is strategically placed for diversification using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose, allowing for the introduction of a wide range of aryl and heteroaryl moieties.[2][5][11]
Rationale for Suzuki-Miyaura Coupling
The electron-deficient nature of the triazolo[1,5-a]pyridine ring system can influence the reactivity of the C-Br bond. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions.[5] For electron-deficient heteroaryl bromides, ligands that are both electron-rich and sterically bulky, such as SPhos or XPhos, often prove to be effective in promoting the oxidative addition step of the catalytic cycle.
Caption: Suzuki-Miyaura Coupling Workflow.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
SPhos (0.1 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a microwave vial, add 8-Bromo-6-methyl-[1][2][3]triazolo[1,5-a]pyridine, the corresponding boronic acid, palladium(II) acetate, SPhos, and potassium carbonate.
-
Evacuate and backfill the vial with nitrogen or argon three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Seal the vial and heat the reaction mixture in a microwave reactor to 100-120 °C for 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography or preparative HPLC to obtain the desired 8-substituted derivative.
III. Characterization of Novel Derivatives
The unambiguous structural elucidation of the synthesized compounds is paramount. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic and Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the chemical structure.[1][12][13] The chemical shifts and coupling constants of the protons on the triazolopyridine core and the newly introduced substituents provide definitive structural information.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.[14]
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the absolute three-dimensional structure, confirming connectivity and stereochemistry.
| Technique | Information Obtained | Typical Observations for Triazolo[1,5-a]pyridines |
| ¹H NMR | Proton environment, connectivity | Aromatic protons in the 7.0-9.0 ppm range, characteristic shifts for the methyl group. |
| ¹³C NMR | Carbon skeleton | Quaternary carbons of the fused ring system, signals for the newly introduced aryl/heteroaryl groups. |
| HRMS | Elemental composition, molecular weight | Precise mass measurement matching the calculated molecular formula. |
IV. Biological Evaluation as Kinase Inhibitors
The triazolo[1,5-a]pyridine scaffold is a known pharmacophore in many kinase inhibitors.[15][16][17] Therefore, a logical step in the discovery of novel derivatives is to screen them against a panel of cancer-related kinases.
Rationale for Kinase Inhibition Screening
Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Screening a library of novel 8-substituted-6-methyl-triazolo[1,5-a]pyridine derivatives against a panel of relevant kinases can identify promising lead compounds for further development.
Caption: Kinase Inhibition Screening Cascade.
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
Materials:
-
Recombinant human kinases
-
Peptide substrates for each kinase
-
ATP (Adenosine triphosphate)
-
Synthesized triazolopyridine derivatives (dissolved in DMSO)
-
Assay buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates (e.g., 384-well)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase, the specific peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the compound concentration.
V. Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically grounded approach to the discovery of novel 8-Bromo-6-methyl-triazolo[1,5-a]pyridine derivatives. By providing detailed, self-validating protocols for synthesis, diversification, characterization, and biological evaluation, it is intended to serve as a valuable resource for researchers in the field of drug discovery. The versatility of the 8-bromo substituent allows for the creation of extensive libraries of compounds, and the subsequent screening against kinase panels holds the promise of identifying potent and selective inhibitors with therapeutic potential. Future work will focus on expanding the library of derivatives, exploring other cross-coupling methodologies, and conducting in-depth structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of the identified lead compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. chemistnotes.com [chemistnotes.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyclization of 2-Aminopyridine Derivatives. III. Reaction of Some 2-Aminopyridines with Alkyl Acrylates and Alkyl 3-Halopropionates | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Determining the Solubility of 8-Bromo-6-methyl-triazolo[1,5-a]pyridine in Common Laboratory Solvents
A Technical Guide to Determining the Solubility of 8-Bromo-6-methyl-[1][2][3]triazolo[1,5-a]pyridine in Common Laboratory Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: Understanding the Physicochemical Landscape
8-Bromo-6-methyl-[1][2][3]triazolo[1,5-a]pyridine is a substituted triazolopyridine, a class of heterocyclic compounds of significant interest in medicinal chemistry. The solubility of such a compound is a critical physicochemical parameter that dictates its behavior in biological systems and its suitability for formulation.[2] Factors influencing its solubility include its crystalline structure, lipophilicity, hydrogen bonding capacity, and the nature of the solvent.[2] A comprehensive understanding of its solubility in various common laboratory solvents is paramount for its advancement as a potential therapeutic agent.
Key Considerations for Solubility:
-
Drug Discovery and Development: Solubility impacts bioassays, formulation strategies, and intestinal absorption. A commonly accepted solubility threshold for drug discovery compounds is greater than 60 µg/mL.[2]
-
Thermodynamic vs. Kinetic Solubility: It is crucial to distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility is the true equilibrium solubility, representing the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[1][3] Kinetic solubility, on the other hand, measures the concentration at which a compound, typically dissolved in a solvent like DMSO, precipitates when added to an aqueous medium.[3] This guide will focus on determining the more definitive thermodynamic solubility.
Pre-analytical Considerations and Safety
Before commencing any experimental work, it is essential to consult the Safety Data Sheet (SDS) for 8-Bromo-6-methyl-[1][2][3]triazolo[1,5-a]pyridine.
General Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[4]
-
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4]
-
Avoid contact with skin and eyes.[4]
-
In case of accidental exposure, follow the first-aid measures outlined in the SDS.[4]
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[1] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period.
Materials and Reagents
-
Selection of common laboratory solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane)
-
Calibrated analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator capable of maintaining a constant temperature
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination process.
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium (typically 24 to 72 hours).
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles. Filtration can sometimes lead to underestimation of solubility due to adsorption of the compound onto the filter material, so proper filter selection is important.[5]
-
-
Quantification:
-
Prepare a series of dilutions of the clear filtrate.
-
Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[5] A pre-established calibration curve with known concentrations of the compound is required for accurate quantification.
-
Analytical Quantification
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for determining the concentration of a compound in solution.
-
Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
-
Stationary Phase: A C18 column is a common starting point for reverse-phase chromatography.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
Calibration: Prepare a standard curve by injecting known concentrations of 8-Bromo-6-methyl-[1][2][3]triazolo[1,5-a]pyridine to correlate peak area with concentration.
UV-Vis Spectroscopy
For a less complex matrix, UV-Vis spectroscopy can be a straightforward method for concentration determination.
-
Wavelength Scan: First, determine the wavelength of maximum absorbance (λmax) of the compound in the specific solvent.
-
Calibration: Create a standard curve by measuring the absorbance of a series of known concentrations at the λmax.
-
Analysis: Measure the absorbance of the diluted filtrate and determine the concentration using the standard curve and Beer-Lambert's law.
Data Presentation and Interpretation
The experimentally determined solubility values should be tabulated for clear comparison across the different solvents.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |
| Water | 25 | |||
| Phosphate-Buffered Saline (pH 7.4) | 37 | |||
| 0.1 N HCl | 37 | |||
| Methanol | 25 | |||
| Ethanol | 25 | |||
| Acetonitrile | 25 | |||
| Dimethyl Sulfoxide (DMSO) | 25 | |||
| Dichloromethane | 25 |
This table serves as a template for recording experimental findings.
Kinetic Solubility Assessment for High-Throughput Screening
In early-stage drug discovery, kinetic solubility assays are often employed for rapid assessment of a large number of compounds.[3] These methods are higher throughput than the shake-flask method.
Nephelometric Assay
This method measures the light scattering caused by undissolved particles.[2][6] A stock solution of the compound in DMSO is serially diluted into an aqueous buffer, and a nephelometer measures the turbidity to identify the concentration at which precipitation occurs.[5][6]
The logical flow for a nephelometric assay is as follows:
Caption: Workflow for Kinetic Solubility by Nephelometry.
Conclusion
The solubility of 8-Bromo-6-methyl-[1][2][3]triazolo[1,5-a]pyridine is a fundamental property that must be accurately characterized to support its development. This guide provides the necessary theoretical background and practical, step-by-step protocols for researchers to determine this critical parameter in a range of common laboratory solvents. By following these established methodologies, scientists can generate the high-quality, reliable data needed to make informed decisions in the drug discovery and development process.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 8-Bromo-6-methyl-triazolo[1,5-a]pyridine
Application Notes and Protocols for Suzuki Coupling of 8-Bromo-6-methyl-[1][2][3]triazolo[1,5-a]pyridine
Introduction: The Strategic Importance of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold and the Power of Suzuki Coupling
The[1][2]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery.[3][4] Its unique electronic properties and structural resemblance to purine bases have made it a cornerstone for the development of novel therapeutics targeting a wide range of diseases, including cancer, inflammation, and central nervous system disorders.[3][5] The ability to functionalize this core structure with precision is paramount for generating compound libraries and optimizing drug candidates. The 8-bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine is a key building block, primed for diversification at the 8-position.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds.[5] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers a powerful tool for forging new bonds with high functional group tolerance and generally mild reaction conditions.[3] For pharmaceutical applications, the Suzuki coupling is particularly advantageous due to the low toxicity of the boron-containing reagents and byproducts.[6]
This application note provides a comprehensive, field-proven protocol for the Suzuki coupling of 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine with a variety of aryl and heteroaryl boronic acids. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step procedure, and discuss key considerations for successful execution and optimization.
The Mechanism: A Palladium-Catalyzed Cycle
The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The three primary steps are oxidative addition, transmetalation, and reductive elimination.[1][7]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine) to a palladium(0) complex. This step forms a palladium(II) intermediate. The presence of an electron-withdrawing triazolopyridine ring can facilitate this rate-determining step.[2]
-
Transmetalation: In this step, the organic group from the organoboron species (boronic acid) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic fragments from the palladium(II) complex, forming the desired carbon-carbon bond in the product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][7]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki Coupling of 8-Bromo-6-methyl-[1][2][3]triazolo[1,5-a]pyridine
This protocol is a robust starting point for the Suzuki coupling of 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine. Optimization of the catalyst, ligand, base, and solvent may be necessary for challenging substrates.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Suggested Quantity (for 1 mmol scale) | Equivalents |
| 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine | 212.05 | 212 mg | 1.0 |
| Aryl/Heteroaryl Boronic Acid | Variable | 1.2 - 1.5 mmol | 1.2 - 1.5 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 23 - 58 mg | 0.02 - 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 |
| 1,4-Dioxane | 88.11 | 5 mL | - |
| Water | 18.02 | 1 mL | - |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and potassium carbonate (2.0 eq).
-
Expert Insight: Using a slight excess of the boronic acid can help drive the reaction to completion, especially if the boronic acid is prone to decomposition.
-
-
Inert Atmosphere:
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.
-
-
Solvent Addition:
-
Under the inert atmosphere, add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Causality Explained: The solvent system of dioxane and water is effective for dissolving both the organic substrates and the inorganic base, creating a homogenous reaction mixture essential for efficient catalysis.
-
-
Catalyst Addition:
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq), to the reaction mixture under a positive flow of inert gas.
-
Trustworthiness: For sensitive or challenging couplings, using a pre-catalyst system like a palladacycle or a combination of a palladium source (e.g., Pd₂(dba)₃) and a specific ligand (e.g., XPhos, SPhos) can improve yields and reliability.[8]
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the boronic acid.
-
Field-Proven Insight: Microwave irradiation can significantly reduce reaction times, often to under an hour. For microwave synthesis, ensure the use of a dedicated microwave vial and appropriate safety precautions.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Considerations for Optimization and Troubleshooting
-
Choice of Base: While K₂CO₃ is a good starting point, other bases such as Cs₂CO₃, K₃PO₄, or organic bases like triethylamine can be more effective for certain substrates.[7] The choice of base can significantly impact the reaction rate and yield.
-
Catalyst and Ligand Selection: For electron-deficient or sterically hindered boronic acids, or for heteroaryl-heteroaryl couplings, more advanced catalyst systems may be required. Ligands such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) can enhance catalyst activity and stability.[8]
-
Solvent System: While dioxane/water is common, other solvent systems like toluene/water or DMF can be explored. Anhydrous conditions may be necessary for particularly sensitive substrates.
-
Debromination: A common side reaction is the debromination of the starting material. This can often be mitigated by using a less reactive base, a more active catalyst to favor the cross-coupling pathway, or by lowering the reaction temperature.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine core. The protocol and insights provided in this application note offer a reliable and scientifically grounded approach for researchers in drug discovery and organic synthesis. By understanding the mechanistic principles and key experimental parameters, scientists can effectively leverage this powerful reaction to synthesize novel compounds with therapeutic potential.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Bioactive Molecules from 8-Bromo-6-methyl-triazolo[1,5-a]pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatility of the Triazolo[1,5-a]pyridine Scaffold
The[1][2]triazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds. Its unique structural and electronic properties make it an attractive starting point for the development of novel therapeutics targeting a wide range of diseases. This scaffold is a key component in drugs like Filgotinib, a Janus kinase (JAK) inhibitor, highlighting its clinical significance. The derivatization of the triazolo[1,5-a]pyridine ring system has led to the discovery of potent kinase inhibitors, anti-inflammatory agents, and molecules with activity against neurological disorders.
The strategic placement of a bromine atom at the 8-position of the 6-methyl-[1][2]triazolo[1,5-a]pyridine core provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of diverse molecular fragments, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide provides detailed application notes and protocols for the synthesis of bioactive molecules utilizing 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine as a key building block. We will focus on three powerful synthetic transformations: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C8 position of 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis due to their broad substrate scope, functional group tolerance, and high efficiency in forming carbon-carbon and carbon-heteroatom bonds.
Below is a workflow diagram illustrating the key synthetic pathways for derivatizing the 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine core.
Caption: Synthetic pathways for functionalizing 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine.
Application Note 1: Suzuki-Miyaura Coupling for the Synthesis of 8-Aryl Derivatives
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.[3] This reaction is particularly valuable for introducing aryl and heteroaryl moieties at the 8-position of the triazolopyridine core, a common feature in many kinase inhibitors. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions, such as debromination.[4][5]
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related bromo-heterocycles.[4][5][6] Optimization may be required for specific substrates.
Materials:
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2) (1-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or aqueous mixtures)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine (1.0 eq.), the aryl/heteroaryl boronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to remove oxygen.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. For microwave-assisted reactions, heat to the specified temperature for the designated time. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Typical Yields | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 70-90% | [7] |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 110 | 75-95% | General |
| XPhos Pd G2 / XPhos | K₃PO₄ | Toluene | 100 | 80-98% | [4][5] |
| Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane | 100 | 70-92% | General |
Application Note 2: Sonogashira Coupling for the Synthesis of 8-Alkynyl Derivatives
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system.[8] This reaction is instrumental in synthesizing alkynyl-substituted triazolopyridines, which can serve as key intermediates for further transformations or as bioactive molecules in their own right. The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups.[8][9]
Protocol: General Procedure for Sonogashira Coupling
This protocol is based on established methods for the Sonogashira coupling of bromo-pyridines.[9][10]
Materials:
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., THF, DMF, Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask, dissolve 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine (1.0 eq.) in the chosen anhydrous solvent and base (e.g., a mixture of THF and TEA).
-
Degassing: Degas the solution by bubbling argon through it for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst and CuI to the reaction mixture.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yields | Reference |
| Pd(PPh₃)₄ / CuI | TEA | THF | Room Temp - 50 | 60-85% | [9] |
| PdCl₂(PPh₃)₂ / CuI | DIPEA | DMF | 60 | 70-90% | [10] |
| Pd(OAc)₂ / Xantphos / CuI | Cs₂CO₃ | 1,4-Dioxane | 80 | 65-88% | General |
Application Note 3: Buchwald-Hartwig Amination for the Synthesis of 8-Amino Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl and heteroaryl amines from the corresponding halides.[11][12][13] This reaction is a powerful tool for introducing a wide variety of primary and secondary amines at the 8-position of the triazolopyridine scaffold, a key step in the synthesis of many CNS-active compounds and kinase inhibitors. The choice of a sterically hindered phosphine ligand is often critical for achieving high yields, especially with challenging substrates.[14]
Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted from established procedures for the Buchwald-Hartwig amination of bromopyridines.[14][15]
Materials:
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Phosphine ligand (e.g., (±)-BINAP, Xantphos, RuPhos) (2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃)) (1.4 - 2.5 equivalents)
-
Anhydrous aprotic solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor, the phosphine ligand, and the base to an oven-dried Schlenk flask.
-
Reagent Addition: Add 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine (1.0 eq.) and the amine coupling partner (1.2 eq.) to the flask.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yields | Reference |
| Pd₂(dba)₃ | (±)-BINAP | NaOtBu | Toluene | 80-100 | 60-85% | [15] |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100-110 | 70-90% | [14] |
| RuPhos Pd G3 | LHMDS | Toluene | 100 | 75-95% | General |
Illustrative Synthetic Pathway to a Kinase Inhibitor Scaffold
The following diagram illustrates a potential synthetic route to a kinase inhibitor scaffold, starting from 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine.
Caption: A potential synthetic route to a kinase inhibitor scaffold.
Conclusion
8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine is a highly valuable and versatile building block for the synthesis of a diverse range of bioactive molecules. The palladium-catalyzed cross-coupling reactions detailed in these application notes—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide reliable and efficient methods for the functionalization of the C8 position. By carefully selecting the appropriate reaction conditions, researchers can access a wide array of derivatives for screening in drug discovery programs. The protocols and data presented herein serve as a comprehensive guide for scientists and professionals in the field, enabling the rational design and synthesis of novel therapeutics based on the privileged[1][2]triazolo[1,5-a]pyridine scaffold.
References
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. bepls.com [bepls.com]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 8-Bromo-6-methyl-triazolo[1,5-a]pyridine in Modern Kinase Inhibitor Design
Application Notes and Protocols: The Strategic Use of 8-Bromo-6-methyl-[1][2][3]triazolo[1,5-a]pyridine in Modern Kinase Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The[1][2]triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of targeted kinase inhibitors. Its unique electronic properties and ability to serve as a bioisostere for the purine core of ATP allow it to effectively interact with the hinge region of the kinase active site. This guide provides an in-depth exploration of a key building block, 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine , and its application in the synthesis of potent and selective kinase inhibitors. We will delve into the rationale behind its use, provide detailed, field-proven protocols for the synthesis of a representative Janus Kinase (JAK) inhibitor, and outline robust methodologies for its biological evaluation.
Introduction: The Versatility of the Triazolopyridine Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer and autoimmune disorders. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The[1][2]triazolo[1,5-a]pyridine core has garnered significant attention due to its structural and electronic resemblance to the adenine base of ATP, making it an excellent "hinge-binding" motif.[3] This interaction, which involves the formation of hydrogen bonds with the backbone of the kinase hinge region, is a critical anchor for many ATP-competitive inhibitors.
The 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine derivative is a particularly valuable starting material for several reasons:
-
Strategic Bromination: The bromine atom at the 8-position serves as a versatile synthetic handle, enabling the introduction of a wide array of substituents through well-established cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[4][5] This allows for the exploration of the solvent-exposed region of the kinase active site, which is crucial for achieving inhibitor potency and selectivity.
-
The Influence of the 6-Methyl Group: The methyl group at the 6-position can provide beneficial steric and hydrophobic interactions within the ATP-binding pocket, potentially enhancing binding affinity and selectivity for specific kinase targets.[6]
-
Metabolic Stability: The rigid, aromatic nature of the fused heterocyclic system often imparts favorable metabolic stability to the resulting drug candidates.
This guide will focus on the practical application of this scaffold in the design and synthesis of a Janus Kinase (JAK) inhibitor, a class of therapeutics that has shown significant promise in the treatment of inflammatory diseases.[7]
Rationale for Kinase Target Selection: Janus Kinases (JAKs)
The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and Tyk2) are central mediators of cytokine signaling.[8] Dysregulation of the JAK-STAT pathway is a key driver of autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease. Therefore, inhibiting JAKs presents a compelling therapeutic strategy. The design of selective JAK inhibitors is an active area of research, and the triazolopyridine scaffold has proven to be a fruitful starting point for developing potent and selective inhibitors, such as the JAK1-selective inhibitor, Filgotinib.[7]
Synthetic Protocol: From Building Block to Potent JAK Inhibitor
This section provides a detailed, two-part protocol for the synthesis of a representative JAK inhibitor using 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine as a key intermediate.
Part I: Synthesis of the Core Scaffold: 8-Bromo-6-methyl-[1][2][3]triazolo[1,5-a]pyridine
The synthesis of the core scaffold begins with the commercially available 2-amino-5-bromo-3-methylpyridine.[1][2][9]
Reaction Scheme:
Caption: Synthesis of the triazolopyridine core.
Materials:
-
Ethoxycarbonyl isothiocyanate
-
N,N-Diisopropylethylamine (DIPEA)
-
Hydroxylamine hydrochloride
-
Ethanol (EtOH)
-
Methanol (MeOH)
Step-by-Step Procedure:
-
Thiourea Formation:
-
To a solution of 2-amino-5-bromo-3-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane, add ethoxycarbonyl isothiocyanate (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude thiourea intermediate, which can be used in the next step without further purification.
-
-
Cyclization to form the Triazolopyridine Core:
-
To a suspension of hydroxylamine hydrochloride (5.0 eq) in a 1:1 mixture of ethanol and methanol, add DIPEA (3.0 eq) and stir at room temperature for 1 hour.[4]
-
Add the crude thiourea intermediate from the previous step to the reaction mixture.
-
Heat the mixture to reflux and maintain for 3-5 hours, monitoring by TLC.[4]
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine as a solid.
-
Part II: Suzuki-Miyaura Coupling to Synthesize a Representative JAK Inhibitor
The 8-bromo substituent is now leveraged to introduce a pyrazole moiety, a common feature in many kinase inhibitors that can engage in additional hydrogen bonding interactions.
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling reaction.
Materials:
-
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (or a similar pyrazole boronic acid/ester)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
Step-by-Step Procedure:
-
Reaction Setup:
-
Reaction Execution:
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final representative JAK inhibitor .
-
Biological Evaluation: Assessing Kinase Inhibitory Potency
Once synthesized, the inhibitory activity of the compound against the target kinase(s) must be determined. The half-maximal inhibitory concentration (IC₅₀) is a key parameter. A Homogeneous Time-Resolved Fluorescence (HTRF®) assay is a robust and widely used method for this purpose.[1][10]
Protocol: In Vitro JAK2 HTRF® Kinase Assay
Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the JAK2 kinase. The phosphorylated peptide is then detected by a europium cryptate-labeled anti-phospho-tyrosine antibody and streptavidin-XL665. When these components are in close proximity, a FRET signal is generated. An inhibitor will reduce the rate of phosphorylation, leading to a decrease in the FRET signal.[1]
Workflow Diagram:
Caption: HTRF Kinase Assay Workflow.
Materials:
-
Recombinant human JAK2 enzyme
-
Biotinylated peptide substrate (e.g., ULight™-JAK-1tide)
-
ATP
-
HTRF® KinEASE™ TK kit (containing Eu³⁺ cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665)[10]
-
Kinase assay buffer
-
384-well low-volume white microplates
-
HTRF-compatible plate reader
Step-by-Step Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the synthesized inhibitor in 100% DMSO. A typical 10-point, 3-fold dilution starting from 1 mM is recommended.
-
Transfer a small volume (e.g., 50 nL) of the DMSO dilutions to the assay plate. Include DMSO-only wells for high control (0% inhibition) and a known potent inhibitor for low control (100% inhibition).
-
-
Kinase Reaction:
-
Prepare a 2x solution of JAK2 enzyme and biotinylated substrate in kinase assay buffer.
-
Add 5 µL of this enzyme/substrate mix to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Prepare a 2x ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of the HTRF detection mix (containing EDTA, Eu-Ab, and SA-XL665) to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665nm/620nm * 10,000).
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation and Structure-Activity Relationship (SAR) Insights
The data generated from the biological assays can be used to establish a structure-activity relationship (SAR), guiding further optimization of the inhibitor.
Table 1: Inhibitory Activity of Representative Triazolopyridine Derivatives against JAK Family Kinases
| Compound | R Group at 8-position | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |
| 1 | 1-Methyl-1H-pyrazol-4-yl | 15 | 35 | 950 |
| 2 | 4-Fluorophenyl | 50 | 120 | >1000 |
| 3 | 3-Aminopyrrolidin-1-yl | 25 | 60 | 800 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
SAR Insights:
-
The data suggests that a pyrazole moiety at the 8-position (Compound 1 ) is well-tolerated and provides good potency against JAK1 and JAK2.
-
The introduction of a simple phenyl group (Compound 2 ) results in a slight decrease in potency.
-
A hydrogen bond donor/acceptor group, such as the aminopyrrolidine in Compound 3 , can also lead to potent inhibitors.
-
The 6-methyl group is hypothesized to occupy a small hydrophobic pocket in the active site, contributing to the overall binding affinity. Its removal or replacement with a larger group would likely impact potency and should be explored in further optimization efforts.
Conclusion
The 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine scaffold is a highly valuable and versatile building block for the design and synthesis of novel kinase inhibitors. Its strategic functionalization allows for the systematic exploration of chemical space within the kinase active site, leading to the development of potent and selective drug candidates. The detailed synthetic and biological protocols provided herein offer a robust framework for researchers to utilize this scaffold in their own drug discovery programs, accelerating the development of new therapeutics for a range of diseases.
References
- 1. 2-Amino-5-bromo-3-methylpyridine 97 3430-21-5 [sigmaaldrich.com]
- 2. innospk.com [innospk.com]
- 3. Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Detection of the JAK2 V617F Mutation by LightCycler PCR and Probe Dissociation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How is Filgotinib synthesised?_Chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. nbinno.com [nbinno.com]
- 10. revvity.com [revvity.com]
Application Note: Accelerating Triazolopyridine Library Synthesis with Microwave-Assisted Methodologies
Introduction: The Imperative for Speed and Efficiency in Medicinal Chemistry
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including applications as kinase inhibitors and treatments for cardiovascular and hyperproliferative disorders.[4] In the landscape of modern drug discovery, the ability to rapidly synthesize and screen large libraries of such compounds is paramount.[5] Traditional synthetic methods, often reliant on conventional conductive heating, are typically hampered by long reaction times, lower yields, and the generation of unwanted by-products.[5][6]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing these limitations by offering a faster, more efficient, and environmentally conscious approach to chemical synthesis.[1][7] By directly delivering energy to the reacting molecules, microwave irradiation dramatically accelerates reaction rates, often reducing multi-hour or even multi-day processes to mere minutes.[1][6][8] This application note provides a detailed guide to the principles and practical application of microwave-assisted synthesis for the construction of triazolopyridine libraries, aimed at researchers, scientists, and drug development professionals seeking to optimize their discovery workflows.
The Science of Microwave Heating: Beyond the Kitchen Appliance
Conventional heating relies on the slow and inefficient transfer of thermal energy from an external source through the vessel walls to the solvent and finally to the reactants.[9] This process creates a significant temperature gradient within the vessel and can lead to localized overheating at the walls.[6] Microwave synthesis operates on a fundamentally different principle: in-core volumetric heating.[10][11]
Microwave energy interacts directly with polar molecules or ions in the reaction mixture through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwave radiation.[2][10] This rapid molecular rotation and resulting intermolecular friction generate heat quickly and uniformly throughout the sample.[10]
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces ionic motion. Collisions between these moving ions convert kinetic energy into heat.[2][12]
This direct energy transfer is exceptionally efficient, leading to rapid temperature elevation and uniform heating, which minimizes by-product formation and often results in higher yields and product purity.[2][6][7]
References
- 1. epcp.ac.in [epcp.ac.in]
- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 3. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 4. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Applications for Microwave Synthesis [cem.com]
- 6. The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. rjpdft.com [rjpdft.com]
- 8. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijnrd.org [ijnrd.org]
- 10. mdpi.com [mdpi.com]
- 11. d-nb.info [d-nb.info]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
High-Throughput Screening Assays for the Discovery of Bioactive 8-Bromo-6-methyl-triazolo[1,5-a]pyridine Analogs
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The[1][2]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif that forms the core of numerous pharmacologically active agents.[3][4] Its synthetic tractability and versatile structure have led to the development of derivatives targeting a wide array of biological targets, including kinases, epigenetic readers, and enzymes involved in pathogen biosynthesis.[5][6][7] The 8-Bromo-6-methyl-triazolo[1,5-a]pyridine core, in particular, offers a strategic point for further chemical diversification, making it an attractive starting point for drug discovery campaigns. High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify initial "hit" compounds that modulate a specific biological target or pathway.[8][9]
This guide provides detailed application notes and protocols for robust HTS assays tailored for the discovery and characterization of novel 8-Bromo-6-methyl-triazolo[1,5-a]pyridine analogs. We will focus on two prominent and therapeutically relevant target classes where triazolopyridine derivatives have shown significant promise: protein kinases and bromodomains. Additionally, we will detail a critical secondary assay for assessing cell viability, which is indispensable for prioritizing compounds and eliminating cytotoxic artifacts.
Section 1: Primary Biochemical Assays for Target-Based Screening
Target-based screening aims to identify compounds that directly interact with a purified biological target, such as an enzyme or receptor. For the triazolopyridine scaffold, kinases and bromodomains represent high-value target classes.
Bromodomain Inhibition Assay: AlphaLISA for BRD4-Histone Interaction
Scientific Rationale: The Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, are epigenetic "readers" that recognize acetylated lysine residues on histones, playing a crucial role in transcriptional activation.[7] Overexpression of BRD4 is linked to various cancers, making it a promising therapeutic target.[7] Triazolopyridine derivatives have been successfully developed as potent BRD4 inhibitors.[7][10] The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is an ideal HTS technology for this target. It is a bead-based, no-wash assay that measures the interaction between two molecules with high sensitivity and a large dynamic range, making it perfect for automated screening.[11][12][13]
Assay Principle: The assay measures the disruption of the interaction between the first bromodomain of BRD4 (BRD4-BD1) and a biotinylated peptide derived from acetylated histone H4. A Glutathione (GSH) AlphaLISA Acceptor bead binds to a GST-tagged BRD4-BD1, while a Streptavidin-coated Donor bead binds to the biotinylated histone peptide. When in close proximity (<200 nm), excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent emission at 615 nm.[12] Inhibitors of the BRD4-histone interaction prevent this proximity, leading to a decrease in the AlphaLISA signal.
Caption: Workflow for assessing cell viability using an ATP-based luminescent assay.
Protocol: CellTiter-Glo® HTS Assay
| Parameter | Value | Notes |
| Microplate Format | 384-well, solid white, tissue-culture treated | White plates maximize luminescent signal. |
| Cell Line | Relevant to target (e.g., MV4-11 for BRD4) | Seed at a density that ensures logarithmic growth. |
| Seeding Density | 2,000 - 5,000 cells/well | Optimize for your specific cell line. |
| Incubation Time | 48 - 72 hours | Compound treatment time. |
| Assay Volume | 40 µL (20 µL cells + 20 µL reagent) |
Step-by-Step Methodology:
-
Cell Plating: Seed cells in 20 µL of culture medium into a 384-well plate. Incubate overnight to allow cells to attach and resume growth.
-
Compound Addition: Add 100-200 nL of test compounds to the wells. Include vehicle controls (DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
Plate Equilibration: Before adding the detection reagent, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. This ensures consistent enzyme kinetics.
-
Reagent Addition: Reconstitute the CellTiter-Glo® reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of cell culture in each well (e.g., 20 µL).
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. [14]7. Signal Detection: Read the luminescence on a plate-based luminometer.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle (DMSO) treated cells.
-
Plot the percent viability against compound concentration and fit to a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).
-
Section 3: Integrated HTS Workflow and Data Interpretation
A successful HTS campaign relies on a logical progression of assays, moving from broad primary screens to more specific secondary and counter-screens. This "screening funnel" is designed to efficiently identify true hits while eliminating false positives.
Diagram 3: HTS Funnel for Triazolopyridine Analog Screening
Caption: A logical screening cascade for identifying and validating bioactive compounds.
Interpretation of Results:
-
Potency vs. Cytotoxicity: A key metric for prioritizing hits is the therapeutic window or selectivity index, often calculated as (CC₅₀ / IC₅₀). A large ratio is desirable, indicating that the compound inhibits its target at concentrations far below those that cause general cell death.
-
Orthogonal Validation: Confirming hits in a secondary assay that uses a different technology platform (e.g., confirming an AlphaLISA hit with a TR-FRET assay) is critical. [13][15]This helps to eliminate technology-specific artifacts, such as compounds that interfere with the Alpha beads or quench fluorescence.
-
Structure-Activity Relationship (SAR): As active compounds are identified, their SAR should be developed. This involves synthesizing and testing closely related analogs to understand which chemical features are required for biological activity, guiding the design of more potent and selective molecules. [16] By implementing this structured and multi-faceted screening approach, researchers can efficiently navigate large chemical libraries of 8-Bromo-6-methyl-triazolo[1,5-a]pyridine analogs to discover novel, potent, and selective lead compounds for further drug development.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. benchchem.com [benchchem.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. Biochemical Kinase Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
derivatization of 8-Bromo-6-methyl-triazolo[1,5-a]pyridine for SAR studies
Application Notes & Protocols
Topic: Derivatization of 8-Bromo-6-methyl-triazolo[1,5-a]pyridine for Structure-Activity Relationship (SAR) Studies
Abstract
The[1][2]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently serving as a purine bioisostere and forming the core of numerous pharmacologically active agents.[1][2][3] Structure-Activity Relationship (SAR) studies are fundamental to optimizing lead compounds by systematically modifying their chemical structure to enhance potency, selectivity, and pharmacokinetic properties. This guide provides a detailed technical overview and robust protocols for the chemical derivatization of 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine, a versatile starting material for generating diverse compound libraries. We will focus on palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination, which provide reliable and modular access to a wide range of C-C and C-N linked analogues at the 8-position. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies for their specific drug discovery programs.
Introduction: The Strategic Importance of the Triazolo[1,5-a]pyridine Core
The triazolo[1,5-a]pyridine ring system is isoelectronic to purine, allowing it to mimic the natural scaffold and interact with a variety of biological targets, including kinases, G-protein coupled receptors, and enzymes.[2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including antifungal, antibacterial, antioxidant, and anticancer properties.[4][5]
SAR-driven drug discovery relies on the systematic synthesis and evaluation of analogues of a hit compound. The 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine scaffold is an ideal starting point for such studies. The bromine atom at the 8-position is a key synthetic handle, readily participating in a multitude of cross-coupling reactions. This allows for the controlled and diverse introduction of various substituents, enabling a thorough exploration of the chemical space around the core scaffold. The methyl group at the 6-position can provide a fixed steric and electronic feature while the 8-position is explored.
This document outlines the primary synthetic pathways for derivatizing this core, providing both the practical "how" and the mechanistic "why" to ensure reproducible and successful library generation.
Core Derivatization Workflow
The generation of a diverse library from 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine is centered on robust, high-yield chemical transformations. Palladium-catalyzed cross-coupling reactions are the cornerstone of this strategy due to their exceptional functional group tolerance, broad substrate scope, and well-understood mechanisms.
Caption: General workflow for SAR library generation.
Experimental Protocols: Palladium-Catalyzed Cross-Coupling
The following protocols are generalized and may require optimization for specific substrates. All reactions should be performed in oven-dried glassware under an inert atmosphere (Argon or Nitrogen).
Protocol 1: Suzuki-Miyaura C-C Coupling
This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester.[6]
Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[6][7] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle.[8]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Materials:
| Reagent | Purpose | Typical Amount | Example |
|---|---|---|---|
| 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine | Starting Material | 1.0 eq | - |
| Aryl/Heteroaryl Boronic Acid | Coupling Partner | 1.2 - 1.5 eq | Phenylboronic acid |
| Palladium Catalyst | Catalyst | 1-5 mol% | Pd(PPh₃)₄, PdCl₂(dppf) |
| Base | Activates Boronic Acid | 2.0 - 3.0 eq | K₂CO₃, Cs₂CO₃ |
| Solvent | Reaction Medium | - | 1,4-Dioxane/H₂O (4:1) |
Procedure:
-
To a dry Schlenk flask, add 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine (1.0 eq), the boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon) three times.
-
Add degassed solvent (e.g., 1,4-Dioxane and water, 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality & Insights:
-
Base: The base is crucial for the formation of a boronate species [ArB(OH)₃]⁻, which facilitates the transmetalation step.[6] Cesium carbonate (Cs₂CO₃) is often more effective for challenging substrates due to its higher solubility in organic solvents.
-
Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is common. Water aids in dissolving the inorganic base, while the organic solvent dissolves the starting materials and catalyst.
-
Ligand: For electron-deficient or sterically hindered partners, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) used with a palladium source like Pd₂(dba)₃ can significantly improve reaction efficiency.[8]
Protocol 2: Buchwald-Hartwig C-N Amination
This reaction enables the formation of C-N bonds, coupling the aryl bromide with primary or secondary amines.[9] It is a cornerstone for introducing a vast array of amine functionalities.
Principle: The mechanism is analogous to the Suzuki coupling, involving oxidative addition, but is followed by coordination of the amine, deprotonation by a strong base to form an amide, and subsequent reductive elimination.[9][10] The use of bulky, electron-rich phosphine ligands is essential to promote the reductive elimination step, which is often rate-limiting, and to prevent β-hydride elimination side reactions.[11]
Materials:
| Reagent | Purpose | Typical Amount | Example |
|---|---|---|---|
| 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine | Starting Material | 1.0 eq | - |
| Primary/Secondary Amine | Coupling Partner | 1.1 - 1.5 eq | Morpholine |
| Palladium Pre-catalyst | Catalyst Source | 1-5 mol% | Pd₂(dba)₃, Pd(OAc)₂ |
| Phosphine Ligand | Activates Catalyst | 1.2 - 2.0 eq (rel. to Pd) | XPhos, RuPhos, BINAP |
| Base | Amine Deprotonation | 1.5 - 2.5 eq | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Reaction Medium | - | Toluene, 1,4-Dioxane |
Procedure:
-
To a dry Schlenk flask or microwave vial, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4.4 mol%).
-
Add 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine (1.0 eq) and the base (e.g., Sodium tert-butoxide, 1.5 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon) three times.
-
Add anhydrous, degassed solvent (e.g., Toluene).
-
Add the amine (1.2 eq) via syringe.
-
Heat the reaction mixture to 90-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality & Insights:
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is very common and effective. For more sensitive substrates, a weaker base like potassium phosphate (K₃PO₄) may be used, often requiring higher temperatures or longer reaction times.
-
Ligand Choice: The "Buchwald ligands" (e.g., XPhos, SPhos, RuPhos) are highly specialized dialkylbiaryl phosphines.[11] Their bulkiness accelerates the crucial reductive elimination step and prevents the formation of inactive catalyst species. The choice of ligand can dramatically impact the reaction's success and often needs to be screened for optimal results.
-
Amine Scope: While highly versatile, reactions with primary amines can sometimes lead to double arylation as a side product. Using a slight excess of the amine can help mitigate this.
Characterization and Analysis
Confirmation of structure and purity for each newly synthesized derivative is critical before biological evaluation.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The disappearance of the proton signal in the aromatic region corresponding to the 8-position and the appearance of new signals from the coupled fragment are key diagnostic markers.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, which should typically be >95% for use in biological assays.
Conclusion
The derivatization of 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine via palladium-catalyzed cross-coupling reactions offers a robust and highly flexible platform for generating extensive compound libraries for SAR studies. The Suzuki-Miyaura and Buchwald-Hartwig reactions, in particular, provide reliable access to a vast chemical space at the 8-position. By understanding the principles behind reagent selection and reaction conditions, researchers can effectively leverage this versatile scaffold to drive drug discovery projects forward, transforming a simple starting material into a portfolio of potentially valuable therapeutic candidates.
References
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wwjmrd.com [wwjmrd.com]
- 7. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 8-Bromo-6-methyl-triazolo[1,5-a]pyridine
This guide provides a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of 8-Bromo-6-methyl-triazolo[1,5-a]pyridine. The content herein is curated for researchers, scientists, and professionals in drug development, offering in-depth technical insights and field-proven experimental choices.
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry, due to its remarkable efficiency in constructing carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction provides a versatile and mild route to synthesize arylamines, which are prevalent structural motifs in a vast array of biologically active compounds and approved drugs.[3] The triazolo[1,5-a]pyridine scaffold, present in our substrate of interest, is a privileged heterocycle known for its diverse pharmacological activities. The ability to append various amino groups at the 8-position via Buchwald-Hartwig amination opens a gateway to novel analogues with potentially enhanced therapeutic properties.
This document will delve into the critical parameters for the successful amination of 8-Bromo-6-methyl-triazolo[1,5-a]pyridine, explaining the rationale behind the selection of catalysts, ligands, bases, and solvents.
Mechanistic Considerations: A Foundation for Rational Design
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that provides a framework for understanding and optimizing the reaction conditions.[2][4] The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the active Pd(0) catalyst.[1][2]
For heteroaromatic substrates like 8-Bromo-6-methyl-triazolo[1,5-a]pyridine, the electron-rich nature of the ring system can influence the oxidative addition step. The choice of a sufficiently electron-rich and sterically hindered phosphine ligand is crucial to promote this step and prevent catalyst deactivation.[4]
Key Experimental Parameters and Recommendations
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of several key parameters. The following table summarizes recommended starting conditions for the amination of 8-Bromo-6-methyl-triazolo[1,5-a]pyridine, based on established protocols for similar heteroaromatic systems.[1]
| Parameter | Recommended Conditions | Rationale & Key Considerations |
| Palladium Precatalyst | Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone)) or Pd(OAc)₂ (Palladium(II) acetate) | Pd₂(dba)₃ is a common Pd(0) source. If using Pd(OAc)₂, the active Pd(0) species is generated in situ.[4] |
| Ligand | XPhos, RuPhos, or BrettPhos | These are bulky, electron-rich biaryl monophosphine ligands that are highly effective for coupling heteroaryl halides. They promote both oxidative addition and reductive elimination.[5] |
| Base | NaOt-Bu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate), or Cs₂CO₃ (Cesium carbonate) | Strong, non-nucleophilic bases are required for the deprotonation of the amine. NaOt-Bu is a common choice, but for base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be advantageous.[6] |
| Solvent | Toluene, Dioxane, or THF (Tetrahydrofuran) | Anhydrous, aprotic solvents are essential. Toluene is often a good first choice due to its high boiling point, allowing for a wider range of reaction temperatures.[2] |
| Temperature | 80-110 °C | The reaction temperature will depend on the reactivity of the amine and the chosen solvent. Monitoring the reaction progress is key to determining the optimal temperature. |
| Atmosphere | Inert (Argon or Nitrogen) | The Pd(0) catalyst is sensitive to oxygen, so all manipulations should be carried out under an inert atmosphere.[2] |
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of 8-Bromo-6-methyl-triazolo[1,5-a]pyridine. It is crucial to note that optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.
Protocol 1: General Procedure for the Amination of 8-Bromo-6-methyl-triazolo[1,5-a]pyridine
Materials:
-
8-Bromo-6-methyl-triazolo[1,5-a]pyridine
-
Amine of choice
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOt-Bu)
-
Anhydrous solvent (e.g., Toluene)
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 1.2-2.4 equivalents relative to Pd), and the base (e.g., 1.2-2.0 equivalents) under an inert atmosphere.
-
Addition of Reactants: Add 8-Bromo-6-methyl-triazolo[1,5-a]pyridine (1.0 equivalent) and the desired amine (1.1-1.5 equivalents) to the Schlenk tube.
-
Inerting the System: Seal the tube and evacuate and backfill with the inert gas. This cycle should be repeated three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add the anhydrous solvent via a syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or GC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench by the addition of water or saturated aqueous ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (2-3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated product.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature | - Use a fresh batch of catalyst and ligand.- Screen different bases (e.g., switch from K₃PO₄ to NaOt-Bu).- Increase the reaction temperature in increments. |
| Side Product Formation (e.g., Hydrodehalogenation) | - Catalyst deactivation- Presence of water | - Ensure a strictly inert atmosphere and use anhydrous solvents.- Consider a different ligand that is more resistant to deactivation. |
| Poor Solubility | - Inappropriate solvent | - Screen alternative solvents such as dioxane or THF. The addition of a co-solvent may also be beneficial. |
Conclusion
The Buchwald-Hartwig amination is a powerful tool for the derivatization of the 8-Bromo-6-methyl-triazolo[1,5-a]pyridine core. By carefully selecting the catalyst, ligand, base, and solvent, a wide range of amino functionalities can be introduced in a controlled and efficient manner. The protocols and insights provided in this guide serve as a robust starting point for the successful application of this transformative reaction in drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols: Palladium-Catalyzed Functionalization of 8-Bromo-6-methyl-triazolo[1,5-a]pyridine via Sonogashira and Heck Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The[1][2]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities.[3][4] Functionalization of this core structure is paramount for the exploration of new chemical space and the development of novel therapeutic agents.[3][5][6] This guide provides a detailed examination of two powerful palladium-catalyzed cross-coupling reactions—the Sonogashira and Heck couplings—for the derivatization of 8-Bromo-6-methyl-triazolo[1,5-a]pyridine. We delve into the mechanistic underpinnings of these transformations, offer field-proven insights for reaction setup and optimization, and present detailed, step-by-step protocols as a robust starting point for laboratory synthesis.
Introduction: The Triazolo[1,5-a]pyridine Core in Drug Discovery
The[1][2]triazolo[1,5-a]pyridine system is isoelectronic with purines, making it an attractive scaffold for designing molecules that can interact with biological targets that recognize purine-based structures.[5] Derivatives of this heterocycle have demonstrated a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[3][6] The ability to introduce diverse substituents onto this core structure via robust and versatile chemical transformations is therefore of significant interest to the drug discovery community.
8-Bromo-6-methyl-triazolo[1,5-a]pyridine serves as a key building block, with the bromine atom at the 8-position providing a reactive handle for palladium-catalyzed cross-coupling reactions. The Sonogashira and Heck reactions are particularly valuable in this context, enabling the formation of C(sp)-C(sp²) and C(sp²)-C(sp²) bonds, respectively. These reactions allow for the introduction of alkyne and alkene moieties, which can serve as versatile intermediates for further functionalization or as key pharmacophoric elements in their own right.
Mechanistic Insights: The Palladium Catalytic Cycles
A foundational understanding of the reaction mechanisms is crucial for troubleshooting and optimizing cross-coupling reactions. Both the Sonogashira and Heck couplings proceed via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.
The Sonogashira Coupling Reaction
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide.[7][8] The reaction is typically co-catalyzed by a copper(I) salt, which plays a crucial role in the transmetalation step.[7][9]
The catalytic cycle can be summarized as follows:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 8-Bromo-6-methyl-triazolo[1,5-a]pyridine via oxidative addition to form a Pd(II) complex.[9][10]
-
Transmetalation: In a parallel copper-catalyzed cycle, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide.[10] This copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center and regenerating the copper catalyst.[9]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired C-C bond of the product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]
The Heck Coupling Reaction
The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a base.[11] Unlike the Sonogashira reaction, a co-catalyst is not typically required.
The key steps of the Heck catalytic cycle are:
-
Oxidative Addition: Similar to the Sonogashira reaction, the active Pd(0) catalyst undergoes oxidative addition with 8-Bromo-6-methyl-triazolo[1,5-a]pyridine to form a Pd(II) species.[12]
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Aryl-Pd bond. This step forms a new carbon-carbon bond and a σ-alkylpalladium(II) complex.[12]
-
β-Hydride Elimination: For the catalytic cycle to continue, the palladium must be eliminated from the organic product. This typically occurs through β-hydride elimination, where a hydrogen atom on a carbon adjacent (beta) to the palladium is removed, forming a new double bond in the product and a hydridopalladium(II) complex.[12]
-
Reductive Elimination/Base Regeneration: The base present in the reaction mixture facilitates the reductive elimination of H-Br from the hydridopalladium(II) complex, regenerating the active Pd(0) catalyst.[12]
Experimental Protocols
Note: The following protocols are designed as a robust starting point. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal yields for specific substrates. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Sonogashira Coupling Protocol
This protocol describes a general procedure for the coupling of 8-Bromo-6-methyl-triazolo[1,5-a]pyridine with a terminal alkyne.
Workflow:
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 8-Bromo-6-methyl-triazolo[1,5-a]pyridine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).
-
Solvent Addition: Add anhydrous THF (approx. 0.1 M solution based on the bromo-substrate).
-
Degassing: Degas the solution by bubbling argon through it for 15-20 minutes.
-
Reagent Addition: Add triethylamine (Et₃N, 3.0 equiv) followed by the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. For less reactive alkynes, heating to 50-65 °C may be required.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalysts. Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired alkynylated product.
Heck Coupling Protocol
This protocol provides a general method for the coupling of 8-Bromo-6-methyl-triazolo[1,5-a]pyridine with an alkene (e.g., an acrylate or styrene derivative).
Workflow:
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 8-Bromo-6-methyl-triazolo[1,5-a]pyridine (1.0 equiv), Pd(OAc)₂ (0.05 equiv), P(o-tolyl)₃ (0.1 equiv), and K₂CO₃ (2.0 equiv).[13]
-
Solvent Addition: Add anhydrous DMF (or toluene) to achieve a concentration of approximately 0.1-0.2 M with respect to the bromo-substrate.
-
Degassing: Thoroughly degas the mixture by bubbling argon through the solution for 20 minutes.
-
Alkene Addition: Add the alkene (1.5 equiv) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 100-130 °C with vigorous stirring.[13][14]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography to afford the desired product.
Data Presentation: A Comparative Overview
The following tables summarize representative reaction conditions and expected yields for the Sonogashira and Heck couplings of bromopyridine derivatives, providing a reference for what can be expected for reactions with 8-Bromo-6-methyl-triazolo[1,5-a]pyridine. Actual yields will be dependent on the specific coupling partners and optimized reaction conditions.
Table 1: Representative Conditions for Sonogashira Coupling of Bromopyridines
| Entry | Catalyst / Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT - 65 | 12-24 | 70-95 |
| 2 | Pd(PPh₃)₄ | CuI | Diisopropylamine | THF | RT | 3-16 | 80-90[9] |
| 3 | Pd(OAc)₂ / XPhos | - (Cu-free) | K₂CO₃ | Toluene | 100 | 12 | 65-85 |
Table 2: Representative Conditions for Heck Coupling of Bromopyridines
| Entry | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(OAc)₂ / P(o-tolyl)₃ | K₂CO₃ | DMF | 120-140 | 12-24 | 60-85 |
| 2 | Pd(PPh₃)₄ | Et₃N | Acetonitrile | 80 | 16 | 70-90 |
| 3 | PdCl₂(dppf) | NaOAc | DMA | 130 | 24 | 65-88 |
Trustworthiness: A Self-Validating System
The protocols provided herein are grounded in established principles of palladium-catalyzed cross-coupling chemistry and validated by numerous literature precedents for similar heterocyclic systems.[2][15] To ensure reproducibility and success, the following points are critical:
-
Reagent Purity: Use high-purity, anhydrous solvents and reagents. The presence of water or oxygen can deactivate the palladium catalyst.
-
Inert Atmosphere: Meticulously maintain an inert atmosphere throughout the reaction setup and duration to prevent catalyst degradation.
-
Reaction Monitoring: Regular monitoring by TLC or LC-MS is essential to determine the optimal reaction time and to identify potential side reactions.
-
Systematic Optimization: If yields are low, a systematic optimization of parameters (catalyst, ligand, base, solvent, temperature) is recommended. A design of experiments (DoE) approach can be highly effective in this regard.
By adhering to these principles, researchers can confidently apply and adapt these protocols to synthesize a diverse library of novel 8-substituted-6-methyl-triazolo[1,5-a]pyridine derivatives for further investigation in drug discovery and development programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. youtube.com [youtube.com]
- 11. Heck Reaction [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. rsc.org [rsc.org]
- 14. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
experimental procedure for gram-scale synthesis of 8-Bromo-6-methyl-triazolo[1,5-a]pyridine
Gram-Scale Synthesis of 8-Bromo-6-methyl-[1][2][3]triazolo[1,5-a]pyridine: An Application Note
Introduction
The[1][2]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][3] These compounds exhibit a wide range of biological activities, and their derivatives are being actively investigated for various therapeutic applications.[4][5] The title compound, 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine, serves as a key building block for the synthesis of more complex molecules, leveraging the bromine atom for further functionalization through cross-coupling reactions. This application note provides a detailed, field-proven protocol for the gram-scale synthesis of this important intermediate, designed for researchers, scientists, and drug development professionals. The described two-step procedure is optimized for scalability, efficiency, and robustness.
Synthetic Strategy: A Two-Step Approach
The synthesis of 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine is most effectively achieved through a two-step sequence, commencing with the synthesis of the key intermediate, 2-hydrazinyl-5-methylpyridine, followed by a one-pot cyclization and bromination. This strategy is outlined below:
Caption: Synthetic workflow for 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine.
Part 1: Synthesis of 2-Hydrazinyl-5-methylpyridine
This initial step involves the nucleophilic aromatic substitution of the chlorine atom in 2-chloro-5-methylpyridine with hydrazine. The use of a significant excess of hydrazine hydrate is crucial to drive the reaction to completion and minimize the formation of dimeric byproducts.[6]
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Chloro-5-methylpyridine | C₆H₆ClN | 127.57 | 10.0 g | 0.078 | Starting material |
| Hydrazine hydrate (80%) | N₂H₄·H₂O | 50.06 | 50 mL | ~0.8 | Reagent and solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - | Extraction solvent |
| Saturated NaCl solution | NaCl(aq) | - | 50 mL | - | For washing |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | - | Drying agent |
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-methylpyridine (10.0 g, 0.078 mol).
-
Addition of Hydrazine Hydrate: Carefully add 80% hydrazine hydrate (50 mL, ~0.8 mol) to the flask.
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1) as the eluent.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add 100 mL of deionized water.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated NaCl solution (50 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 2-hydrazinyl-5-methylpyridine as a pale yellow solid. The crude product is often of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from a mixture of ethanol and water.
Part 2: One-Pot Cyclization and Bromination
In this step, the synthesized 2-hydrazinyl-5-methylpyridine undergoes a condensation reaction with triethyl orthoformate to form the triazole ring, followed by in-situ bromination with N-bromosuccinimide (NBS) to yield the final product. This one-pot procedure is highly efficient for gram-scale synthesis.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Hydrazinyl-5-methylpyridine | C₆H₉N₃ | 123.16 | 9.6 g | 0.078 | From Part 1 |
| Triethyl orthoformate | C₇H₁₆O₃ | 148.20 | 25 mL | ~0.16 | Cyclizing agent |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 14.6 g | 0.082 | Brominating agent |
| Acetonitrile (ACN) | C₂H₃N | 41.05 | 150 mL | - | Solvent |
| Saturated NaHCO₃ solution | NaHCO₃(aq) | - | 100 mL | - | For quenching |
| Saturated Na₂S₂O₃ solution | Na₂S₂O₃(aq) | - | 50 mL | - | For quenching excess bromine |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | 200 mL | - | Extraction solvent |
Experimental Protocol
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 2-hydrazinyl-5-methylpyridine (9.6 g, 0.078 mol) in acetonitrile (150 mL).
-
Addition of Triethyl Orthoformate: Add triethyl orthoformate (25 mL, ~0.16 mol) to the solution.
-
Cyclization: Heat the reaction mixture to reflux (approximately 80-85 °C) for 4-6 hours. Monitor the formation of the intermediate, 6-methyl-[1][2]triazolo[1,5-a]pyridine, by TLC.
-
Bromination: After the cyclization is complete, cool the reaction mixture to 0 °C using an ice bath. Add N-bromosuccinimide (14.6 g, 0.082 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quenching: Quench the reaction by slowly adding saturated sodium bicarbonate solution (100 mL). Then, add saturated sodium thiosulfate solution (50 mL) to quench any remaining bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine as a white to off-white solid.
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR: Expected signals for the methyl group, and aromatic protons.
-
¹³C NMR: Expected signals for the carbons of the bicyclic system and the methyl group.
-
Mass Spectrometry (MS): Calculation of the exact mass and observation of the characteristic isotopic pattern for a bromine-containing compound.
-
Melting Point (m.p.): Determination of the melting point range.
Safety Precautions
-
Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
N-Bromosuccinimide is a lachrymator and an irritant. Avoid inhalation and contact with skin and eyes.
-
Dichloromethane and acetonitrile are volatile and toxic organic solvents. Handle in a fume hood.
Conclusion
This application note provides a reliable and scalable two-step procedure for the gram-scale synthesis of 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine. The protocol is designed to be robust and efficient, providing good yields of the target compound. This versatile building block can be utilized in a variety of subsequent chemical transformations, making it a valuable asset for researchers in medicinal chemistry and drug discovery.
References
- 1. bioengineer.org [bioengineer.org]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
use of 8-Bromo-6-methyl-triazolo[1,5-a]pyridine in fragment-based drug discovery
Application Notes & Protocols
Topic: Use of 8-Bromo-6-methyl-triazolo[1,5-a]pyridine in Fragment-Based Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Power of Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1][2][3] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD focuses on identifying very small, low-molecular-weight compounds (fragments) that bind with low affinity to a biological target.[4][5] The intrinsic value of this approach lies in its efficiency; smaller libraries of simpler molecules can explore a vast chemical space more effectively, often yielding hits with superior physicochemical properties and a clearer path to optimization.[1][5]
The journey from a weakly binding fragment to a potent, selective lead compound is a structure-guided process. After identifying a fragment hit, techniques like X-ray crystallography or NMR spectroscopy are used to determine its precise binding mode.[5][6][7] This structural information is paramount, as it allows medicinal chemists to intelligently "grow" or "link" fragments, adding functionality that exploits specific interactions within the target's binding site to rapidly build affinity and selectivity.
This guide uses 8-Bromo-6-methyl-[6][8]triazolo[1,5-a]pyridine as an exemplary scaffold to illustrate the principles and protocols of an FBDD campaign. While this specific compound is not yet a widely published fragment hit, its properties make it an ideal candidate for inclusion in a fragment library. The triazolopyridine core is a common motif in medicinal chemistry, recognized for its role as a purine bio-isostere and its presence in molecules targeting kinases and bromodomains.[9][10][11][12]
Exemplar Fragment Qualification: 8-Bromo-6-methyl-[6][8][9]triazolo[1,5-a]pyridine
A high-quality fragment library is the cornerstone of any FBDD program. The selection of fragments is typically guided by the "Rule of Three" (Ro3), which defines desirable physicochemical properties that maximize the probability of finding efficient binders.[13][14]
Table 1: "Rule of Three" Analysis of the Exemplar Fragment
| Property | "Rule of Three" Guideline[13][14] | 8-Bromo-6-methyl-[6][8]triazolo[1,5-a]pyridine | Status |
| Molecular Weight (MW) | < 300 Da | 212.05 g/mol [15] | ✓ Compliant |
| cLogP (Lipophilicity) | ≤ 3 | ~1.5 - 2.0 (Predicted) | ✓ Compliant |
| Hydrogen Bond Donors | ≤ 3 | 0 | ✓ Compliant |
| Hydrogen Bond Acceptors | ≤ 3 | 3 (Pyridine & Triazole Nitrogens) | ✓ Compliant |
| Rotatable Bonds | ≤ 3 | 0 | ✓ Compliant |
As shown in Table 1, our exemplar fragment is fully compliant with the Rule of Three. Its rigid scaffold provides a well-defined shape for binding, while the bromine atom offers a useful vector for synthetic elaboration (fragment growing) or for sensitive detection in X-ray crystallography. Furthermore, ensuring high purity (>98%) and sufficient aqueous solubility is a critical prerequisite for screening, as FBDD assays are conducted at high fragment concentrations to detect weak binding.[13]
The FBDD Workflow: A Bird's-Eye View
The FBDD process is a multi-stage, iterative cycle that combines biophysical screening, structural biology, and medicinal chemistry. The goal is to identify a fragment, understand how it binds, and intelligently build upon it to achieve high-affinity, drug-like molecules.
Part 1: Primary Screening Protocols
The detection of low-affinity fragment binding requires highly sensitive biophysical techniques.[4][16][17] Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most robust and widely used methods for primary screening.[2][18]
Protocol 1.1: Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a label-free technology that measures changes in refractive index at a sensor surface, allowing for real-time detection of binding events between a ligand (the fragment) and an immobilized target protein.[19][20] It is highly sensitive and provides valuable kinetic data.[21]
Methodology:
-
Target Immobilization:
-
Rationale: The target protein must be covalently attached to the sensor chip surface. Amine coupling is a common and robust method. A reference flow cell is prepared by activating and deactivating the surface without protein to subtract bulk refractive index effects.[19]
-
Procedure:
-
Equilibrate a CM5 sensor chip with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Activate the surface of both the active and reference flow cells with a 7-minute injection of a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.
-
Inject the target protein (e.g., 50 µg/mL in 10 mM Sodium Acetate, pH 5.0) over the active flow cell until the desired immobilization level (e.g., 8000-10000 RU) is reached.
-
Inject 1 M ethanolamine-HCl for 7 minutes over both flow cells to deactivate any remaining active esters.
-
-
-
Fragment Screening:
-
Rationale: A single, high concentration of each fragment is screened first to identify potential binders. Careful matching of DMSO concentration between the running buffer and the fragment samples is critical to minimize false positives.[21]
-
Procedure:
-
Prepare a stock plate of fragments (e.g., 100 mM in 100% DMSO).
-
Dilute fragments to the final screening concentration (e.g., 200 µM) in running buffer (HBS-EP+) containing a matched DMSO concentration (e.g., 2%).
-
Inject each fragment solution over the reference and active flow cells for a defined association time (e.g., 30 seconds) followed by a dissociation phase (e.g., 60 seconds).
-
After each cycle, regenerate the surface if necessary with a short pulse of a mild buffer (e.g., 50 mM NaOH) to remove any tightly bound fragment.
-
Identify hits as fragments causing a response signal significantly above the baseline noise in the active flow cell after reference subtraction.
-
-
-
Hit Confirmation and Affinity Determination:
-
Rationale: Initial hits must be re-tested using a fresh, dry powder to confirm activity and rule out artifacts from library storage. A dose-response experiment is then performed to determine the binding affinity (K D).
-
Procedure:
-
Confirm hits by re-testing at the primary screening concentration.
-
For confirmed hits, perform a dose-response analysis by injecting a series of concentrations (e.g., 500 µM down to 8 µM in a 2-fold dilution series).
-
Fit the steady-state response levels against concentration to a 1:1 binding model to calculate the equilibrium dissociation constant (K D).
-
-
Protocol 1.2: Primary Screening by Saturation Transfer Difference (STD) NMR
STD NMR is a ligand-observed NMR technique that is exceptionally sensitive for detecting the weak binding typical of fragments.[8][22] It works by selectively saturating protons of the target protein. This saturation is transferred to a binding ligand upon close contact, resulting in a decreased signal intensity for the ligand's protons, which can be detected in a difference spectrum.[22][23]
Methodology:
-
Sample Preparation:
-
Rationale: High protein and ligand concentrations are required. The buffer must be deuterated (e.g., D₂O) to avoid overwhelming the spectrum with a water signal. The protein must be stable and not aggregated under these conditions.
-
Procedure:
-
Prepare a stock solution of the target protein (e.g., 10-50 µM) in a deuterated phosphate buffer (e.g., 50 mM Na₂DPO₄, 100 mM NaCl, pD 7.4).
-
Prepare a stock solution of the fragment, such as 8-Bromo-6-methyl-[6][8]triazolo[1,5-a]pyridine, at high concentration (e.g., 100 mM in d6-DMSO).
-
Add the fragment to the protein solution to a final concentration of 100-500 µM. The ligand-to-protein ratio is typically high (e.g., 10:1 to 100:1).
-
-
-
NMR Data Acquisition:
-
Rationale: Two spectra are acquired: an "on-resonance" spectrum where a specific region of the protein's aliphatic signals is saturated, and an "off-resonance" spectrum where a region with no signals is irradiated as a control. Subtracting the two reveals only the signals of the binding ligand.[24]
-
Procedure:
-
Acquire a standard 1D ¹H reference spectrum to confirm the presence and integrity of the fragment signals.
-
Set up the STD experiment. The on-resonance irradiation frequency is typically set in the aliphatic region (e.g., -1 ppm), while the off-resonance frequency is set far away from any signals (e.g., 40 ppm).
-
A train of selective Gaussian pulses is used for saturation, with a total saturation time (t_sat) of 1-3 seconds being typical for fragment screening.[18][24]
-
Acquire the on-resonance and off-resonance spectra in an interleaved manner to minimize artifacts from spectrometer instability. A sufficient number of scans (e.g., 128-512) is required to achieve a good signal-to-noise ratio.
-
-
-
Data Analysis:
-
Rationale: A positive signal in the difference spectrum confirms binding. The relative intensity of the signals can provide an "epitope map," indicating which protons of the fragment are in closest contact with the protein.[23]
-
Procedure:
-
Process the data to generate the difference spectrum (Off-resonance - On-resonance).
-
A fragment is considered a hit if its characteristic proton signals are clearly visible in the difference spectrum.
-
Calculate the STD amplification factor (STD-AF) for a rough comparison of binding strength, though caution is advised as this can be influenced by factors other than affinity.[18][24]
-
-
Part 2: Hit Validation and Structural Characterization
A hit from a primary screen is merely a starting point. It is crucial to validate the interaction using an orthogonal biophysical method to eliminate technique-specific artifacts and to obtain structural information to guide optimization.
Orthogonal Validation
If SPR was the primary method, a ligand-observed NMR technique like STD or WaterLOGSY serves as an excellent orthogonal check. Conversely, if NMR was used first, SPR or a thermal shift assay (TSA) can confirm the interaction. The goal is to prove that the binding is genuine and not an artifact of the primary assay technology.
Structural Biology: The Gold Standard
X-ray crystallography is the definitive method in FBDD for visualizing the precise binding mode of a fragment.[4][6][7] It provides a high-resolution 3D map of the fragment's interactions within the protein's binding site, revealing key hydrogen bonds, hydrophobic contacts, and the position of surrounding water molecules.[6] This information is indispensable for the hit-to-lead phase.
Table 2: Data Summary for a Hypothetical FBDD Campaign
| Fragment ID | Primary Screen (SPR) KD (µM) | Orthogonal Screen (STD NMR) | X-ray Structure | Ligand Efficiency (LE)¹ |
| Exemplar-001 | 350 | Hit Confirmed | 2.1 Å resolution | 0.35 |
| Control-001 | > 1000 | No Hit | Not Determined | N/A |
| Control-002 | 800 | Hit Confirmed | No structure obtained | 0.29 |
| Exemplar-002 | 150 | Hit Confirmed | 1.9 Å resolution | 0.38 |
¹Ligand Efficiency (LE) is a key metric in FBDD, calculated as LE = -RTln(K D) / N, where N is the number of non-hydrogen atoms. It normalizes binding affinity for the size of the molecule, helping to prioritize smaller, more efficient binders for follow-up.
Part 3: From Hit to Lead - The Path Forward
With a validated fragment hit and a high-resolution crystal structure, the creative process of medicinal chemistry begins. The goal is to elaborate the simple fragment into a potent lead compound by adding chemical functionality that makes additional, favorable interactions with the target protein.
For our exemplar fragment, 8-Bromo-6-methyl-[6][8]triazolo[1,5-a]pyridine , the crystal structure might show the bromine atom pointing towards an unexplored pocket of the binding site. This provides a clear synthetic handle for a "fragment growing" strategy, where chemists would synthesize new analogs by replacing the bromine with other groups designed to interact favorably with that pocket, thereby increasing binding affinity and potency.
Conclusion
Fragment-Based Drug Discovery is a powerful, rational, and resource-efficient methodology for identifying novel chemical matter for challenging biological targets. By starting small, FBDD leverages detailed structural insights to build potency in a stepwise and predictable manner. Using a well-qualified, synthetically tractable fragment like 8-Bromo-6-methyl-[6][8]triazolo[1,5-a]pyridine as a starting point, the combination of sensitive biophysical screening, high-resolution structural biology, and creative medicinal chemistry provides a robust pathway to the development of next-generation therapeutics.
References
- 1. onenucleus.com [onenucleus.com]
- 2. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 5. The rise of fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design [escholarship.org]
- 11. Fragment-Hopping-Based Discovery of a Novel Chemical Series of Proto-Oncogene PIM-1 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nanotempertech.com [nanotempertech.com]
- 14. med.stanford.edu [med.stanford.edu]
- 15. appretech.com [appretech.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 20. Fragment screening by SPR and advanced application to GPCRs: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Frontiers | Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Coupling Reactions for 8-Bromo-6-methyl-triazolo[1,5-a]pyridine
Technical Support Center: Optimizing Suzuki-Miyaura Coupling Reactions for 8-Bromo-6-methyl-[1][2][3]triazolo[1,5-a]pyridine
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine. The unique electronic properties and potential for catalyst inhibition by this nitrogen-rich heterocyclic substrate present specific challenges that require careful optimization for achieving high yields and reproducibility.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental mechanism is critical for effective troubleshooting. The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[3] Key steps include:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the triazolopyridine. This is often the rate-limiting step and can be challenging for electron-rich heterocycles.[4][5]
-
Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center. This step requires a base to form a more nucleophilic "ate" complex.[3][6]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[3]
Nitrogen-containing heterocycles like 8-Bromo-6-methyl-triazolo[1,5-a]pyridine can interfere with this cycle, primarily by coordinating to the palladium center and deactivating the catalyst.[7][8][9] This guide is designed to help you navigate and overcome these specific challenges.
Caption: The Suzuki-Miyaura catalytic cycle and potential inhibition by N-heterocycles.
Troubleshooting Guide
Q1: My reaction shows low to no conversion of the starting material. What are the primary factors to investigate?
A1: This is a common issue often related to catalyst activity or inefficient oxidative addition. Follow this diagnostic workflow:
-
Verify Inert Atmosphere: The Pd(0) active species is highly sensitive to oxygen.[10] Ensure your solvent is rigorously degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen). Perform several vacuum/backfill cycles before adding reagents.[11]
-
Assess Catalyst and Ligand Quality:
-
Catalyst Source: Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) require in-situ reduction to Pd(0). If this fails, the reaction won't start. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ to bypass this step.[12]
-
Ligand Oxidation: Phosphine ligands are prone to oxidation. Use fresh ligands or store them carefully under an inert atmosphere. The presence of triphenylphosphine oxide (PPh₃O) can hinder the reaction.[13]
-
-
Promote Oxidative Addition: The C-Br bond on the electron-rich triazolopyridine ring can be difficult to activate.
-
Use Electron-Rich, Bulky Ligands: Ligands like Buchwald's SPhos and XPhos, or bulky trialkylphosphines (e.g., P(t-Bu)₃), are designed to accelerate the oxidative addition step for challenging substrates.[5][12]
-
Increase Temperature: Raising the reaction temperature (e.g., from 80°C to 100-110°C) can provide the necessary energy to overcome the activation barrier.[12][14]
-
Caption: A logical workflow for diagnosing low-yield Suzuki reactions.
Q2: I'm observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the -B(OH)₂ group with a hydrogen atom, is a major competing pathway, especially with electron-deficient or heteroaryl boronic acids and under harsh basic conditions.[10][12][15]
-
Use Milder or Anhydrous Bases: Strong aqueous bases can accelerate protodeboronation.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative which is less susceptible to this side reaction.
-
Control Water Content: While a small amount of water can be beneficial by increasing base solubility and facilitating boronate formation, excess water can promote protodeboronation.[5][12] If using an aqueous base, a solvent ratio like 4:1 or 5:1 Dioxane/Water is a good starting point.[10][14][18] For very sensitive substrates, anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) may be necessary.[8]
Q3: The reaction is messy with multiple side products, including homocoupling of the boronic acid. What are the likely causes?
A3: A messy reaction profile often points to catalyst deactivation, slow transmetalation, or poor quality reagents.
-
Minimize Homocoupling: Homocoupling (Ar'-Ar') occurs when the reaction is sluggish, often due to the presence of oxygen or slow transmetalation. Rigorous deoxygenation is the most critical step to prevent this.[10][11]
-
Ensure High-Purity Reagents: Impurities in the boronic acid can poison the palladium catalyst or lead to unwanted side reactions.[1][2] Always use high-purity boronic acids from a reputable supplier.
-
Optimize the Base: The base is critical for activating the boronic acid to form the boronate, which is the active species in transmetalation.[6][16] If the base is too weak or insoluble, transmetalation will be slow, allowing side reactions to occur.
-
Ensure the base is finely powdered to maximize surface area.
-
Consider switching to a stronger or more soluble base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄).[12]
-
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal Palladium catalyst and ligand for this substrate?
A1: The choice of catalyst and ligand is crucial for coupling with N-heterocycles. The goal is to find a system where the rate of the desired catalytic cycle far exceeds the rate of catalyst deactivation by coordination to the triazolopyridine nitrogen atoms.
| Catalyst/Ligand System | Key Characteristics | Best Suited For... |
| Pd(PPh₃)₄ | A common Pd(0) source. Can be effective but may struggle with sterically hindered or electron-rich substrates. | Initial screening and simple, unhindered coupling partners. |
| Pd(dppf)Cl₂ | A robust Pd(II) precatalyst. The dppf ligand provides good stability. | General purpose, reliable starting point for optimization. |
| Pd(OAc)₂ + SPhos/XPhos | Pd(II) with bulky, electron-rich Buchwald ligands.[12] | Highly recommended for this substrate. Excellent for activating challenging C-Br bonds and resisting catalyst deactivation. |
| Pd₂(dba)₃ + P(t-Bu)₃ | A strong Pd(0) source with a highly electron-donating, bulky phosphine ligand. | Overcoming difficult oxidative additions, particularly with electron-rich bromides.[11] |
Q2: What is the role of the base and which one should I use?
A2: The base has two primary roles: it activates the boronic acid by forming a more nucleophilic boronate anion (R-B(OH)₃⁻) to facilitate transmetalation, and it neutralizes the halide salt formed during the cycle.[6][12][16]
| Base | Strength | Solubility (in common solvents) | Key Considerations |
| K₂CO₃ | Moderate | Moderate (improves with water) | A good, mild starting point. May require higher temperatures.[21][22] |
| K₃PO₄ | Strong | Moderate-High | Often considered the "gold standard" for difficult couplings with N-heterocycles.[12][18] Balances high activity with manageable rates of side reactions. |
| Cs₂CO₃ | Strong | High | Very effective due to high solubility and the promoting effect of the Cs⁺ cation, but more expensive. |
| KF | Mild | Low | Useful for substrates with base-sensitive functional groups (e.g., esters) to avoid hydrolysis.[16][17] |
Q3: How does the quality of the boronic acid/ester affect the reaction?
A3: The purity and stability of the boronic acid are paramount for a successful and reproducible reaction.[1][2]
-
Purity: Impurities can poison the palladium catalyst, leading to reduced activity or complete reaction failure.[1]
-
Stability: Boronic acids can degrade over time through dehydration to form boroxines (cyclic trimers) or through protodeboronation.[4][12] Using fresh, high-purity reagents or converting them to more stable pinacol esters is a critical best practice.[1][2]
Optimized Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine. Note that further optimization for each specific boronic acid partner may be required.
Materials:
-
Aryl/heteroaryl boronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine (1.0 equiv), the boronic acid/ester (1.2-1.5 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate under high vacuum and backfill with inert gas. Repeat this cycle 3-5 times to ensure an oxygen-free environment.[10]
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water to create a 4:1 solvent mixture (e.g., 4 mL dioxane, 1 mL water per 1 mmol of bromide). The solution should be purged by bubbling the inert gas through it for an additional 10-15 minutes.
-
Reaction Execution: Place the sealed flask in a preheated oil bath or heating block set to 100 °C. Stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture. Check for the consumption of the starting bromide.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 8-Bromo-6-methyl-triazolo[1,5-a]pyridine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 8-Bromo-6-methyl-triazolo[1,5-a]pyridine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols to address common challenges encountered during the purification of this crucial heterocyclic building block.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of crude 8-Bromo-6-methyl-triazolo[1,5-a]pyridine, providing potential causes and actionable solutions.
Issue 1: Low Recovery After Column Chromatography
-
Symptom: A significantly lower than expected yield of the purified compound is obtained after performing column chromatography.
-
Potential Causes & Solutions:
-
Compound Streaking/Tailing on Silica Gel: The basic nitrogen atoms in the triazolopyridine ring can interact with acidic silanol groups on the silica surface, leading to poor elution and recovery.
-
Solution: Deactivate the silica gel by preparing the slurry in the mobile phase containing 0.5-2% triethylamine or pyridine. This neutralizes the acidic sites and minimizes unwanted interactions.
-
-
Irreversible Adsorption: The compound may be too polar for the chosen solvent system, causing it to remain strongly adsorbed to the silica gel.
-
Solution: Gradually increase the polarity of the eluent. For instance, if using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. Monitor the elution closely using Thin Layer Chromatography (TLC).
-
-
Improper Solvent System Selection: The chosen eluent may not be optimal for eluting the target compound.
-
Solution: Conduct a thorough TLC analysis with various solvent systems before committing to the column. Aim for an Rf value of 0.2-0.3 for the desired product to ensure good separation and elution.
-
-
Issue 2: Co-elution of Impurities During Column Chromatography
-
Symptom: Fractions containing the desired product are contaminated with impurities of similar polarity.
-
Potential Causes & Solutions:
-
Poorly Optimized Mobile Phase: The solvent system may not have sufficient resolving power to separate the target compound from closely related impurities.
-
Solution: Employ a shallower solvent gradient during elution. Alternatively, consider using a ternary solvent system (e.g., hexane/ethyl acetate/dichloromethane) to fine-tune the polarity and improve separation.
-
-
Column Overloading: Exceeding the capacity of the column leads to broad bands and poor separation.
-
Solution: As a general guideline, use a silica gel to crude material ratio of at least 50:1 by weight. For difficult separations, this ratio may need to be increased.
-
-
Presence of Isomeric Impurities: The crude material may contain isomers with very similar polarities.
-
Solution: If column chromatography is insufficient, recrystallization may be a more effective technique for separating isomers.
-
-
Issue 3: Oiling Out During Recrystallization
-
Symptom: Instead of forming crystals upon cooling, the compound separates as an oil.
-
Potential Causes & Solutions:
-
Solution is Too Concentrated: The concentration of the compound in the solvent is too high.
-
Solution: Add a small amount of hot solvent to the oiled-out mixture and reheat until a clear solution is formed. Allow it to cool slowly.
-
-
Cooling Rate is Too Fast: Rapid cooling does not provide sufficient time for crystal lattice formation.
-
Solution: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be effective.
-
-
Inappropriate Solvent Choice: The chosen solvent may not be ideal for recrystallization.
-
Solution: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Consider using a solvent pair, such as ethanol/water or ethyl acetate/hexane. Dissolve the compound in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly.[1]
-
-
Issue 4: Colored Impurities Persist After Purification
-
Symptom: The final product retains a colored tint, indicating the presence of persistent impurities.
-
Potential Causes & Solutions:
-
Highly Conjugated Byproducts: The synthesis may produce colored, highly conjugated side products that are difficult to remove.
-
Solution 1 (Recrystallization): Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Filter the hot solution through a pad of celite to remove the charcoal before cooling.
-
Solution 2 (Chromatography): If the colored impurity has a different polarity, it may be separated by column chromatography with an optimized solvent system.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of 8-Bromo-6-methyl-triazolo[1,5-a]pyridine?
A1: While specific impurities depend on the synthetic route, common side products in the synthesis of related triazolopyridines can include unreacted starting materials, over-brominated species (dibrominated products), and regioisomers. The thermal decomposition of triazolopyridines can also lead to carbene-derived byproducts.[2]
Q2: What is a good starting point for a solvent system for column chromatography?
A2: A good starting point for many N-heterocycles is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the proportion of ethyl acetate. Always perform TLC analysis first to determine the optimal ratio.
Q3: How can I improve the crystal quality during recrystallization?
A3: To obtain well-formed crystals, slow cooling is crucial.[1] After dissolving the crude product in a minimal amount of hot solvent, allow the flask to cool undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation. Using a solvent pair can also promote the growth of higher quality crystals.
Q4: My compound appears to be degrading on the silica gel column. What can I do?
A4: The acidic nature of silica gel can cause the degradation of acid-sensitive compounds. As mentioned in the troubleshooting guide, neutralizing the silica gel with triethylamine is a common and effective strategy. Alternatively, using a less acidic stationary phase like neutral alumina can be a good option.
III. Detailed Purification Protocols
Protocol 1: Column Chromatography
This protocol outlines a general procedure for the purification of 8-Bromo-6-methyl-triazolo[1,5-a]pyridine using silica gel column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate).
-
Visualize the spots under UV light.
-
The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.3.
-
-
Column Packing:
-
Select an appropriate size column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent identified from the TLC analysis. For acid-sensitive compounds, add 1% triethylamine to the eluent.
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free stationary phase.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of the appropriate solvent.
-
Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to maintain a steady flow rate.
-
Collect fractions in test tubes.
-
Monitor the elution process by performing TLC on the collected fractions.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified 8-Bromo-6-methyl-triazolo[1,5-a]pyridine.
-
Protocol 2: Recrystallization
This protocol provides a step-by-step guide for purifying 8-Bromo-6-methyl-triazolo[1,5-a]pyridine by recrystallization.
-
Solvent Selection:
-
Place a small amount of the crude material into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) to each test tube.
-
A suitable solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
-
Dissolution:
-
Place the crude material in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
If crystals do not form, try scratching the inner surface of the flask with a glass rod or adding a seed crystal.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.
-
IV. Data and Visualization
Table 1: Common Solvents for Purification
| Solvent | Polarity Index | Boiling Point (°C) | Notes on Application |
| Hexane | 0.1 | 69 | Common non-polar component in chromatography and as an anti-solvent in recrystallization. |
| Toluene | 2.4 | 111 | Useful for recrystallizing less polar aromatic compounds. |
| Dichloromethane | 3.1 | 40 | Good solvent for dissolving a wide range of organic compounds; used in chromatography. |
| Ethyl Acetate | 4.4 | 77 | A moderately polar eluent for chromatography and a good solvent for recrystallization. |
| Ethanol | 5.2 | 78 | A polar solvent often used for recrystallization, sometimes in combination with water. |
| Water | 10.2 | 100 | Used as an anti-solvent with more polar organic solvents for recrystallization.[1] |
Diagram 1: Purification Workflow Decision Tree
Caption: A decision tree for selecting the appropriate purification strategy.
Diagram 2: Troubleshooting Column Chromatography
Caption: A troubleshooting guide for common column chromatography problems.
V. References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
Technical Support Center: C-C Coupling Reactions of 8-Bromo-6-methyl-triazolo[1,5-a]pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the challenges associated with the low reactivity of 8-Bromo-6-methyl-triazolo[1,5-a]pyridine in palladium-catalyzed C-C cross-coupling reactions. Here, we provide in-depth, field-proven insights and troubleshooting strategies to empower you to overcome common experimental hurdles and achieve successful C-C bond formation.
Understanding the Challenge: The Electronic Nature of 8-Bromo-6-methyl-triazolo[1,5-a]pyridine
The core of the issue with the reactivity of 8-Bromo-6-methyl-triazolo[1,5-a]pyridine lies in its electronic properties. The triazolo[1,5-a]pyridine ring system is inherently electron-deficient due to the presence of multiple nitrogen atoms.[1][2] This electron deficiency has two primary consequences for C-C coupling reactions:
-
Deactivation of the C-Br Bond: The electron-withdrawing nature of the heterocyclic core decreases the electron density at the C8 position, making the C-Br bond stronger and less susceptible to oxidative addition by a Pd(0) catalyst. This is often the rate-limiting step in the catalytic cycle.[3]
-
Catalyst Inhibition: The lone pairs of electrons on the nitrogen atoms of the triazolopyridine ring can coordinate to the palladium catalyst. This coordination can lead to the formation of inactive catalyst species, effectively sequestering the palladium and halting the catalytic cycle.[4][5]
The methyl group at the 6-position has a minor electronic donating effect, which is generally insufficient to overcome the overall electron-deficient nature of the ring system. Its steric bulk is minimal and unlikely to significantly hinder the approach of the catalyst to the C8 position.
This guide will provide you with strategies to overcome these intrinsic challenges for three major classes of C-C coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Part 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²) - C(sp²) bonds. However, its application to electron-deficient heteroaryl bromides like 8-Bromo-6-methyl-triazolo[1,5-a]pyridine requires careful optimization.
Question 1: My Suzuki-Miyaura reaction shows no or very low conversion of the starting material. What are the likely causes and how can I fix it?
Answer: This is the most common issue and typically points to a slow or inhibited oxidative addition step or catalyst deactivation.
Probable Causes & Recommended Solutions:
| Probable Cause | Recommended Solution & Scientific Rationale |
| Insufficient Catalyst Activity | Switch to a more active catalyst system. For electron-deficient heteroaryl bromides, standard catalysts like Pd(PPh₃)₄ may be ineffective.[6] Utilize pre-catalysts that readily form the active Pd(0) species and are less prone to deactivation. Recommended Systems: 1. Buchwald Ligands: Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. These ligands accelerate both oxidative addition and reductive elimination.[4] 2. N-Heterocyclic Carbene (NHC) Ligands: PEPPSI-type catalysts (e.g., PEPPSI-IPr) are highly active and thermally stable, making them excellent choices for challenging couplings.[7] |
| Catalyst Inhibition by Nitrogen Coordination | Use sterically hindered ligands. The bulk of Buchwald or NHC ligands can sterically shield the palladium center, preventing inhibitory coordination from the nitrogen atoms of the triazolopyridine ring.[5] |
| Inappropriate Base | Screen different bases. The base plays a crucial role in the transmetalation step. For challenging substrates, stronger, non-nucleophilic bases are often required. Recommended Bases: Start with a strong inorganic base like K₃PO₄ or Cs₂CO₃. These are often more effective than weaker bases like Na₂CO₃ or K₂CO₃ for electron-deficient systems.[6] |
| Incorrect Solvent System | Choose an appropriate solvent. The solvent must be able to dissolve all reaction components and be stable at the required temperature. Recommended Solvents: Aprotic polar solvents are generally preferred. A mixture of 1,4-dioxane/water or toluene/water (typically in a 4:1 to 10:1 ratio) is a good starting point. Anhydrous conditions with a strong base can also be effective.[8] |
| Low Reaction Temperature | Increase the reaction temperature. Given the lower reactivity of the C-Br bond, higher temperatures (e.g., 80-110 °C) are often necessary to drive the reaction to completion.[5] |
Question 2: I am observing significant protodeboronation of my boronic acid. How can I prevent this?
Answer: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich or heteroaryl boronic acids in the presence of water and base.[6]
Probable Causes & Recommended Solutions:
| Probable Cause | Recommended Solution & Scientific Rationale |
| Hydrolysis of Boronic Acid | Use a more stable boron reagent. Boronic acids can be susceptible to hydrolysis. Recommended Alternatives: 1. Pinacol Esters (BPin): These are generally more stable than their corresponding boronic acids.[4] 2. MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates offer excellent stability and can be used in iterative cross-coupling strategies. 3. Potassium Trifluoroborate Salts (BF₃K): These salts are highly stable crystalline solids that are less prone to protodeboronation.[8] |
| Presence of Water | Switch to anhydrous conditions. If protodeboronation is severe, eliminating water from the reaction can be beneficial. Use anhydrous solvents and bases.[4] |
Question 3: My reaction is producing a significant amount of homocoupling product from the boronic acid. What is causing this and how can I minimize it?
Answer: Homocoupling of the boronic acid is often a result of the presence of oxygen in the reaction mixture, which can lead to the oxidation of the Pd(0) catalyst to Pd(II), initiating a different catalytic cycle that favors homocoupling.[3]
Probable Causes & Recommended Solutions:
| Probable Cause | Recommended Solution & Scientific Rationale |
| Oxygen Contamination | Thoroughly degas all solvents and reagents. This is the most critical step to prevent homocoupling. Degassing Methods: 1. Sparging: Bubble an inert gas (argon or nitrogen) through the solvent for at least 30 minutes. 2. Freeze-Pump-Thaw: For more rigorous oxygen removal, perform at least three freeze-pump-thaw cycles on your solvent. Ensure the reaction is set up and run under a positive pressure of an inert gas.[6] |
| Incorrect Stoichiometry | Optimize the boronic acid stoichiometry. While a slight excess of the boronic acid (1.2-1.5 equivalents) is standard, a large excess can sometimes promote homocoupling.[3] |
Part 2: Heck Coupling
The Heck reaction is a powerful method for the arylation of alkenes. For an electron-deficient substrate like 8-Bromo-6-methyl-triazolo[1,5-a]pyridine, specific conditions are necessary to achieve good yields.[9][10]
Question 4: My Heck reaction is not proceeding, or the yields are very low. What should I try?
Answer: Similar to the Suzuki coupling, low reactivity in the Heck reaction with this substrate is likely due to the challenging oxidative addition step.
Probable Causes & Recommended Solutions:
| Probable Cause | Recommended Solution & Scientific Rationale |
| Low Catalyst Activity | Select a suitable catalyst and ligand. While ligandless conditions can sometimes work, the use of appropriate ligands is often crucial for difficult substrates. Recommended Systems: 1. Palladium Acetate with Phosphine Ligands: A common starting point is Pd(OAc)₂ with a phosphine ligand like PPh₃ or P(o-tol)₃.[9][11] 2. NHC-Palladium Complexes: For more challenging substrates, consider using a more active N-heterocyclic carbene (NHC) palladium complex.[7][12] |
| Inappropriate Base | Use a suitable base. The base in a Heck reaction is crucial for regenerating the active catalyst. Recommended Bases: Organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are commonly used. Inorganic bases such as K₂CO₃ or NaOAc can also be effective.[9] |
| Incorrect Solvent | Choose a high-boiling polar aprotic solvent. Heck reactions often require elevated temperatures. Recommended Solvents: DMF, DMAc, or NMP are good choices as they can facilitate the reaction at the required temperatures (typically 100-140 °C).[13] |
Part 3: Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²) - C(sp) bonds and is widely used in the synthesis of conjugated molecules.[14]
Question 5: I am having difficulty with the Sonogashira coupling of 8-Bromo-6-methyl-triazolo[1,5-a]pyridine. What are the key parameters to optimize?
Answer: The Sonogashira coupling can be sensitive to several factors, especially when dealing with electron-deficient N-heterocycles.
Probable Causes & Recommended Solutions:
| Probable Cause | Recommended Solution & Scientific Rationale |
| Catalyst System Inefficiency | Optimize the palladium and copper catalysts. The classic Sonogashira coupling uses a palladium catalyst in conjunction with a copper(I) co-catalyst. Recommended System: A combination of a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ and a copper(I) source like CuI is a standard starting point.[14] |
| Homocoupling of the Alkyne (Glaser Coupling) | Consider a copper-free protocol. The copper co-catalyst can promote the undesirable homocoupling of the terminal alkyne. Copper-Free Conditions: Use a highly active palladium catalyst, often with a bulky, electron-rich phosphine ligand like P(t-Bu)₃, in the presence of a suitable base.[15][16] |
| Inappropriate Base/Solvent | Select the right base and solvent combination. The base deprotonates the terminal alkyne to form the reactive acetylide. Recommended Systems: For standard Sonogashira couplings, an amine base such as triethylamine or diisopropylamine, often used as the solvent or co-solvent, is typical.[14] For copper-free conditions, other organic or inorganic bases may be more suitable. |
Experimental Protocols: Recommended Starting Points
The following are generalized protocols adapted from procedures for similar electron-deficient N-heterocyclic compounds. Optimization will be necessary for your specific substrate and coupling partner.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere (Argon or Nitrogen), add 8-Bromo-6-methyl-triazolo[1,5-a]pyridine (1.0 eq), the aryl/heteroaryl boronic acid or ester (1.2-1.5 eq), and a finely powdered base (e.g., K₃PO₄, 2-3 eq).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 10:1) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Heck Coupling
-
Reaction Setup: In a sealed tube, combine 8-Bromo-6-methyl-triazolo[1,5-a]pyridine (1.0 eq), the alkene (1.5-2.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%).
-
Solvent and Base Addition: Add a high-boiling polar aprotic solvent (e.g., DMF or DMAc) and a base (e.g., NEt₃, 2-3 eq).
-
Reaction: Seal the tube and heat the mixture to 100-140 °C. Monitor the reaction's progress.
-
Work-up and Purification: After cooling, follow a standard aqueous work-up and purify by column chromatography.
Protocol 3: Sonogashira Coupling (Copper-Free)
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 8-Bromo-6-methyl-triazolo[1,5-a]pyridine (1.0 eq), the palladium catalyst system (e.g., (AllylPdCl)₂ with P(t-Bu)₃), and a suitable base.
-
Solvent and Alkyne Addition: Add a degassed solvent and the terminal alkyne (1.2-1.5 eq).
-
Reaction: Stir the reaction at room temperature or with gentle heating, monitoring for completion.[15]
-
Work-up and Purification: Perform a standard aqueous work-up, followed by purification via column chromatography.
Visualizing the Catalytic Cycles
Understanding the fundamental steps of the catalytic cycles can aid in troubleshooting.
Concluding Remarks
Successfully performing C-C cross-coupling reactions on challenging substrates like 8-Bromo-6-methyl-triazolo[1,5-a]pyridine requires a systematic approach to optimization. By understanding the underlying electronic factors and employing modern, highly active catalyst systems, researchers can overcome the inherent low reactivity. This guide provides a robust starting point for your experimental design and a logical framework for troubleshooting. We encourage you to start with the recommended conditions and systematically vary the parameters to find the optimal protocol for your specific transformation.
References
- 1. Electronic Spectra, And Dft Calculations Of Some Triazolo [1,5-a]pyrimidine Derivatives [journalijar.com]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal [comptes-rendus.academie-sciences.fr]
- 8. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
- 11. Ligand effects in the synthesis of N-heterocycles by intramolecular Heck reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
Navigating the Synthesis of 8-Bromo-6-methyl-triazolo[1,5-a]pyridine: A Technical Support Guide for Scale-Up Challenges
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of complex heterocyclic compounds is a cornerstone of efficient drug development and chemical manufacturing. 8-Bromo-6-methyl-triazolo[1,5-a]pyridine, a key structural motif in various pharmacologically active agents, presents a unique set of challenges during its synthesis, particularly when transitioning from laboratory to pilot or production scale. This technical support center provides a comprehensive guide to troubleshoot and navigate the intricacies of this synthesis, ensuring a robust and reproducible process.
I. Synthetic Strategy Overview
A common and logical synthetic route to 8-Bromo-6-methyl-triazolo[1,5-a]pyridine involves a multi-step process commencing with a substituted pyridine. The general approach can be dissected into three key stages:
-
Formation of the Precursor: Synthesis of the appropriately substituted 2-hydrazinyl-5-methylpyridine.
-
Cyclization: Formation of the triazolo[1,5-a]pyridine ring system.
-
Bromination: Introduction of the bromine atom at the 8-position. The order of these steps, particularly bromination, can be varied to optimize the overall synthesis.
Two plausible synthetic pathways are outlined below. Each presents its own set of advantages and challenges that will be addressed in the subsequent troubleshooting guide.
Caption: Plausible synthetic routes to 8-Bromo-6-methyl-triazolo[1,5-a]pyridine.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the scale-up synthesis of 8-Bromo-6-methyl-triazolo[1,5-a]pyridine, presented in a question-and-answer format.
A. Challenges in the Synthesis of 2-Hydrazinyl-5-methylpyridine
Question 1: The reaction of 2-chloro-5-methylpyridine with hydrazine hydrate is sluggish and requires a large excess of hydrazine, posing a problem for work-up and safety on a larger scale. How can this be optimized?
Answer: This is a well-documented challenge in the synthesis of hydrazinylpyridines[1][2]. The large excess of hydrazine hydrate is often employed to minimize the formation of dimeric and other byproducts[2]. Here are several strategies to mitigate this issue during scale-up:
-
Controlled Addition: Instead of adding all the 2-chloro-5-methylpyridine at once, a slow, controlled addition to the heated hydrazine hydrate solution is recommended. This maintains a constant excess of hydrazine throughout the reaction, favoring the desired product formation without requiring an impractically large initial charge of hydrazine[2].
-
Solvent Selection: While the reaction can be run neat, using a high-boiling, inert solvent such as diglyme or sulfolane can improve reaction kinetics and safety by allowing for better temperature control and dilution of the reaction mixture[2].
-
Alternative Starting Materials: Consider using 2-bromo-5-methylpyridine as a starting material. The carbon-bromine bond is typically more labile than the carbon-chlorine bond, which may allow for milder reaction conditions and a reduced requirement for excess hydrazine[2].
-
Work-up Optimization: Quenching the reaction mixture with a large volume of water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is a common procedure[3]. To handle the large volume of aqueous waste containing hydrazine, appropriate quenching agents (e.g., sodium hypochlorite) and waste disposal protocols must be in place.
Question 2: What are the potential byproducts in the synthesis of 2-hydrazinyl-5-methylpyridine, and how can they be minimized?
Answer: The primary byproduct of concern is the di-substituted hydrazine, where a second molecule of 2-chloro-5-methylpyridine reacts with the newly formed 2-hydrazinyl-5-methylpyridine. To minimize this, maintaining a high molar ratio of hydrazine hydrate to the pyridine substrate is crucial[2]. As mentioned above, slow addition of the pyridine to the hydrazine is an effective strategy.
Another potential issue is the formation of dihydrazinopyridines if the starting material contains any di-halo impurities. Ensuring the purity of the starting 2-chloro-5-methylpyridine is therefore essential.
B. Challenges in the Bromination Step
Question 3: When attempting to brominate 6-methyl-[1][4]triazolo[1,5-a]pyridine (Pathway A), a mixture of mono- and di-brominated products is observed, leading to difficult purification. How can regioselectivity be controlled?
Answer: Achieving selective mono-bromination on an activated heterocyclic system can be challenging, especially on a larger scale. Here are key parameters to control:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred for selective brominations over harsher reagents like liquid bromine, as it provides a low concentration of Br+ in situ[5][6][7].
-
Stoichiometry and Addition: Careful control of the stoichiometry of the brominating agent is critical. Use of a slight excess should be avoided. The brominating agent should be added portion-wise or as a solution in a suitable solvent (e.g., DMF, acetonitrile) to maintain a low concentration in the reaction mixture and prevent over-bromination[6][7].
-
Temperature Control: Electrophilic aromatic substitutions are often exothermic. Maintaining a low and consistent temperature (e.g., 0-10 °C) throughout the addition of the brominating agent is crucial to control the reaction rate and improve selectivity[7][8].
-
Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the bromination. Aprotic solvents like DMF or acetonitrile are commonly used[5][7]. It is advisable to perform small-scale solvent screening to identify the optimal medium for your specific substrate.
Question 4: In Pathway B, the bromination of 2-amino-5-methylpyridine, what are the expected byproducts and how can their formation be suppressed?
Answer: The amino group in 2-amino-5-methylpyridine is a strong activating group, which can lead to the formation of the di-brominated product, 2-amino-3,5-dibromo-5-methylpyridine[9][10][11]. To favor the desired mono-bromination at the 3-position:
-
Protecting the Amino Group: Acetylation of the amino group to form 2-acetamido-5-methylpyridine can moderate its activating effect and improve the regioselectivity of the subsequent bromination[8]. The acetyl group can be removed later in the synthesis.
-
Reaction Conditions: Similar to the bromination in Pathway A, careful control of temperature and the rate of addition of the brominating agent are paramount to minimize the formation of the di-brominated byproduct[8][9].
C. Challenges in the Cyclization Step
Question 5: The cyclization of 2-hydrazinyl-5-methylpyridine to form the triazole ring gives a low yield. What are the critical parameters for this transformation?
Answer: The efficiency of the cyclization to form the triazolo[1,5-a]pyridine ring can be influenced by several factors:
-
Choice of Cyclizing Agent: A variety of reagents can be used for this transformation, including formic acid, triethyl orthoformate, and cyanogen bromide. The choice of reagent will depend on the desired substituent at the 2-position of the triazole ring (H, OEt, or NH2, respectively). For the synthesis of the parent 6-methyl-[1][4]triazolo[1,5-a]pyridine, refluxing in formic acid is a common method.
-
Dehydration: The cyclization is essentially a dehydration reaction. Ensuring anhydrous conditions and, if necessary, using a dehydrating agent can improve the yield. In some cases, the reaction is carried out in a high-boiling solvent with a Dean-Stark trap to remove water azeotropically.
-
Temperature and Reaction Time: The reaction typically requires elevated temperatures to proceed at a reasonable rate. However, prolonged heating at very high temperatures can lead to degradation of the starting material or product. Optimization of the reaction time and temperature through small-scale experiments is recommended.
| Cyclizing Agent | Resulting 2-Substituent | Typical Conditions |
| Formic Acid | H | Reflux |
| Triethyl Orthoformate | H | Reflux |
| Cyanogen Bromide | NH2 | Room Temperature to mild heating |
III. Experimental Protocols (Representative)
The following protocols are representative methods based on literature for analogous compounds and should be optimized for the specific substrate and scale of operation.
Protocol 1: Synthesis of 2-Hydrazinyl-5-methylpyridine[2][3]
-
To a stirred solution of hydrazine hydrate (5-10 equivalents) in a suitable high-boiling solvent (e.g., butan-1-ol or neat), heat the mixture to 100-120 °C under an inert atmosphere (e.g., nitrogen).
-
Slowly add 2-chloro-5-methylpyridine (1 equivalent) to the heated hydrazine solution over 1-2 hours.
-
Maintain the reaction mixture at 100-120 °C for 24-48 hours, monitoring the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and dilute with a large volume of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Synthesis of 6-Methyl-[1][4][5]triazolo[1,5-a]pyridine
-
To a round-bottom flask, add 2-hydrazinyl-5-methylpyridine (1 equivalent) and formic acid (5-10 equivalents).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane, 3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Protocol 3: Bromination of 6-Methyl-[1][4][5]triazolo[1,5-a]pyridine[6][8]
-
Dissolve 6-methyl-[1][4]triazolo[1,5-a]pyridine (1 equivalent) in a suitable aprotic solvent (e.g., DMF or acetonitrile) in a three-necked flask equipped with a thermometer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Dissolve N-Bromosuccinimide (NBS) (1.0 equivalents) in the same solvent and add it dropwise to the cooled solution of the triazolopyridine over 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or HPLC.
-
Once the starting material is consumed, pour the reaction mixture into ice water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
Caption: A general troubleshooting workflow for the synthesis.
IV. Safety Considerations
-
Hydrazine Hydrate: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Avoid contact with skin and eyes.
-
Brominating Agents: N-Bromosuccinimide (NBS) is a lachrymator and should be handled with care in a fume hood. Liquid bromine is highly corrosive and toxic; its use should be avoided in large-scale operations if possible.
-
Exothermic Reactions: Both the hydrazinolysis and bromination steps can be exothermic. Ensure adequate cooling and temperature monitoring, especially during scale-up, to prevent runaway reactions.
-
Waste Disposal: Aqueous waste containing hydrazine and brominated organic waste must be disposed of according to institutional and local regulations.
V. References
-
BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding 2-Amino-5-methylpyridine: Properties, Synthesis, and Sourcing. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Scaling up the synthesis of 6-Bromopyridin-3-amine: challenges and solutions.
-
ResearchGate. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?. Retrieved from --INVALID-LINK--
-
Google Patents. (1993). Process for the preparation of 2-amino-5-methyl-pyridine. Retrieved from --INVALID-LINK--
-
Google Patents. (1993). Process for preparation of 2-amino-5-methyl-pyridine. Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Synthesis of 2-amino-5-methylpyridine. Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). How to Prepare 2-Amino-5-bromo-4-methylpyridine?. Retrieved from --INVALID-LINK--
-
ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from --INVALID-LINK--
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind 2-Amino-5-bromopyridine: Synthesis and Applications. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). 2-Amino-3-bromo-5-methylpyridine. Retrieved from --INVALID-LINK--
-
Pipzine Chemicals. (n.d.). 5-Bromo-2-hydrazinopyridine. Retrieved from --INVALID-LINK--
-
ResearchGate. (2005). New Method for the General Synthesis of[1][4]Triazolo[1,5‐a]pyridines. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 6-Bromo-8-methyl[1][4]triazolo[1,5-a]pyridine. Retrieved from --INVALID-LINK--
-
NIH. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Retrieved from --INVALID-LINK--
-
Google Patents. (2017). Synthesis process of 2-hydrazinopyridine derivative. Retrieved from --INVALID-LINK--
-
Google Patents. (1993). Method of producing 2-amino-3-nitro-5-halogenopyridine. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-Hydrazinopyridine synthesis. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (2014). Regioselective Bromination of Fused Pyridine N-Oxides. Retrieved from --INVALID-LINK--
-
NIH. (2018). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Synthesis of 6-(Phenyl)-1,2,4-triazolo[1,5-a]pyrimidine. Retrieved from --INVALID-LINK--
-
MySkinRecipes. (n.d.). Methyl 6-bromo-[1][4]triazolo[1,5-a]pyridine-8-carboxylate. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Methyl 6-bromo-[1][4]triazolo[1,5-a]pyridine-2-carboxylate. Retrieved from --INVALID-LINK--
-
ChemScene. (n.d.). 6-Bromo-8-methyl-[1][4]triazolo[1,5-a]pyridine. Retrieved from --INVALID-LINK--
-
MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from --INVALID-LINK--
-
Google Patents. (2019). A kind of preparation method of 2- amino -5- bromopyridine. Retrieved from --INVALID-LINK--
-
Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from --INVALID-LINK--
-
ResearchGate. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Retrieved from --INVALID-LINK--
-
Google Patents. (2017). Synthetic process for 2-hydrazinylpyridine derivative. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (2013). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Retrieved from --INVALID-LINK--
-
ResearchGate. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. Retrieved from --INVALID-LINK--
-
MDPI. (2020). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. Retrieved from --INVALID-LINK--
-
Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Retrieved from --INVALID-LINK--
-
ResearchGate. (2012). How to carry out bromination of pyridine at 2- or 4- positions?. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-Amino-5-methylpyridine. Retrieved from --INVALID-LINK--
-
National Academic Digital Library of Ethiopia. (n.d.). The Chemistry of the Triazolopyridines: an Update. Retrieved from --INVALID-LINK--
-
ResearchGate. (2021). Methods of synthesis of[1][4]triazolo[1,5-а]pyridines (microreview). Retrieved from --INVALID-LINK--
References
- 1. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]
- 9. ijssst.info [ijssst.info]
- 10. heteroletters.org [heteroletters.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
minimizing debromination side reactions of 8-Bromo-6-methyl-triazolo[1,5-a]pyridine
Technical Support Center: 8-Bromo-6-methyl-[1][2][3]triazolo[1,5-a]pyridine
Welcome to the technical support center for 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address a critical challenge: the unwanted side reaction of debromination, particularly during palladium-catalyzed cross-coupling reactions. Our goal is to provide you with actionable troubleshooting strategies and a deeper mechanistic understanding to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine and what are its common applications?
8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine is a heterocyclic organic compound. The[1][2]triazolo[1,5-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry due to its isoelectronic relationship with purines, making it a valuable core for designing enzyme inhibitors, receptor antagonists, and other therapeutic agents. The bromine atom at the 8-position serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
Q2: What is debromination and why is it a problem?
Debromination, also known as hydrodehalogenation, is an undesired side reaction where the bromine atom on the triazolopyridine ring is replaced by a hydrogen atom. This leads to the formation of the corresponding 6-methyl-[1][2]triazolo[1,5-a]pyridine as a byproduct. This side reaction reduces the yield of the desired coupled product, complicates purification, and consumes valuable starting material and reagents.
Q3: What are the general causes of debromination in palladium-catalyzed cross-coupling reactions?
Debromination typically occurs through a reductive pathway that competes with the desired cross-coupling catalytic cycle. After the initial oxidative addition of the 8-bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine to the Pd(0) catalyst, the resulting Pd(II) intermediate can, under certain conditions, acquire a hydride ligand. Subsequent reductive elimination of the aryl group and the hydride leads to the debrominated byproduct and regenerates the Pd(0) catalyst. Sources of hydride can include solvents (like alcohols), amine bases, or even trace amounts of water or other impurities.
Troubleshooting Guide: Minimizing Debromination
This section is structured to help you diagnose and resolve issues with debromination in your experiments.
Issue 1: Significant formation of the debrominated byproduct is observed during a Suzuki-Miyaura coupling reaction.
Diagnostic Approach:
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but the choice of catalyst, ligand, base, and solvent is critical for success, especially with electron-deficient heteroaryl bromides which can be prone to side reactions.
Recommended Solutions:
-
Catalyst and Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands are known to accelerate the reductive elimination step of the desired product, thereby outcompeting the debromination pathway.[3][4] For a similar heterocyclic system, 3-bromo pyrazolo[1,5-a]pyrimidin-5-one, which is highly susceptible to debromination, a combination of a specialized pre-catalyst and an additional ligand proved effective.[5]
-
Actionable Protocol: Switch from general-purpose ligands like PPh₃ to more specialized, bulky, and electron-donating ligands. A highly recommended system is the use of a second-generation Buchwald pre-catalyst like XPhos Pd G2 in combination with additional XPhos ligand.[5] This combination has been shown to effectively suppress debromination in related azaheterocycles.[5]
-
-
Base Selection: Strong bases, particularly alkoxides, can sometimes promote debromination. Weaker inorganic bases are often a better choice.
-
Solvent Choice: The solvent can be a source of hydrides, contributing to debromination.
-
Actionable Protocol: If using protic solvents or DMF, switch to an aprotic solvent like toluene or 1,4-dioxane. Ensure your solvent is anhydrous and thoroughly degassed.
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Catalyst | XPhos Pd G2 (2.5-5 mol%) | Pre-catalyst that readily forms the active Pd(0) species. |
| Ligand | XPhos (5-10 mol%) | Bulky, electron-rich ligand that promotes reductive elimination.[5] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | Milder inorganic bases that are less likely to promote debromination.[6] |
| Solvent | Toluene or 1,4-Dioxane | Aprotic solvents that are not hydride donors. |
| Temperature | 80-100 °C | Start at the lower end and increase if the reaction is sluggish. |
Issue 2: Debromination is the major product in a Buchwald-Hartwig amination.
Diagnostic Approach:
The Buchwald-Hartwig amination involves a delicate balance between C-N bond formation and potential side reactions. The mechanism involves an oxidative addition, amine coordination, deprotonation, and reductive elimination. A competing pathway is β-hydride elimination from the amide intermediate, which can lead to the debrominated arene.[7]
Recommended Solutions:
-
Ligand Choice: As with Suzuki coupling, bulky, electron-rich phosphine ligands are crucial. They facilitate the final C-N reductive elimination, which is often the rate-limiting step for challenging substrates.
-
Actionable Protocol: Employ sterically hindered biaryl phosphine ligands such as XPhos, SPhos, or RuPhos. These have been specifically designed to promote difficult C-N couplings and can minimize reductive dehalogenation.[3]
-
-
Base Selection: The choice of base is critical and can be substrate-dependent. While strong bases like NaOtBu or LHMDS are often required, they can also promote side reactions.
-
Actionable Protocol: Screen a panel of bases. Start with NaOtBu, but also consider K₃PO₄ or Cs₂CO₃, which are sometimes effective with more electron-deficient heteroaryl halides.
-
Issue 3: Low yields in Sonogashira or Heck reactions due to competing debromination.
Diagnostic Approach:
Both Sonogashira and Heck reactions proceed through a Pd(0)/Pd(II) catalytic cycle and are susceptible to debromination. The specific conditions for each reaction type need to be optimized.
Recommended Solutions for Sonogashira Coupling:
-
Copper Co-catalyst: While the classic Sonogashira reaction uses a copper(I) co-catalyst, this can sometimes lead to side reactions.
-
Actionable Protocol: Consider a copper-free Sonogashira protocol. Several have been developed that show excellent efficiency. If using a copper co-catalyst, ensure it is of high purity.
-
-
Base and Solvent: An amine base like triethylamine or diisopropylamine is typically used.
-
Actionable Protocol: Ensure the amine base is dry and of high quality. Anhydrous and degassed solvents such as THF or DMF are recommended.
-
Recommended Solutions for Heck Reaction:
-
Catalyst System: The choice of palladium source and ligand is important.
-
Temperature Control: Heck reactions often require elevated temperatures, which can favor side reactions.
-
Actionable Protocol: Carefully control the reaction temperature. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Microwave irradiation can sometimes provide rapid heating and shorter reaction times, potentially reducing the formation of byproducts.
-
Visualizing the Problem: The Competing Pathways
The following diagram illustrates the critical branch point in the catalytic cycle where the desired cross-coupling competes with the undesired debromination pathway.
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol is a starting point for the Suzuki-Miyaura coupling of 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine, adapted from successful methods for related challenging heteroaryl bromides.[5]
Materials:
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G2 (2.5 mol%)
-
XPhos (5 mol%)
-
K₂CO₃ (3.0 equiv, finely ground and dried)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or microwave vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or microwave vial under an inert atmosphere, add 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine, the arylboronic acid, K₂CO₃, XPhos Pd G2, and XPhos.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent and Base Screening for Reactions with 8-Bromo-6-methyl-triazolo[1,5-a]pyridine
Prepared by the Gemini Application Science Team
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 8-Bromo-6-methyl-triazolo[1,5-a]pyridine. This document provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to streamline your experimental design and overcome common challenges in solvent and base selection for cross-coupling reactions.
Section 1: Frequently Asked Questions (FAQs) - Initial Reaction Setup
This section addresses core questions you might have before starting your experiment, focusing on the rationale behind choosing the right conditions.
Q1: What are the primary factors to consider when selecting a solvent for a cross-coupling reaction with this substrate?
A1: The choice of solvent is critical and influences solubility, catalyst activity, and even reaction selectivity. For 8-Bromo-6-methyl-triazolo[1,5-a]pyridine, consider the following:
-
Solubility of Reactants: Ensure your substrate, coupling partner, and base are sufficiently soluble at the reaction temperature. A common starting point is a mixture of an organic solvent with water (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, or 2-propanol/water) to dissolve both the organic substrate and the inorganic base.[1][2][3]
-
Solvent Polarity: The polarity of the solvent can significantly impact the stability of catalytic intermediates.[4][5] For Suzuki-Miyaura reactions, solvents like DMF, dioxane, and toluene are frequently used.[2] While highly polar aprotic solvents like DMF or MeCN can sometimes alter the selectivity of Pd-catalyzed couplings, this is not always predictable and depends on the specific catalyst system.[4][5][6]
-
Aprotic vs. Protic: Aprotic solvents (e.g., Dioxane, THF, Toluene, DMF) are generally preferred for many palladium-catalyzed reactions as protic solvents can participate in unwanted side reactions. However, the presence of water is often necessary to dissolve inorganic bases like K₃PO₄ or Cs₂CO₃ and to facilitate the transmetalation step in Suzuki couplings.
-
Degassing: It is crucial to use degassed solvents to prevent oxidation of the Pd(0) catalyst and phosphine ligands, which can lead to catalyst deactivation and homocoupling side reactions.[7]
Q2: How do I select an appropriate base for my reaction (e.g., Suzuki vs. Buchwald-Hartwig)?
A2: The base plays multiple roles: it activates the coupling partner (e.g., boronic acid in Suzuki reactions), facilitates the regeneration of the catalyst, and neutralizes the acid generated during the reaction.[8][9][10] The choice depends heavily on the reaction type and the sensitivity of your substrates.
-
For Suzuki-Miyaura Couplings: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[10][11]
-
Inorganic Bases (Common Choice): Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are widely used. K₃PO₄ is a strong base that is often effective for less reactive aryl chlorides and bromides.[3][12] Cs₂CO₃ is more soluble and can be effective at lower temperatures.
-
Fluoride Sources (for sensitive groups): KF can be used if your molecule contains base-labile groups like esters.[11]
-
-
For Buchwald-Hartwig Aminations: A strong, non-nucleophilic base is required to deprotonate the amine (or amine-Pd complex).
Q3: What are good starting conditions for a standard Suzuki-Miyaura coupling?
A3: For a robust starting point, a well-established catalyst system is recommended. The following conditions are a reliable baseline for screening.
| Component | Recommendation | Rationale |
| Substrate | 8-Bromo-6-methyl-triazolo[1,5-a]pyridine | 1.0 equivalent |
| Coupling Partner | Arylboronic Acid or Ester | 1.2 - 1.5 equivalents |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | Pd(PPh₃)₄ is a classic, reliable catalyst. PdCl₂(dppf) is excellent for heteroaromatic substrates and can reduce side reactions.[18] |
| Base | K₃PO₄ or K₂CO₃ | 2.0 - 3.0 equivalents |
| Solvent | 1,4-Dioxane / H₂O (4:1 to 10:1) | Good balance of solubility for organic substrate and inorganic base.[3][18] |
| Temperature | 80 - 100 °C | Sufficient thermal energy for oxidative addition and transmetalation without promoting decomposition. |
Workflow for Initial Suzuki-Miyaura Screening
Caption: A general workflow for initial Suzuki-Miyaura reaction screening.
Section 2: Troubleshooting Guide
Even with a good starting point, challenges can arise. This section provides a systematic approach to diagnosing and solving common experimental issues.
Problem 1: Low or No Conversion of Starting Material
This is the most common issue, often pointing to problems with the catalyst, solubility, or reaction conditions.
Potential Cause A: Inactive Catalyst
The Pd(0) species is the active catalyst. If it's not formed or is deactivated, the reaction will not proceed.
-
Diagnosis:
-
Does the reaction mixture have a uniform color (typically light yellow to brown)? A black precipitate (palladium black) indicates catalyst decomposition.
-
Was the solvent properly degassed? Oxygen can oxidize the Pd(0) catalyst and the phosphine ligands.[7]
-
-
Solutions:
-
Improve Degassing: Ensure your solvent is thoroughly sparged with an inert gas (Argon or Nitrogen) for at least 15-30 minutes before use. Maintain a positive inert atmosphere throughout the reaction.
-
Switch Pre-catalyst/Ligand: If using a Pd(II) source like Pd(OAc)₂, ensure your conditions effectively reduce it to Pd(0). Sometimes, switching to a more robust pre-catalyst or a more electron-rich, sterically hindered ligand can help. For Buchwald-Hartwig reactions, ligands like XPhos or SPhos are designed to promote efficient catalysis.[19] For Suzuki reactions, PdCl₂(dppf) is often more stable and efficient than Pd(PPh₃)₄ for heteroaromatic substrates.[18]
-
Potential Cause B: Poor Solubility
If the base or boronic acid is not soluble, the reaction will be slow or stall.
-
Diagnosis:
-
Is the reaction mixture a heterogeneous slurry even at high temperatures? While some heterogeneity is expected, complete lack of dissolution of a key reagent is problematic.
-
-
Solutions:
-
Change Solvent System: Increase the proportion of water or switch to a more polar aprotic solvent like DMF. Be aware that solvent choice can affect selectivity.[4][5]
-
Change Base: Switch from K₃PO₄ or K₂CO₃ to the more soluble Cs₂CO₃.
-
Increase Temperature: Cautiously increase the temperature in 10 °C increments. Monitor for decomposition of starting material or product.
-
Problem 2: Significant Side Product Formation
The appearance of unexpected products points to competing reaction pathways.
Potential Cause A: Protodebromination (Ar-Br → Ar-H)
This occurs when the aryl halide is reduced instead of coupled. It is often mediated by the base and trace water or by a slow transmetalation step.
-
Diagnosis:
-
An LC-MS peak corresponding to the mass of 6-methyl-triazolo[1,5-a]pyridine.
-
-
Solutions:
-
Use a Milder Base: Switch from strong inorganic bases like K₃PO₄ to weaker options like KF or K₂HPO₄.[20]
-
Lower the Temperature: Slower, more controlled heating can disfavor the decomposition pathway relative to the productive coupling.[18]
-
Ensure Anhydrous Conditions (if possible): If using a soluble organic base, ensure all reagents and solvents are scrupulously dried. For Suzuki reactions requiring water, this is not an option.
-
Potential Cause B: Protodeboronation (R-B(OH)₂ → R-H)
This is a very common side reaction where the boronic acid is protonated and destroyed before it can couple.[21] It is a major issue with electron-deficient or heteroaromatic boronic acids and is often favored by high temperatures and prolonged reaction times in basic, aqueous media.[7][22]
-
Diagnosis:
-
Formation of the arene/heteroarene corresponding to your boronic acid.
-
-
Solutions:
-
Use a Boronate Ester: Potassium trifluoroborate (BF₃K) or MIDA boronate esters are more stable than boronic acids and act as "slow-release" sources of the reactive species, keeping its concentration low and minimizing decomposition.[21][22]
-
Optimize Temperature and Time: Run the reaction at the lowest temperature that gives a reasonable rate. A sluggish reaction at a low temperature is often preferable to a fast reaction with significant protodeboronation at a high temperature.[18][20]
-
Use a More Active Catalyst: A highly active catalyst can accelerate the desired cross-coupling to outcompete the slower protodeboronation pathway.[21] Consider screening advanced phosphine ligands.
-
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.
Section 3: Experimental Protocols
General Protocol for Solvent/Base Screening in a Suzuki-Miyaura Reaction
This protocol describes a parallel screening approach to efficiently identify optimal conditions.
-
Array Setup: In an array of reaction vials (e.g., in a 24-well plate), add 8-Bromo-6-methyl-triazolo[1,5-a]pyridine (1.0 equiv, e.g., 0.1 mmol, 21.2 mg) to each vial.
-
Reagent Addition:
-
To each vial, add the desired arylboronic acid (1.2 equiv, 0.12 mmol).
-
To designated vials, add the base to be screened (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, KF) (2.5 equiv, 0.25 mmol).
-
To each vial, add the catalyst/ligand system (e.g., PdCl₂(dppf), 3 mol%, 0.003 mmol).
-
-
Inerting: Place the vial array in a glovebox or seal with septa and purge thoroughly with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Solvent Addition: Add the degassed solvent or solvent mixture (e.g., Dioxane/H₂O, 4:1, 1.0 mL) to each vial via syringe under a positive pressure of inert gas.
-
Reaction: Vigorously stir the reactions at the desired temperature (e.g., 90 °C).
-
Monitoring: After a set time (e.g., 2, 6, 12 hours), take a small aliquot from each reaction, dilute with a suitable solvent (e.g., acetonitrile), and analyze by LC-MS to determine the ratio of product to starting material and identify any major side products.
-
Analysis: Compare the conversion rates across the different solvent and base combinations to identify the most promising conditions for scale-up.
This structured approach allows for the rapid identification of robust reaction conditions, minimizing the time and resources spent on optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 13. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases [dspace.mit.edu]
- 17. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. reddit.com [reddit.com]
- 21. Protodeboronation - Wikipedia [en.wikipedia.org]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Workup Procedures for Palladium Catalyst Removal
Welcome to the Technical Support Center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed reactions and require efficient and reliable methods for removing residual palladium to meet stringent purity requirements. As a Senior Application Scientist, I will provide not just procedural steps, but also the underlying scientific principles and field-tested insights to help you troubleshoot and optimize your purification processes.
The increasing use of palladium catalysts in carbon-carbon and carbon-heteroatom bond formation has made the removal of residual palladium a critical step, especially in the pharmaceutical industry where strict limits on metal impurities are enforced.[1][2][3] This guide offers a comprehensive overview of common removal techniques, troubleshooting for frequently encountered issues, and detailed protocols to ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove palladium from my reaction mixture?
Palladium, while an excellent catalyst, is a heavy metal with potential toxicity. Regulatory bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established strict limits for elemental impurities in active pharmaceutical ingredients (APIs).[2][4] Beyond regulatory compliance, residual palladium can interfere with downstream reactions, compromise the stability of the final compound, or produce inaccurate results in biological assays.[5][6]
Q2: What are the primary methods for palladium removal?
The most common methods can be broadly categorized as:
-
Filtration: Effective for heterogeneous catalysts like palladium on carbon (Pd/C).[7][8]
-
Scavenging: Utilizes solid-supported or soluble agents with high affinity for palladium.[9][10][11]
-
Adsorption: Employs materials like activated carbon or silica gel to adsorb palladium species.[12][13]
-
Extraction: Involves partitioning the palladium species into a separate liquid phase.[7]
-
Chromatography: Separates the desired product from palladium impurities based on differential adsorption on a stationary phase.[7]
Q3: What is Celite, and how does it aid in palladium removal?
Celite is a diatomaceous earth that is often used as a filter aid.[7] It forms a porous filter cake that can effectively trap finely dispersed solid particles, including heterogeneous palladium catalysts like Pd/C, preventing them from passing through standard filter paper.[7][9]
Q4: Can I reuse the palladium catalyst after it has been removed?
For heterogeneous catalysts like Pd/C, recovery and reuse are often possible, especially in industrial settings, which can be economically advantageous.[8] However, the catalyst's activity may decrease with each cycle. Soluble catalysts are generally more challenging to recover and reuse efficiently.
Troubleshooting Guides
This section addresses common problems encountered during palladium removal and provides systematic solutions.
Problem 1: Inefficient Removal by Filtration
Symptoms:
-
The filtrate remains gray or black after filtering off a heterogeneous catalyst (e.g., Pd/C).
-
Analysis of the product shows high levels of residual palladium.
Possible Causes and Solutions:
-
Palladium particles are too fine:
-
Solution: Use a finer porosity filter medium, such as a membrane filter (e.g., PTFE, 0.45 µm).[9]
-
Solution: Employ a pad of Celite over the filter paper to trap fine particles. Ensure the Celite bed is well-packed and is typically 1-2 cm thick.[7][9] Pre-wetting the Celite pad can enhance its effectiveness.[9]
-
-
Soluble palladium species are present:
-
Colloidal palladium has formed:
Problem 2: Low Efficiency of Palladium Scavengers
Symptoms:
-
Residual palladium levels remain above the acceptable limit after treatment with a scavenger.
Possible Causes and Solutions:
-
Incorrect scavenger selection:
-
Solution: The choice of scavenger depends on the oxidation state of the palladium (Pd(0) or Pd(II)), the solvent system, and the nature of your product.[9] Thiol-based scavengers are generally effective for Pd(II).[9] It is often beneficial to screen a small panel of different scavengers to find the most effective one for your specific system.[9]
-
-
Insufficient scavenger amount or reaction time:
-
Solution: Increase the amount of scavenger used or extend the reaction time. Follow the manufacturer's recommendations for optimal loading and contact time.
-
-
Product binding to the scavenger:
Decision-Making Workflow for Palladium Removal
The following diagram provides a logical workflow for selecting the appropriate palladium removal strategy.
Caption: Decision tree for selecting a palladium removal method.
Experimental Protocols
Protocol 1: Filtration through a Celite Pad
This protocol is suitable for the removal of heterogeneous palladium catalysts, such as palladium on carbon (Pd/C).
Materials:
-
Büchner or sintered glass funnel
-
Filter paper
-
Celite
-
Reaction mixture
-
Suitable solvent (to dilute the reaction mixture)
Procedure:
-
Prepare the Celite Pad: Place a piece of filter paper in the funnel. Add a layer of Celite (1-2 cm thick) over the filter paper. Gently press down to create a compact and level bed.[7][9]
-
Pre-wet the Pad: Pour a small amount of the solvent over the Celite pad and apply a gentle vacuum to settle the bed.
-
Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.[7][9]
-
Slowly pour the diluted mixture onto the center of the Celite bed.
-
Apply a gentle vacuum to draw the solution through the filter.
-
Wash the Celite Pad: Wash the pad with fresh solvent to ensure all of the product is recovered.[9]
-
Collect the Filtrate: The filtrate contains your product, now free of the heterogeneous palladium catalyst.[9]
Protocol 2: Palladium Removal Using a Solid-Supported Scavenger
This protocol is effective for removing soluble palladium species.
Materials:
-
Solid-supported palladium scavenger (e.g., thiol-functionalized silica gel)
-
Reaction mixture containing soluble palladium
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
Select the Appropriate Scavenger: Choose a scavenger based on the palladium's oxidation state and the solvent system.[9]
-
Add the Scavenger: Add the recommended amount of scavenger (often specified by the manufacturer in weight percent or equivalents) to the reaction mixture.[9]
-
Stir the Mixture: Stir the mixture at room temperature or a slightly elevated temperature for the recommended amount of time (this can range from a few hours to overnight).
-
Filter off the Scavenger: Remove the solid-supported scavenger by filtration. A simple gravity filtration or filtration through a short plug of cotton or Celite is usually sufficient.[9]
-
Wash and Collect: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product and combine the filtrates.[9]
Workflow for Scavenger Screening
To identify the most effective scavenger for your specific reaction, a screening process is recommended.
Caption: Workflow for screening palladium scavengers.
Data Presentation
Table 1: Comparison of Palladium Removal Methods
| Method | Typical Efficiency | Advantages | Disadvantages |
| Filtration (with Celite) | >95% for heterogeneous Pd | Simple, fast, and inexpensive. | Ineffective for soluble or colloidal palladium.[7][9] |
| Activated Carbon | 70-99% | Cost-effective, can remove colored impurities.[2][12] | Can adsorb the desired product, leading to yield loss.[3][14] |
| Solid-Supported Scavengers | >98% | High selectivity, easy to remove from the reaction mixture. | Can be expensive, potential for product loss due to adsorption.[11] |
| Chromatography | >99% | Can remove other impurities simultaneously. | Can be time-consuming, requires significant solvent volumes, and may lead to product loss on the column.[7] |
| Extraction | Variable | Can be effective for removing water-soluble palladium salts.[7] | Often not sufficient to reach very low ppm levels.[15] |
Note: Efficiency is highly dependent on the specific reaction conditions, the nature of the product, and the form of the palladium species.
References
- 1. pharmtech.com [pharmtech.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biotage.com [biotage.com]
- 4. onyxipca.com [onyxipca.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Which Filtration Products are Used for Catalyst Recovery? [powdersystems.com]
- 9. benchchem.com [benchchem.com]
- 10. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 11. sopachem.com [sopachem.com]
- 12. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 13. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
comparative bioactivity of 8-Bromo-6-methyl-triazolo[1,5-a]pyridine isomers
An Objective Comparison of the Predicted Bioactivity of 8-Bromo-6-methyl-triazolo[1,5-a]pyridine Isomers for Drug Discovery Professionals
A Guide for Researchers, Scientists, and Drug Development Professionals
Thetriazolo[1,5-a]pyridine scaffold is a privileged bicyclic heteroaromatic system that is isosteric to purine and has garnered significant attention in medicinal chemistry. These compounds are known to exhibit a wide range of biological activities, including but not limited to antimicrobial, antiviral, and anticancer effects. The specific placement of substituents on this core structure can profoundly influence the compound's biological profile.
This guide will focus on the potential differential bioactivity arising from the positional variations of the bromo and methyl groups on the triazolo[1,5-a]pyridine core, specifically focusing on the 8-Bromo-6-methyl isomer and its counterparts.
Comparative Bioactivity Analysis of Isomers
The bioactivity of substituted triazolo[1,5-a]pyridines is highly dependent on the nature and position of the substituents. The introduction of a bromine atom, a halogen, can significantly impact a molecule's lipophilicity and its ability to form halogen bonds, which can be crucial for target engagement. The methyl group, a small alkyl group, can influence steric interactions and metabolic stability.
To illustrate the potential for diverse bioactivities, let's consider the following isomers:
-
8-Bromo-6-methyl-triazolo[1,5-a]pyridine
-
6-Bromo-8-methyl-triazolo[1,5-a]pyridine
-
5-Bromo-7-methyl-triazolo[1,5-a]pyridine
-
7-Bromo-5-methyl-triazolo[1,5-a]pyridine
Anticipated Antimicrobial Activity
Substituted triazolopyridines have shown promise as antimicrobial agents. The mechanism often involves the inhibition of essential microbial enzymes. The positioning of the bromo and methyl groups can influence the compound's ability to fit into the active site of these enzymes.
Table 1: Predicted Antimicrobial Activity Profile of Isomers
| Isomer | Predicted Activity | Rationale |
| 8-Bromo-6-methyl | Moderate to High | The 8-position substitution may favor interactions with specific residues in bacterial enzyme active sites. |
| 6-Bromo-8-methyl | Moderate | The bulky bromine at the 6-position might introduce steric hindrance, potentially reducing activity. |
| 5-Bromo-7-methyl | High | Substitutions at the 5 and 7 positions have been shown to be favorable for antimicrobial activity in related series. |
| 7-Bromo-5-methyl | Moderate to High | The electronic effects of the bromine at the 7-position could enhance activity. |
Potential Anticancer Activity
The anticancer activity of triazolopyridines has been linked to various mechanisms, including the inhibition of protein kinases. The specific substitution pattern is critical for kinase inhibitory activity.
Table 2: Predicted Anticancer Activity Profile of Isomers
| Isomer | Predicted Activity | Rationale |
| 8-Bromo-6-methyl | Moderate | May exhibit selective kinase inhibition depending on the target. |
| 6-Bromo-8-methyl | Low to Moderate | Steric factors may play a significant role in kinase binding. |
| 5-Bromo-7-methyl | High | This substitution pattern has been associated with potent kinase inhibition in similar scaffolds. |
| 7-Bromo-5-methyl | Moderate to High | The 7-bromo substituent could form key halogen bonds with the kinase hinge region. |
Experimental Protocols for Bioactivity Assessment
To validate the predicted bioactivities, a series of well-established in vitro assays should be employed.
Antimicrobial Susceptibility Testing
A standard method to determine the minimum inhibitory concentration (MIC) of the compounds against a panel of pathogenic bacteria and fungi.
Step-by-Step Protocol:
-
Prepare bacterial/fungal cultures: Grow the selected microbial strains in appropriate broth media to the mid-logarithmic phase.
-
Prepare compound dilutions: Create a serial dilution of each isomer in the appropriate solvent.
-
Inoculate microtiter plates: Add the microbial cultures and compound dilutions to 96-well microtiter plates.
-
Incubate: Incubate the plates at the optimal temperature for the growth of the microorganisms.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth.
In Vitro Anticancer Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential anticancer drugs.
Step-by-Step Protocol:
-
Cell culture: Plate cancer cells in 96-well plates and allow them to adhere overnight.
-
Compound treatment: Treat the cells with various concentrations of the isomers for a specified period (e.g., 48 or 72 hours).
-
Add MTT reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Add solubilizing agent: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure absorbance: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Illustrative Signaling Pathway and Workflow
The following diagrams illustrate a hypothetical mechanism of action and a typical experimental workflow.
Caption: Hypothetical signaling pathway for a triazolopyridine isomer.
Caption: General experimental workflow for bioactivity screening.
Conclusion
While direct comparative data on the bioactivity of 8-Bromo-6-methyl-triazolo[1,5-a]pyridine isomers is scarce, a systematic analysis based on the known structure-activity relationships of the triazolo[1,5-a]pyridine class provides a valuable predictive framework. The positional interplay of the bromo and methyl substituents is anticipated to significantly influence the antimicrobial and anticancer properties of these isomers. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these predictions. Future research should focus on the synthesis and systematic biological evaluation of these and other related isomers to further elucidate the SAR of this promising class of compounds.
A Comparative Guide to the Structure-Activity Relationship of Substituted Triazolo[1,5-a]pyridines
The fused heterocyclic scaffold, triazolo[1,5-a]pyridine, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of substituted triazolo[1,5-a]pyridine derivatives, with a focus on their anticancer and antimicrobial properties. By examining key structural modifications and their impact on biological efficacy, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide future discovery efforts.
The Triazolo[1,5-a]pyridine Core: A Versatile Pharmacophore
The triazolo[1,5-a]pyridine system is a bicyclic aromatic structure formed by the fusion of a 1,2,4-triazole ring with a pyridine ring. This arrangement creates a unique electronic and steric environment, making it an attractive scaffold for interacting with various biological targets. The numbering of the triazolo[1,5-a]pyridine core is crucial for understanding the substitution patterns discussed in this guide.
A -- B [label="N1"]; B -- C [label="C2"]; C -- D [label="N3"]; D -- E [label="N4"]; E -- F [label="C5"]; F -- G [label="C6"]; G -- H [label="C7"]; H -- I [label="C8"]; I -- J [label="N"]; J -- A; E -- J; }
Caption: Numbering of the triazolo[1,5-a]pyridine scaffold.The versatility of this core stems from its ability to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and metal chelation, which are pivotal for ligand-receptor binding.[1] Furthermore, the scaffold is synthetically tractable, allowing for the introduction of a wide array of substituents at multiple positions, thereby enabling fine-tuning of its pharmacological properties.[2][3]
Anticancer Activity: Targeting Key Oncogenic Pathways
Substituted triazolo[1,5-a]pyridines have demonstrated potent antiproliferative activity against a range of human cancer cell lines.[4] The mechanism of action often involves the inhibition of critical enzymes in cancer cell signaling, such as protein kinases and tubulin polymerization.
Kinase Inhibition: A Prominent Mechanism
Many triazolo[1,5-a]pyridine derivatives exert their anticancer effects by targeting the ATP-binding site of various protein kinases, which are often dysregulated in cancer.
A notable example is the inhibition of Janus kinases (JAKs), particularly JAK1 and JAK2, which are implicated in inflammatory diseases and myeloproliferative neoplasms. Structure-activity relationship studies have revealed that substitution at the C2 and C8 positions of the triazolo[1,5-a]pyridine core is critical for potent and selective JAK2 inhibition.[5][6]
Key SAR Insights for JAK2 Inhibition:
-
C8 Position: An aryl group at the C8 position is optimal for JAK2 potency. Para-substitution on this aryl ring is generally preferred.[6]
-
C2 Position: Substitution at the C2 nitrogen with an amino-aryl moiety is crucial for cellular potency. Interestingly, meta-substitution on this C2-NH-aryl group can confer exceptional selectivity for JAK2 over other JAK family members like JAK3.[6]
Core [label="Triazolo[1,5-a]pyridine\nCore", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C8 [label="C8-Aryl Substitution\n(Potency)"]; C2 [label="C2-Amino-Aryl Substitution\n(Cellular Potency & Selectivity)"]; Activity [label="Potent & Selective\nJAK2 Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"];
Core -> C8; Core -> C2; C8 -> Activity; C2 -> Activity; }
Caption: Key SAR drivers for JAK2 inhibitory activity.Tubulin Polymerization Inhibition
Another important anticancer mechanism for this class of compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. A series of[1][3][7]triazolo[1,5-a]pyrimidines (a closely related scaffold) has been shown to be potent anticancer agents with a unique mechanism of tubulin inhibition.[2][8]
Key SAR Insights for Tubulin Inhibition:
-
5-Position: A (1S)-2,2,2-trifluoro-1-methylethylamino or a 2,2,2-trifluoroethylamino group at the 5-position is required for high potency.[2]
-
Phenyl Ring at 6-Position: The presence of two fluoro atoms at the ortho positions of the phenyl ring is necessary for optimal activity.[2]
-
Para-substitution on the Phenyl Ring: An oxygen linkage followed by a three-methylene unit and an alkylamino or hydroxy group at the para position of the phenyl ring leads to the best activity.[2]
Quantitative SAR Data: Anticancer Activity
The following table summarizes the in vitro antiproliferative activities of representative substituted triazolo[1,5-a]pyridinylpyridine derivatives against various human cancer cell lines.
| Compound | R | Cancer Cell Line | IC50 (µM) | Reference |
| 1c | 4-Cl | HCT-116 | 0.87 | [9] |
| U-87 MG | 1.23 | [9] | ||
| MCF-7 | 1.54 | [9] | ||
| 2d | 3-CF3 | HCT-116 | 1.12 | [9] |
| U-87 MG | 1.89 | [9] | ||
| MCF-7 | 2.01 | [9] |
Antimicrobial Activity: A Broad Spectrum of Action
Substituted triazolo[1,5-a]pyridines have also been extensively investigated for their antimicrobial properties, exhibiting activity against a wide range of bacterial and fungal pathogens.[10][11]
Key SAR Insights for Antimicrobial Activity:
-
The introduction of a diphenyl sulfide moiety has been shown to be a successful strategy for developing potent antimicrobial agents.[10]
-
The nature and position of substituents on the triazolo[1,5-a]pyridine ring significantly influence the antimicrobial spectrum and potency. For instance, certain substitutions can lead to high activity against Escherichia coli, while others are more effective against Bacillus cereus or fungal species like Fusarium sp.[11]
Dual Inhibition of Bacterial DNA Gyrase and DHFR
Recent studies have revealed that some 1,2,4-triazolo[1,5-a]pyrimidine derivatives can act as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR), two essential enzymes for bacterial survival.[12] This dual-targeting approach is a promising strategy to combat antibiotic resistance.
Quantitative SAR Data: Antimicrobial Activity
The table below presents the minimum inhibitory concentration (MIC) values for selected triazolo[1,5-a]quinoline derivatives against various microbial strains.
| Compound | Bacillus cereus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Fusarium sp. (MIC, µg/mL) | Reference |
| 4 | - | - | 12.5 | [11] |
| 9 | - | 25 | - | [11] |
| 11 | - | 25 | - | [11] |
| 15 | - | 25 | - | [11] |
| 17 | 12.5 | 12.5 | - | [11] |
| 18 | - | 25 | - | [11] |
| 19 | - | 25 | - | [11] |
Experimental Protocols
General Synthesis of Substituted Triazolo[1,5-a]pyridines
A common and efficient method for the synthesis of the triazolo[1,5-a]pyridine scaffold involves the cyclization of N-(pyridin-2-yl)formamidoximes.[7]
Step-by-Step Protocol:
-
Preparation of N-(pyridin-2-yl)formamidoxime:
-
To a solution of 2-aminopyridine (1 equivalent) in a suitable solvent (e.g., ethanol), add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
-
Cyclization to form the Triazolo[1,5-a]pyridine ring:
-
Dissolve the N-(pyridin-2-yl)formamidoxime (1 equivalent) in an excess of trifluoroacetic anhydride.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Carefully quench the reaction by adding the mixture to a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Start [label="2-Aminopyridine"]; Step1 [label="Reaction with\nHydroxylamine HCl", shape=ellipse, fillcolor="#FBBC05"]; Intermediate [label="N-(pyridin-2-yl)formamidoxime"]; Step2 [label="Cyclization with\nTrifluoroacetic Anhydride", shape=ellipse, fillcolor="#FBBC05"]; Product [label="Triazolo[1,5-a]pyridine", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1 -> Intermediate -> Step2 -> Product; }
Caption: General synthetic workflow for triazolo[1,5-a]pyridines.In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[9][13]
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium containing MTT.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Conclusion and Future Perspectives
The triazolo[1,5-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the importance of specific substitution patterns in dictating the biological activity and selectivity of these compounds. For anticancer applications, targeting kinases like JAK2 and disrupting tubulin polymerization remain promising avenues. In the antimicrobial realm, the development of dual-targeting inhibitors presents a compelling strategy to overcome drug resistance.
Future research should focus on exploring novel substitution patterns, elucidating the precise molecular interactions with their targets through techniques like X-ray crystallography, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to advance them into clinical development. The insights provided in this guide serve as a valuable resource for the rational design of the next generation of triazolo[1,5-a]pyridine-based therapeutics.
References
- 1. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 2. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2,3-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum [mdpi.com]
- 5. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide for Medicinal Chemists: The Utility of 8-Bromo-6-methyl-triazolo[1,5-a]pyridine versus Foundational Heterocyclic Scaffolds
A Comparative Guide for Medicinal Chemists: The Utility of 8-Bromo-6-methyl-[1][2][3]triazolo[1,5-a]pyridine versus Foundational Heterocyclic Scaffolds
Abstract
In the landscape of modern drug discovery, the selection of a core chemical scaffold is a decision that profoundly influences the trajectory of a research program. Heterocyclic building blocks are the bedrock of medicinal chemistry, offering a rich tapestry of steric and electronic properties to engage with biological targets. This guide provides an in-depth comparison of 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine, a highly versatile and functional building block, against more conventional heterocyclic cores such as pyridines and the closely related pyrazolo[1,5-a]pyrimidines. We will explore its unique structural attributes, its synthetic tractability for library generation, and its proven applications in contemporary drug design, supported by experimental protocols and mechanistic insights. This document is intended for medicinal chemists, pharmacologists, and drug development scientists seeking to expand their chemical toolbox with advanced, strategically functionalized scaffolds.
Introduction: The Strategic Value of Heterocyclic Scaffolds
Heterocyclic chemistry is the cornerstone of pharmaceutical development. These cyclic structures, incorporating atoms other than carbon, are prevalent in a vast number of approved drugs and natural products. Their value lies in their ability to present functional groups in precise three-dimensional orientations, engage in hydrogen bonding, and modulate physicochemical properties such as solubility and metabolic stability.
A key strategy in modern medicinal chemistry is the concept of bioisosterism , where one functional group or substructure is replaced by another with similar physical or chemical properties to enhance a molecule's biological activity, pharmacokinetic profile, or reduce toxicity.[3][4] The[1][2]triazolo[1,5-a]pyridine scaffold has emerged as a particularly valuable "privileged scaffold" due to its role as a bioisostere for purines, allowing it to interact with biological targets that recognize native nucleobases like adenine and guanine.[2][5] This guide focuses on a specific, highly versatile derivative: 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine. The bromine atom at the 8-position is not a passive substituent; it is a reactive handle for extensive chemical diversification, making this building block an ideal starting point for library synthesis and lead optimization.[6]
Deep Dive: 8-Bromo-6-methyl-[1][2][3]triazolo[1,5-a]pyridine
The 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine scaffold combines the structural features of a pyridine ring fused with a 1,2,4-triazole ring. This fusion creates a rigid, planar system with a unique distribution of nitrogen atoms that act as hydrogen bond acceptors, contributing positively to solubility, polarity, and lipophilicity.[2]
Core Attributes and Synthetic Rationale:
-
The 8-Bromo Position: This is the scaffold's primary asset. The C-Br bond is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the controlled and efficient introduction of a vast array of aryl, heteroaryl, or amine-containing fragments, which is fundamental to exploring the Structure-Activity Relationship (SAR) of a new chemical series.[6][7]
-
The 6-Methyl Group: The methyl group at the 6-position provides a steric and electronic perturbation to the pyridine ring. It can influence the molecule's binding conformation, fill small hydrophobic pockets in a target protein, and potentially block sites of metabolic oxidation, thereby improving pharmacokinetic stability.
-
The Triazolopyridine Core: This fused heterocyclic system is found in molecules with a wide spectrum of biological activities, including potent inhibitors of kinases (such as PIM, JAK, PI3K), Tyrosyl-DNA phosphodiesterase 2 (TDP2), and Bromodomain-containing protein 4 (BRD4).[2][8][9] This proven track record reduces the risk associated with exploring novel chemical space.
Medicinal Chemistry Applications: Derivatives of this scaffold have shown significant promise in oncology and immunology. For example, various triazolopyridine derivatives have been investigated as kinase inhibitors, a critical class of drugs for cancer treatment.[10] Recently, a series of triazolopyridine derivatives were identified as potent inhibitors of BRD4, an epigenetic reader protein implicated in cancer. The lead compound from this series, 12m , demonstrated superior anti-cancer activity in the MV4-11 cell line (IC₅₀ = 0.02 µM) compared to the well-known inhibitor (+)-JQ1, along with excellent metabolic stability and oral bioavailability in mice.[9]
Comparative Analysis: Alternative Building Blocks
To fully appreciate the advantages of 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine, it is essential to compare it with other foundational building blocks.
The Ubiquitous Pyridine Core
The simple pyridine ring is one of the most common nitrogen-containing heterocycles in FDA-approved drugs.[11] Its primary role is often as a hydrogen bond acceptor via the lone pair on the nitrogen atom, and it can improve aqueous solubility.[4]
-
Strengths: Well-understood chemistry, commercial availability of thousands of derivatives, and a proven history in successful drugs.
-
Limitations: The pyridine nitrogen can be a site of metabolic N-oxidation, leading to rapid clearance. Its basicity can also lead to off-target effects, such as hERG channel inhibition.
-
Field-Proven Insights: Medicinal chemists frequently employ bioisosteric replacement to mitigate these liabilities. For instance, replacing a 4-substituted pyridine with a 2-substituted benzonitrile can maintain the hydrogen-bonding capability while removing the basic nitrogen, sometimes improving biological activity.[11] In another innovative approach, replacement of the pyridine ring with a saturated, non-aromatic core like 3-azabicyclo[3.1.1]heptane has been shown to dramatically improve solubility and metabolic stability while maintaining the correct vector orientation for biological target engagement.[12]
The Isomeric Pyrazolo[1,5-a]pyrimidine Scaffold
This scaffold is a close structural relative of triazolopyridine and serves as an excellent point of comparison. It is the core of several approved drugs, including the sedative-hypnotic agents zaleplon and indiplon.[13]
-
Structural Differences: While both are fused 5- and 6-membered ring systems, the arrangement and number of nitrogen atoms differ, leading to distinct electronic properties and hydrogen bonding patterns.
-
Divergent Biological Space: Pyrazolo[1,5-a]pyrimidines are well-established as modulators of the central nervous system (CNS), often targeting GABA receptors.[13] In contrast, triazolopyridines are more commonly associated with kinase and epigenetic targets.[2][9] This divergence highlights how subtle changes in the heterocyclic core can redirect a molecule's activity toward entirely different target classes.
-
Synthetic Considerations: Both scaffolds are accessible through various synthetic routes, often involving the condensation of an amino-azole with a 1,3-dicarbonyl equivalent. The choice between them may depend on the desired substitution patterns and the commercial availability of the requisite starting materials.
Data Summary: Comparative Properties of Scaffolds
| Property | 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine | 4-Phenylpyridine | 7-Phenylpyrazolo[1,5-a]pyrimidine |
| Molecular Weight | 212.05 g/mol [14] | 155.20 g/mol | 207.24 g/mol |
| Structure | Fused bicyclic heterocycle | Monocyclic heterocycle | Fused bicyclic heterocycle |
| Key Reactive Handle | C8-Br for cross-coupling | C4-H for C-H activation | C-H bonds for functionalization |
| H-Bond Acceptors | 3 (N atoms) | 1 (N atom) | 3 (N atoms) |
| H-Bond Donors | 0 | 0 | 0 |
| Primary Therapeutic Areas | Oncology, Inflammation[6][9] | Broad (CNS, Cardiovascular, etc.) | CNS (Anxiolytics, Sedatives)[13] |
| Bioisosteric Relationship | Purine mimic[2] | Benzene mimic | Purine mimic |
Experimental Data & Protocols: Unleashing the Synthetic Potential
The true power of 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine lies in its utility in palladium-catalyzed cross-coupling reactions. These methods are the workhorses of modern medicinal chemistry, enabling the rapid synthesis of large, diverse libraries of compounds for biological screening.[15][16]
Workflow for Scaffold Diversification
The diagram below illustrates a typical workflow where the core scaffold is functionalized at the 8-position to generate a library of diverse analogues for SAR exploration.
Caption: Diversification workflow for the 8-bromo-triazolopyridine scaffold.
Protocol 1: Suzuki-Miyaura C-C Coupling
This protocol describes a general procedure for the palladium-catalyzed coupling of an arylboronic acid to the 8-position of the scaffold.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) source (e.g., Pd(PPh₃)₄) or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with phosphine ligands is used. For challenging substrates, more electron-rich and bulky ligands like XPhos can prevent side reactions like debromination and increase reaction rates.[17][18]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid to facilitate the transmetalation step, which is often the rate-determining step in the catalytic cycle.[16][19]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used. The water helps to dissolve the inorganic base, while the organic solvent dissolves the reactants.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Buchwald-Hartwig C-N Amination
This protocol provides a method for coupling a primary or secondary amine to the 8-position of the scaffold.
Causality Behind Experimental Choices:
-
Catalyst System: This reaction is highly dependent on the choice of ligand. Sterically hindered, electron-rich phosphine ligands (e.g., BINAP, Josiphos, XPhos) are essential to promote the reductive elimination step, which forms the C-N bond and can be challenging.[15]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required. This base deprotonates the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate.[20]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq) to a dry Schlenk flask.
-
Reagent Addition: Add 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine (1.0 eq) and the amine (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the flask and heat to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
While classic scaffolds like pyridine remain indispensable, the strategic deployment of more complex, highly functionalized building blocks is critical for accelerating modern drug discovery programs. 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine stands out as a superior starting point for projects targeting kinases, epigenetic readers, and other targets that recognize purine-like structures.
Its key advantages are:
-
Inherent Biological Relevance: The triazolopyridine core is a proven privileged scaffold with a wide range of documented biological activities.[2][21]
-
Synthetic Versatility: The 8-bromo position provides a reliable and versatile chemical handle for rapid library synthesis via robust cross-coupling methodologies.
-
Favorable Physicochemical Properties: The scaffold's nitrogen-rich structure can impart favorable properties like solubility and hydrogen bonding potential.[2]
By leveraging such advanced building blocks, medicinal chemists can more efficiently navigate complex chemical space, accelerate the generation of high-quality lead compounds, and ultimately increase the probability of success in the challenging endeavor of drug development.
References
- 1. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment | Auctores [auctoresonline.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. 8-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine [myskinrecipes.com]
- 8. Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate [myskinrecipes.com]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 6-Bromo-8-methyl 1,2,4 triazolo 1,5-a pyridine AldrichCPR 899429-04-0 [sigmaaldrich.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. bioengineer.org [bioengineer.org]
A Head-to-Head Comparison of Synthetic Routes to Triazolopyridines: A Guide for Researchers
The triazolopyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its prevalence in drugs like the anti-inflammatory agent Filgotinib and the α-blocker Dapiprazole underscores the importance of efficient and versatile synthetic strategies.[1][2][3] This guide provides a head-to-head comparison of the principal synthetic routes to this privileged heterocycle, offering insights into the mechanistic underpinnings and practical considerations for each methodology. Our focus is to empower researchers in drug development and chemical synthesis to make informed decisions when selecting a synthetic pathway.
Introduction: The Significance of the Triazolopyridine Core
Triazolopyridines are fused heterocyclic systems that have garnered significant attention due to their diverse biological activities.[4][5] The fusion of a triazole and a pyridine ring creates a unique electronic and structural motif, enabling these compounds to interact with a wide array of biological targets.[5] The development of novel synthetic routes to access diverse triazolopyridine analogues is therefore a critical endeavor in the pursuit of new medicines.[4]
This guide will delve into a comparative analysis of the following key synthetic strategies:
-
Transition-Metal Catalyzed Cross-Coupling and Cyclization
-
Metal-Free Oxidative Cyclization
-
Microwave-Assisted Catalyst-Free Synthesis
-
1,3-Dipolar Cycloaddition Reactions
Each section will provide a detailed examination of the reaction mechanism, a representative experimental protocol, and a discussion of the advantages and limitations, supported by experimental data.
Transition-Metal Catalyzed Routes: The Power of Palladium and Copper
Transition-metal catalysis offers robust and versatile methods for the construction of the triazolopyridine core, often characterized by high efficiency and broad substrate scope.
Palladium-Catalyzed Synthesis from 2-Chloropyridines and Hydrazides
This approach involves a palladium-catalyzed cross-coupling of a 2-chloropyridine with a hydrazide, followed by a dehydration step to furnish the triazolopyridine ring.[6] This method is particularly valuable for accessing 3-substituted[2][7][8]triazolo[4,3-a]pyridines.
Mechanism: The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium catalyst to the 2-chloropyridine, followed by coordination of the hydrazide and subsequent reductive elimination to form the C-N bond. The resulting intermediate then undergoes an acid-catalyzed dehydration to yield the final triazolopyridine product.
Experimental Protocol: Synthesis of 3-Phenyl-[2][7][8]triazolo[4,3-a]pyridine [6]
-
Coupling Reaction: To a solution of 2-chloropyridine (1.0 mmol) and benzhydrazide (1.2 mmol) in an appropriate solvent (e.g., dioxane), add a palladium catalyst (e.g., 2 mol% Pd(OAc)2), a suitable ligand (e.g., 4 mol% Xantphos), and a base (e.g., 2.0 mmol Cs2CO3).
-
Heat the reaction mixture at 100-120 °C until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Dehydration: Dissolve the crude intermediate in acetic acid and heat under microwave irradiation at 150-180 °C for 15-30 minutes.
-
Cool the reaction, neutralize with a base (e.g., saturated NaHCO3 solution), and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sulfate, concentrate, and purify the residue by column chromatography to afford the desired product.
Advantages:
-
Excellent functional group tolerance.
-
Readily available starting materials.
-
Good to excellent yields.
Limitations:
-
Requires a transition-metal catalyst, which may need to be removed from the final product.
-
Can require high reaction temperatures.
Copper-Catalyzed Synthesis from 2-Aminopyridines and Nitriles
This method provides access to[2][7][8]triazolo[1,5-a]pyridines through a copper-catalyzed reaction of 2-aminopyridines with nitriles under an air or oxygen atmosphere.[9][10]
Mechanism: The reaction is believed to proceed through the formation of a copper(I)-amidine intermediate from the 2-aminopyridine and the nitrile. This intermediate then undergoes an oxidative N-N bond formation, facilitated by the copper catalyst and an oxidant (typically air), to form the triazole ring.
Experimental Protocol: Synthesis of 2-Phenyl-[2][7][8]triazolo[1,5-a]pyridine [10]
-
To a mixture of 2-aminopyridine (1.0 mmol), benzonitrile (1.2 mmol), and a copper catalyst (e.g., 10 mol% CuBr) in a suitable solvent (e.g., DMSO), add a base (e.g., 2.0 mmol K2CO3).
-
Heat the reaction mixture at 120-140 °C under an air atmosphere for 12-24 hours.
-
Cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the final product.
Advantages:
-
Utilizes readily available and inexpensive starting materials and catalyst.
-
Good functional group tolerance.
Limitations:
-
Often requires high temperatures and long reaction times.
-
The use of an oxidant is necessary.
Metal-Free Oxidative Cyclization: A Greener Approach
Metal-free oxidative cyclization methods have emerged as attractive alternatives to transition-metal catalyzed routes, often offering milder reaction conditions and avoiding metal contamination of the final products.
Iodine-Mediated Synthesis from N-Aryl Amidines
This approach utilizes a simple and environmentally benign iodine/potassium iodide system to mediate the oxidative N-N bond formation from readily available N-aryl amidines.[11]
Mechanism: The reaction is proposed to involve the formation of an N-iodo intermediate, which then undergoes an intramolecular nucleophilic attack of the pyridine nitrogen to form the triazole ring with concomitant elimination of HI. The base present in the reaction mixture neutralizes the HI formed.
Experimental Protocol: Synthesis of 2-Phenyl-[2][7][8]triazolo[1,5-a]pyridine [11]
-
To a solution of N-(pyridin-2-yl)benzimidamide (1.0 mmol) in DMSO, add K2CO3 (2.0 mmol), KI (1.5 mmol), and I2 (1.2 mmol).
-
Heat the reaction mixture at 100 °C for 1 hour.
-
Cool the reaction to room temperature and pour it into a solution of Na2S2O3 to quench the excess iodine.
-
Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous Na2SO4.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Advantages:
-
Metal-free, avoiding potential metal contamination.
-
Short reaction times and high efficiency.
-
Environmentally benign reagents.
-
Tolerates a wide range of functional groups.
Limitations:
-
Requires a stoichiometric amount of the oxidizing agent.
N-Chlorosuccinimide (NCS) Mediated Oxidative Cyclization of 2-Pyridylhydrazones
This method employs N-chlorosuccinimide (NCS) as an efficient oxidizing agent for the cyclization of 2-pyridylhydrazones to[2][7][8]triazolo[4,3-a]pyridines under mild conditions.[12]
Mechanism: The reaction likely proceeds through the formation of a chlorohydrazone intermediate, which then undergoes base-mediated elimination of HCl to generate a nitrilimine. Intramolecular cyclization of the nitrilimine onto the pyridine nitrogen then affords the triazolopyridine product.[12]
Experimental Protocol: Synthesis of 3-(Pyridin-4-yl)-[2][7][8]triazolo[4,3-a]pyridine [12]
-
Dissolve the appropriate 2-pyridylhydrazone (10 mmol) in dry DMF (20 mL) and cool the mixture in an ice bath.
-
Add N-chlorosuccinimide (11 mmol) portion-wise to the cooled reaction mixture.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Collect the precipitated solid by filtration and wash with petroleum ether.
-
Dissolve the solid in hot water (50 mL) and add triethylamine (10 mmol) dropwise while cooling to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the final product.
Advantages:
-
Very mild reaction conditions (0 °C to room temperature).
-
High yields and operational simplicity.
Limitations:
-
The reaction can be highly exothermic and requires careful handling.[12]
-
Requires the pre-synthesis of the hydrazone starting material.
Microwave-Assisted Catalyst-Free Synthesis: A Leap in Efficiency
Microwave-assisted organic synthesis has gained prominence for its ability to dramatically reduce reaction times and improve yields. A notable example is the catalyst-free synthesis of[2][7][8]triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides.[9]
Mechanism: This tandem reaction is proposed to initiate with a transamidation between the enaminonitrile and the benzohydrazide. This is followed by an intramolecular nucleophilic attack of a nitrogen atom onto the nitrile group, and a subsequent condensation reaction to form the triazole ring, with the elimination of water and dimethylamine.[9]
Experimental Protocol: Synthesis of a 1,2,4-Triazolo[1,5-a]pyridine Derivative [9]
-
In a microwave vial, combine the enaminonitrile (1.0 equiv.) and the corresponding benzohydrazide (2.0 equiv.) in dry toluene.
-
Seal the vial and heat the mixture in a microwave reactor at 140 °C for the specified time (typically short, e.g., 20-30 minutes).
-
Monitor the reaction by TLC. Upon completion, cool the vial to room temperature.
-
Directly purify the reaction mixture by silica gel column chromatography to isolate the product.
Advantages:
-
Extremely short reaction times.
-
Catalyst- and additive-free, making it an environmentally friendly "green" method.
-
Good to excellent yields and broad substrate scope.
Limitations:
-
Requires specialized microwave reactor equipment.
-
The synthesis of the enaminonitrile starting material is an additional step.
1,3-Dipolar Cycloaddition of Pyridynes: A Niche but Powerful Route
While the classic Huisgen 1,3-dipolar cycloaddition is a cornerstone for triazole synthesis, its direct application to a pyridine ring is not common. However, a powerful variant involves the cycloaddition of in situ generated pyridynes with organic azides to afford[2][7][13]triazolopyridines.[14][15]
Mechanism: A pyridyne, a highly reactive intermediate containing a formal triple bond within the pyridine ring, is generated in situ from a suitable precursor (e.g., a silyl triflate derivative). This pyridyne then acts as the dipolarophile in a [3+2] cycloaddition reaction with an azide to form the fused triazole ring.[15]
Experimental Protocol: Synthesis of a[2][7][13]Triazolo[4,5-c]pyridine Derivative [15]
-
To a solution of the pyridyl silyl triflate precursor (1.0 equiv.) and the desired organic azide (1.2 equiv.) in a suitable solvent (e.g., acetonitrile), add a fluoride source (e.g., CsF, 2.0 equiv.).
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Advantages:
-
Provides access to the[2][7][13]triazolo isomer, which can be more challenging to synthesize via other routes.
-
Mild reaction conditions.
Limitations:
-
The generation of pyridynes requires specific and often multi-step synthesis of the precursors.
-
The scope can be limited by the availability of the pyridyne precursors.
Comparative Analysis
To facilitate a direct comparison, the following table summarizes the key features of the discussed synthetic routes.
| Synthetic Route | Catalyst/Reagent | Typical Conditions | Yields | Key Advantages | Key Disadvantages |
| Pd-Catalyzed | Pd(OAc)2, Ligand, Base | 100-120 °C, 12-24 h | Good to Excellent | Broad scope, readily available materials | Requires catalyst, high temperatures |
| Cu-Catalyzed | CuBr, Base | 120-140 °C, 12-24 h, Air | Good | Inexpensive catalyst and materials | High temperatures, long reaction times |
| Iodine-Mediated | I2, KI, Base | 100 °C, 1 h | High to Excellent | Metal-free, fast, green | Stoichiometric oxidant required |
| NCS-Mediated | NCS | 0 °C to RT, 1-2 h | High to Excellent | Very mild conditions, simple | Exothermic, requires pre-formed hydrazone |
| Microwave-Assisted | None | 140 °C, 20-30 min | Good to Excellent | Extremely fast, catalyst-free, green | Requires microwave reactor |
| Pyridyne Cycloaddition | CsF | Room Temperature, hours | Good | Access to[2][7][13] isomers, mild | Requires specific, multi-step precursors |
The Role of the Dimroth Rearrangement
It is crucial for researchers to be aware of the Dimroth rearrangement, a common isomerization in triazole chemistry.[13] This rearrangement involves the interconversion of triazole isomers, for example, from a[2][7][8]triazolo[4,3-c]pyrimidine to the more thermodynamically stable[2][7][8]triazolo[1,5-c]pyrimidine.[13] This rearrangement can occur in situ under acidic or basic conditions, or upon heating, and can therefore influence the final product distribution in some synthetic routes.[13] Researchers should carefully characterize their products to ensure the desired isomer has been obtained.
Application in Drug Synthesis: The Case of Filgotinib
The synthesis of the JAK inhibitor Filgotinib provides a real-world example of the practical application of these synthetic strategies. The core triazolopyridine scaffold of Filgotinib is typically constructed from a 2-aminopyridine derivative.[2] The synthesis involves the reaction of the 2-aminopyridine with an isothiocyanate, followed by cyclization with hydroxylamine to form the aminotriazole intermediate.[2] This intermediate is then acylated to complete the synthesis. This highlights how the fundamental reactions discussed in this guide are adapted and integrated into multi-step syntheses of complex drug molecules.
Conclusion and Future Perspectives
The synthesis of triazolopyridines is a mature field with a diverse array of reliable methods at the disposal of the modern chemist. The choice of a particular route will be dictated by factors such as the desired substitution pattern, the scale of the synthesis, the availability of starting materials, and the desired "greenness" of the process.
Transition-metal catalyzed routes offer broad applicability and high yields, while metal-free oxidative cyclizations provide milder and more environmentally friendly alternatives. The advent of microwave-assisted synthesis has revolutionized the speed and efficiency of these transformations. For access to specific isomers, more specialized routes like pyridyne cycloadditions are invaluable.
As the demand for novel triazolopyridine-based therapeutics continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will remain a key area of research. The principles and protocols outlined in this guide provide a solid foundation for researchers to navigate this important area of chemical synthesis.
Diagrams
Workflow for Selecting a Synthetic Route to Triazolopyridines
Caption: A decision workflow for selecting an appropriate synthetic route.
General Mechanism for Palladium-Catalyzed Triazolopyridine Synthesis
Caption: Catalytic cycle for the palladium-catalyzed synthesis.
References
- 1. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 2. How is Filgotinib synthesised?_Chemicalbook [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. geneonline.com [geneonline.com]
- 5. bioengineer.org [bioengineer.org]
- 6. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 7. Filgotinib synthesis - chemicalbook [chemicalbook.com]
- 8. WO2020201975A2 - Novel process for the preparation of filgotinib and intermediates thereof - Google Patents [patents.google.com]
- 9. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. CN104987333A - Filgotinib synthetic method - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
A Senior Application Scientist's Guide to Assessing the Novelty of 8-Bromo-6-methyl-triazolo[1,5-a]pyridine Analogs
Introduction: Beyond the Scaffold – A Framework for Defining Novelty
The[1][2]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic purine interactions and serve as a versatile template for kinase inhibitors.[3][4] Specifically, analogs built upon the 8-Bromo-6-methyl-triazolo[1,5-a]pyridine core have emerged as promising modulators of critical signaling pathways, particularly as inhibitors of the Janus Kinase (JAK) family and Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5).[5][6][7]
However, in a mature chemical space, the synthesis of a new analog is not an invention in itself. True novelty lies in demonstrating a superior, differentiated profile. This guide provides a comprehensive, technically grounded framework for researchers in drug discovery to systematically assess the novelty of new 8-Bromo-6-methyl-triazolo[1,5-a]pyridine analogs. We will move beyond simple potency measurements to construct a multi-parameter profile, encompassing selectivity, cellular mechanism of action, and developability, thereby providing a robust rationale for advancing a lead candidate.
Part 1: The Foundation – A Generalizable Synthetic Workflow
The ability to rapidly generate a diverse set of analogs is the cornerstone of any successful structure-activity relationship (SAR) study. The 8-bromo substituent serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore various aryl or heteroaryl substitutions. The 6-methyl group provides a fixed substitution pattern, allowing for focused exploration of other positions.
Below is a generalized workflow for the synthesis of new analogs, which forms the basis for creating a focused library for novelty assessment.
Diagram: General Synthetic Workflow
Caption: Generalized synthetic route to 8-bromo-6-methyl-triazolo[1,5-a]pyridine analogs.
Part 2: The Gauntlet – A Multi-Pronged Strategy for Novelty Assessment
Novelty is not a single data point but a composite picture. An analog can be considered novel if it demonstrates significant improvements in one or more of the following areas compared to existing reference compounds.
Potency & Selectivity Profiling: Hitting the Right Target, and Only the Right Target
For kinase inhibitors, potency is only half the story; selectivity is what often distinguishes a drug from a tool compound.[5] A novel analog should ideally exhibit superior potency against the primary target and/or a more favorable selectivity profile, particularly against closely related kinases or known anti-targets.
This protocol outlines a robust method to determine the half-maximal inhibitory concentration (IC50) of an analog against a target kinase.[8]
Scientist's Notebook (Rationale): We utilize a luminescence-based assay, such as the ADP-Glo™ system, which measures the production of ADP, a universal product of kinase reactions.[8] This format is highly sensitive, amenable to high-throughput screening, and avoids the complexities of antibody-based or radioactivity-based methods.[9][10] Using ATP at its Km concentration provides a standardized condition for comparing inhibitor potencies.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test analog in 100% DMSO. Perform a serial 3-fold dilution series in DMSO to create a 10-point concentration curve.
-
Kinase Reaction Setup: In a 384-well white plate, add 1 µL of the serially diluted compound or DMSO vehicle control.
-
Pre-incubation: Add 2 µL of the target kinase (e.g., JAK2) in kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). Incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a mixture containing the peptide substrate and ATP (at its determined Km concentration) in kinase assay buffer.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. A known inhibitor (e.g., Staurosporine or a relevant approved drug) should be used as a positive control.[8]
A truly novel compound will show a clear advantage over the reference. This is best visualized in a table comparing IC50 values.
| Compound | Target Kinase IC50 (nM) (e.g., JAK2) | Off-Target Kinase IC50 (nM) (e.g., JAK3) | Selectivity Index (JAK3 IC50 / JAK2 IC50) |
| Reference Cmpd | 15 | 45 | 3 |
| Analog 8B-M-TPA-01 | 5 | 250 | 50 |
| Analog 8B-M-TPA-02 | 25 | 30 | 1.2 |
| Analog 8B-M-TPA-03 | 12 | 15 | 1.25 |
Table 1: Hypothetical screening data demonstrating the superior potency and selectivity of Analog 8B-M-TPA-01.
Cellular Efficacy: Proving On-Target Action in a Biological Context
Biochemical potency is essential, but it doesn't guarantee activity in a cellular environment.[11] A novel analog must demonstrate cell permeability and the ability to engage its intended target within the complex milieu of a living cell, leading to a functional downstream effect.[12][13]
Cellular target engagement assays confirm that a compound binds to its intended protein within a cell.[14][15] This provides crucial evidence linking biochemical activity to a cellular phenotype.
Scientist's Notebook (Rationale): We will describe a general principle applicable to platforms like InCELL Hunter™ or Cellular Thermal Shift Assay (CETSA). These methods provide a quantitative measure of compound-target interaction in live cells, which is a critical step to validate hits from biochemical screens and confirm the mechanism of action.[12][13]
Methodology (Principle):
-
Cell Culture: Culture a relevant cell line (e.g., a human cell line endogenously expressing the target kinase) to 80-90% confluency.
-
Compound Treatment: Seed cells in 96-well plates. The next day, treat the cells with a dilution series of the test analog for a specified time (e.g., 1-4 hours).
-
Target Engagement Measurement:
-
For CETSA: After treatment, heat the plates to a range of temperatures to induce protein denaturation. Lyse the cells and separate soluble proteins from aggregated, denatured proteins via centrifugation. Quantify the amount of soluble target protein remaining using an immunoassay (e.g., ELISA or Western Blot). A binding ligand will stabilize the protein, shifting its melting curve to a higher temperature.
-
For Reporter-based Assays (e.g., InCELL): These proprietary assays often use engineered proteins that produce a detectable signal (e.g., luminescence) upon ligand binding and stabilization. Follow the manufacturer's specific protocol for signal detection.[12]
-
-
Data Analysis: Plot the measured signal (e.g., amount of soluble protein or luminescence) against the compound concentration to generate a dose-response curve and determine the cellular EC50 (the concentration at which 50% of the target is engaged).
Caption: Inhibition of the JAK-STAT signaling pathway by a triazolopyridine analog.
Drug-like Properties: Assessing the Potential for In Vivo Success
A potent and selective compound is of little therapeutic value if it cannot reach its target in the body. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for identifying compounds with a higher probability of success in vivo.[1][2] In vitro ADME assays are cost-effective methods to flag potential liabilities early in the discovery process.[16][17][18]
This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Scientist's Notebook (Rationale): We use human liver microsomes (HLM) as they contain a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[16] By measuring the disappearance of the parent compound over time, we can predict its metabolic half-life (t½). A compound with very high clearance is unlikely to achieve sufficient exposure in vivo.
Methodology:
-
Reaction Setup: In a 96-well plate, pre-warm a solution of HLM (e.g., 0.5 mg/mL) and NADPH (a required cofactor) in phosphate buffer (pH 7.4) at 37°C.
-
Initiation: Add the test analog (final concentration, e.g., 1 µM) to initiate the reaction.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard. This precipitates the proteins and halts enzymatic activity.
-
Sample Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the test analog relative to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is the elimination rate constant (k). Calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (CLint). Include control compounds with known metabolic fates (e.g., Verapamil for high clearance, Verapamil without NADPH as a negative control).
| Compound | Aqueous Solubility (µM) | HLM Stability (t½, min) | Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s) |
| Reference Cmpd | 5 | 15 | 1.5 |
| Analog 8B-M-TPA-01 | 55 | >60 | 12.5 |
| Analog 8B-M-TPA-02 | 110 | <5 | 0.5 |
| Analog 8B-M-TPA-03 | 2 | 25 | 8.0 |
Table 2: Hypothetical in vitro ADME data showing the superior drug-like properties of Analog 8B-M-TPA-01.
Part 3: Integrated Assessment – A Decision-Making Framework
The final step is to integrate these disparate data streams into a holistic assessment of novelty and project trajectory. A flowchart can guide this decision-making process.
Diagram: Novelty Assessment Decision Tree
Caption: Decision-making flowchart for advancing novel analogs.
Conclusion
Assessing the novelty of an 8-Bromo-6-methyl-triazolo[1,5-a]pyridine analog requires a rigorous, multi-parameter approach. By systematically evaluating potency, selectivity, cellular efficacy, and ADME properties against relevant benchmarks, researchers can build a compelling, data-driven case for a compound's unique potential. This guide provides the strategic framework and validated experimental protocols to move beyond incremental advances and identify truly innovative candidates worthy of further development.
References
- 1. selvita.com [selvita.com]
- 2. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. selvita.com [selvita.com]
- 12. Target Engagement Assays [discoverx.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Target Engagement Assay Services [conceptlifesciences.com]
- 15. A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 18. In Vitro ADME Assays [conceptlifesciences.com]
A Senior Application Scientist's Guide to Fused Heterocycles: Triazolopyridines vs. Triazolopyrimidines in Modern Drug Design
Introduction: The Strategic Value of Privileged Scaffolds
In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is a relentless endeavor. Central to this quest is the identification and optimization of "privileged scaffolds"—core molecular structures that are capable of binding to multiple biological targets. Among these, nitrogen-containing fused heterocyclic systems have proven to be exceptionally fruitful. Their rigid three-dimensional structures, rich electronic properties, and capacity for precise vectoral display of functional groups make them ideal starting points for drug discovery campaigns.
This guide provides a comparative analysis of two prominent and structurally related scaffolds: triazolopyridines and triazolopyrimidines. Both are bicyclic aromatic systems formed by the fusion of a triazole ring to a six-membered heteroaromatic ring. However, the seemingly subtle difference—a pyridine versus a pyrimidine ring—imparts distinct physicochemical, pharmacological, and pharmacokinetic properties that have profound implications for drug design. For researchers in drug development, understanding these nuances is critical for scaffold selection, hypothesis-driven design, and the ultimate success of a program. We will dissect these differences, supported by experimental data and protocols, to provide a clear, actionable framework for leveraging these powerful scaffolds.
Part 1: Core Physicochemical and Structural Properties
The journey of a drug molecule from administration to its biological target is governed by its physicochemical properties. The substitution of a carbon atom in the pyridine ring with a nitrogen atom to form the pyrimidine ring fundamentally alters the electronic landscape of the scaffold, influencing everything from solubility to target engagement.
Triazolopyridines and triazolopyrimidines are classes of compounds with multiple possible isomers depending on the nitrogen atom locations and the nature of the ring fusion.[1] For instance, triazolopyrimidines have eight potential isomeric structures, with the[1][2][3]triazolo[1,5-a]pyrimidine form being the most stable and commonly explored.[2][3]
Key Physicochemical Differentiators
-
Basicity (pKa): The second nitrogen atom in the pyrimidine ring is electron-withdrawing, which significantly reduces the basicity of the ring nitrogens compared to their triazolopyridine counterparts. This has direct consequences for salt selection and formulation. A lower pKa may decrease the likelihood of forming stable, crystalline salts but can be advantageous in avoiding off-target interactions with aminergic GPCRs (a common liability for basic compounds).
-
Lipophilicity (LogP/LogD): The additional nitrogen atom in the triazolopyrimidine scaffold increases its polarity and hydrogen bonding capacity. Consequently, triazolopyrimidines generally exhibit lower lipophilicity (lower LogP) than structurally analogous triazolopyridines. This property can enhance aqueous solubility but may reduce passive membrane permeability, a critical factor for oral bioavailability and brain penetration.[4]
-
Hydrogen Bonding: The pyrimidine ring introduces an additional hydrogen bond acceptor site. This expanded hydrogen bonding potential can be exploited to form more extensive and specific interactions within a target's binding pocket, potentially leading to higher potency and selectivity.
-
Dipole Moment and Aromaticity: The altered electron distribution in the triazolopyrimidine ring system affects its dipole moment and potential for π-π stacking interactions. This can be a crucial parameter when designing inhibitors that bind to targets with aromatic residues in the active site, such as kinases.
| Property | Triazolopyridine Scaffold | Triazolopyrimidine Scaffold | Rationale & Implication in Drug Design |
| Core Structure | Fused Triazole-Pyridine | Fused Triazole-Pyrimidine | The second nitrogen in the pyrimidine ring is the key differentiator. |
| Approx. pKa | Higher (More Basic) | Lower (Less Basic) | Impacts salt formation, solubility, and potential for aminergic off-target effects. |
| Lipophilicity (LogP) | Higher | Lower | Affects the ADME balance: solubility vs. permeability. Critical for CNS penetration. |
| H-Bond Acceptors | Fewer | More | Offers more opportunities for specific, high-affinity target interactions. |
| Metabolic Liability | Prone to oxidation on the pyridine ring. | Pyrimidine ring can be a site for oxidation; pattern depends on substitution. | Influences half-life and potential for reactive metabolite formation. |
| Bioisosterism | General heterocyclic scaffold. | Often used as a purine bioisostere.[5][6] | The nitrogen arrangement mimics that of natural purines, a key strategy for anti-infectives and some kinase inhibitors. |
Part 2: Synthetic Accessibility and Strategic Diversification
The feasibility of a drug discovery program is intrinsically linked to the synthetic tractability of its core scaffold. Efficient chemical synthesis allows for the rapid generation of diverse compound libraries, which is essential for establishing robust Structure-Activity Relationships (SAR).
Both scaffolds are synthetically accessible, with a wealth of established chemical literature.[7] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
General Synthetic Strategies
-
Triazolopyridines: A common and powerful method involves the reaction of 2-hydrazinopyridines with carboxylic acids or their derivatives, or the oxidative cyclization of 2-pyridyl hydrazones.[8][9] These methods allow for diversification at two key vectors.
-
Triazolopyrimidines: The most prevalent approach is the condensation of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or its equivalent.[2][10] This is a robust reaction that enables extensive exploration of substituents on the pyrimidine ring.
The causality behind choosing a synthetic strategy lies in its efficiency and modularity. A convergent synthesis, where complex fragments are prepared separately and then combined, is often preferred in medicinal chemistry as it allows for greater flexibility in analog synthesis compared to a linear approach.
Caption: Generalized synthetic workflows for triazolopyridine and triazolopyrimidine cores.
Part 3: Comparative Pharmacological Analysis
While both scaffolds exhibit a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, their optimal applications can differ significantly.[2][5][7]
Case Study 1: Kinase Inhibition in Oncology
Kinases are a cornerstone of modern oncology drug discovery. Many inhibitors target the ATP-binding site, forming critical hydrogen bonds with the "hinge" region of the enzyme.
-
Triazolopyridines: The triazolopyridine scaffold has been successfully employed in kinase inhibitor design. Tucatinib , a highly selective HER2 inhibitor, features this core. The nitrogen atoms of the scaffold are positioned to form key interactions in the ATP binding pocket.
-
Triazolopyrimidines: This scaffold is also a highly effective hinge-binder. The arrangement of nitrogen atoms can closely mimic the adenine core of ATP, making it a natural fit for this target class. The additional hydrogen bond acceptor can be used to gain selectivity for specific kinases.
Caption: Inhibition of a generic kinase signaling pathway by scaffold-based drugs.
Case Study 2: Central Nervous System (CNS) Agents
Developing drugs for CNS targets requires traversing the blood-brain barrier (BBB), a significant challenge.
-
Triazolopyridines: This class has a proven track record in CNS drug development. Trazodone , an antidepressant, is a well-known example.[11][12] Its mechanism involves antagonism of serotonin receptors and inhibition of serotonin reuptake.[13] The physicochemical properties of the triazolopyridine scaffold, when appropriately substituted, can achieve the delicate balance of lipophilicity and polarity required for BBB penetration.
-
Triazolopyrimidines: While historically less common in CNS applications, recent research has demonstrated that certain triazolopyrimidine derivatives are orally bioavailable, brain penetrant, and can act as microtubule-stabilizing agents.[4][14] This opens up exciting possibilities for treating neurodegenerative diseases like Alzheimer's. The lower lipophilicity of the core may help in avoiding excessive non-specific binding within the CNS.
Case Study 3: A Head-to-Head Comparison in TDP2 Inhibition
A study on inhibitors of Tyrosyl-DNA Phosphodiesterase 2 (TDP2), an enzyme implicated in cancer resistance to chemotherapy, provides a direct experimental comparison.[15] Researchers synthesized and tested analogs of both scaffolds. The initial hit was a 5-phenyl triazolopyrimidine.[15] Subsequent SAR exploration of both the original triazolopyrimidine scaffold and its bioisosteric triazolopyridine replacement led to the identification of potent inhibitors from both series.[15] This work demonstrated that in this specific target, both scaffolds were viable, with the ultimate potency being driven by the nature and position of the substituents. One triazolopyridine analog showed excellent cell permeability with no cytotoxicity, highlighting its potential as a lead compound.[15]
Part 4: Pharmacokinetics and Metabolic Stability
A compound's in vivo fate (ADME) is as important as its potency. Structural differences between the two scaffolds can lead to distinct pharmacokinetic (PK) profiles.
-
Metabolism: The pyridine ring is often susceptible to oxidation by cytochrome P450 enzymes. The additional nitrogen in the triazolopyrimidine scaffold alters the electron density, which can change the primary sites and rates of metabolism. This can be strategically exploited to "block" a site of metabolism and improve a compound's half-life.
-
Bioavailability and Distribution: Studies have characterized the PK of specific compounds from both classes. For example, a brain-retentive microtubule-stabilizing triazolopyrimidine was shown to be orally bioavailable and exhibit a longer half-life in the brain than in plasma, a highly desirable property for a CNS drug.[4][14] Similarly, a triazolopyridine-based BRD4 inhibitor demonstrated good oral absorption and utilization in mice (F = 44.8%).[16]
| Parameter | Example Triazolopyridine (BRD4i, 12m)[16] | Example Triazolopyrimidine (MT-stabilizer, 4)[4] | Implication |
| Application | Anticancer | CNS Agent | Different therapeutic areas with distinct PK requirements. |
| Oral Bioavailability (F) | 44.8% (in mice) | Orally Bioavailable | Both scaffolds can be incorporated into orally administered drugs. |
| Plasma Half-life | Not specified | 2.5 h (in mice) | A key determinant of dosing frequency. |
| Brain Half-life | Not specified | 7 h (in mice) | The higher brain retention of this triazolopyrimidine is advantageous for CNS targets. |
| Metabolic Stability | Good stability in mouse liver microsomes | Rapidly oxidized in plasma to an inactive metabolite | Highlights the critical role of substituents in controlling metabolic fate. |
Part 5: Experimental Protocols
A self-validating system requires robust and reproducible experimental methods. Below are representative protocols for the synthesis and evaluation of these scaffolds.
Protocol 1: Synthesis of a 5,7-Disubstituted[1][2][3]triazolo[1,5-a]pyrimidine
This protocol is based on the widely used condensation reaction, a cornerstone for building this scaffold.
Causality: The choice of glacial acetic acid as a solvent provides a protic environment that facilitates the condensation and subsequent cyclization/dehydration cascade. Refluxing ensures the reaction has sufficient energy to overcome the activation barrier.
-
Reaction Setup: To a round-bottom flask, add 3-amino-1,2,4-triazole (1.0 eq), the desired 1,3-dicarbonyl compound (e.g., acetylacetone for a 5,7-dimethyl derivative) (1.1 eq), and glacial acetic acid (5-10 mL per mmol of aminotriazole).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 120 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Allow the reaction mixture to cool to room temperature. A precipitate will often form. If not, slowly pour the mixture into ice-cold water to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove residual acetic acid and impurities.
-
Purification: Dry the crude product. If necessary, recrystallize from a suitable solvent (e.g., ethanol) or purify by column chromatography on silica gel to yield the final product. Characterize by NMR and mass spectrometry.
Protocol 2: Synthesis of a 2-Substituted[1][2][3]triazolo[4,3-a]pyridine
This procedure illustrates the construction of the triazolopyridine ring system from a hydrazinopyridine precursor.
Causality: Polyphosphoric acid (PPA) acts as both a condensing agent and a dehydrating agent, driving the cyclization to completion. The elevated temperature is necessary for this typically sluggish transformation.
-
Reaction Setup: In a round-bottom flask, combine 2-hydrazinopyridine (1.0 eq) and the desired carboxylic acid (1.1 eq).
-
Reaction: Add polyphosphoric acid (PPA) (approx. 10 times the weight of the limiting reagent) to the flask. Heat the mixture to 140-160 °C with stirring for 2-4 hours. Monitor by TLC.
-
Workup: Cool the reaction mixture to below 100 °C and then carefully pour it onto crushed ice. The PPA will be hydrolyzed.
-
Neutralization & Isolation: Basify the acidic aqueous solution with a concentrated base (e.g., NaOH or NH4OH) to a pH of ~8-9, which will precipitate the product. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization or column chromatography. Characterize by NMR and mass spectrometry.
Conclusion: A Strategic Choice Based on Target and Therapeutic Area
Neither scaffold is universally superior; instead, they represent two distinct, powerful tools in the medicinal chemist's arsenal. The choice between a triazolopyridine and a triazolopyrimidine is a strategic decision guided by the specific drug design project.
-
The triazolopyrimidine scaffold is an exceptional choice when designing purine mimetics, making it highly valuable in antiviral, antiparasitic, and certain kinase inhibitor programs.[5][6][17] Its inherent polarity can be an advantage for achieving solubility and, as recent evidence suggests, for creating brain-penetrant molecules with favorable distribution profiles.[4]
-
The triazolopyridine scaffold has a proven clinical track record, particularly in the CNS space.[11] Its physicochemical profile offers a well-understood starting point for balancing the properties required for oral bioavailability and BBB penetration. It continues to be a versatile and productive scaffold in diverse areas, from kinase to epigenetic-targeted therapies.[16]
The ultimate success of a drug candidate depends on the intricate interplay between the core scaffold and its substituents. This guide has illuminated the fundamental differences between these two fused heterocycles, providing the foundational knowledge necessary to make informed decisions. The future of drug discovery will undoubtedly see further innovation with both of these remarkable scaffolds, as chemists continue to unlock their full therapeutic potential.
References
- 1. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 2. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [edgccjournal.org]
- 4. Pharmacokinetic, pharmacodynamic and metabolic characterization of a brain retentive microtubule (MT)-stabilizing triazolopyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioengineer.org [bioengineer.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. homework.study.com [homework.study.com]
- 12. droracle.ai [droracle.ai]
- 13. droracle.ai [droracle.ai]
- 14. Pharmacokinetic, pharmacodynamic and metabolic characterization of a brain retentive microtubule (MT)-stabilizing triazolopyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biological Activity of Triazolopyrimidine Copper(II) Complexes Modulated by an Auxiliary N-N-Chelating Heterocycle Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 8-Bromo-6-methyl-triazolo[1,5-a]pyridine
A Comprehensive Guide to the Proper Disposal of 8-Bromo-6-methyl-[1][2][3]triazolo[1,5-a]pyridine
As researchers and drug development professionals, our work with novel chemical entities like 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine is fundamental to scientific advancement. However, with innovation comes the profound responsibility of ensuring safety and environmental stewardship. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of sound scientific practice. This guide provides a detailed, operational framework for the safe disposal of 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine, moving beyond simple checklists to explain the rationale behind each critical step.
Understanding the Compound: A Hazard-Based Rationale for Caution
8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine is a solid, heterocyclic compound. While specific toxicological data for this exact molecule is not extensively published, its structure—containing a brominated pyridine core—necessitates a cautious approach. Safety Data Sheets (SDS) for structurally similar compounds, such as 8-Bromo-5-methyl-[1][2]triazolo[1,5-a]pyridine, classify them as hazardous substances.[3]
Key Hazards Include:
-
Acute Toxicity: Harmful if swallowed.[3]
-
Skin Irritation: Causes skin irritation.[3]
-
Eye Irritation: Causes serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3]
Furthermore, halogenated organic compounds are often persistent in the environment and can pose long-term risks.[4] The pyridine moiety itself is considered a hazardous material requiring strict handling and disposal procedures.[1] Therefore, the core principle for disposing of this compound is to prevent its release into the environment and to ensure it is handled by personnel equipped to manage hazardous chemical waste.
The Core Directive: Professional Disposal is Non-Negotiable
Given the compound's hazard profile and the general nature of brominated aromatics, in-laboratory chemical neutralization is not recommended as a primary disposal method. Such procedures can be dangerous, potentially creating more hazardous byproducts or leading to incomplete reactions. The most authoritative and safest protocol is to manage the waste through a licensed environmental disposal company.[5] Our internal laboratory procedures must focus on the safe and compliant segregation, packaging, and storage of this waste pending professional collection.
Operational Protocol: From Point of Generation to Final Collection
This step-by-step procedure ensures safety and regulatory compliance throughout the waste management lifecycle within the laboratory.
Step 1: Immediate Personal Protective Equipment (PPE)
Before handling the waste material, ensure the correct PPE is worn. The selection is based on the known hazards of pyridine derivatives and halogenated compounds.[2]
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Avoid latex.[1][2] | Provides robust chemical resistance to pyridine and its derivatives. |
| Eye/Face Protection | Chemical splash goggles. | Protects against accidental splashes of contaminated solvents or fine solid particles.[1] |
| Skin/Body Protection | Chemical-resistant lab coat. | Protects against skin contact and contamination of personal clothing.[2] |
| Respiratory Protection | Use only in a certified chemical fume hood.[1] | Prevents inhalation of any fine powders or potential vapors from contaminated solvents. |
Step 2: Waste Segregation at the Source
Proper segregation is critical to prevent dangerous chemical reactions in the waste container and to ensure compliant disposal.
-
Solid Waste:
-
Place any unused 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine powder, along with any contaminated consumables (e.g., weigh boats, contaminated filter paper, gloves), into a dedicated, clearly labeled "Halogenated Solid Chemical Waste" container.
-
Do not mix with non-halogenated waste. This is crucial as incineration requirements and costs for halogenated waste are different.
-
-
Liquid Waste:
-
If the compound is dissolved in a solvent for experimental use, the resulting solution must be disposed of as "Halogenated Liquid Chemical Waste."
-
Never pour this waste down the drain.[6] This prevents environmental contamination and damage to plumbing infrastructure.
-
Be mindful of incompatibilities. Do not mix with strong oxidizing agents.[3]
-
The following diagram illustrates the decision workflow for proper waste segregation.
Caption: Waste Segregation Workflow for the Compound.
Step 3: Containerization and Labeling
Proper containment and labeling prevent accidents and ensure the waste is handled correctly by all personnel, including the disposal vendor.
-
Container Selection: Use chemically resistant containers in good condition with secure, leak-proof lids. For liquid waste, ensure the container is compatible with the solvents used.
-
Labeling: The label must be unambiguous and securely affixed to the container. It should include:
-
The words "Hazardous Waste."
-
The full chemical name: "8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine."
-
An accurate list of all other components (e.g., solvents and their approximate percentages).
-
The relevant hazard pictograms (e.g., GHS07 for irritant/harmful).[3]
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
Step 4: Temporary Storage in the Laboratory
Store sealed waste containers in a designated, secure area, such as a satellite accumulation area or a ventilated cabinet. This area should be away from general lab traffic and incompatible materials. Keep containers tightly closed except when adding waste.[7]
Spill and Emergency Procedures
In the event of a spill during handling or disposal preparation, immediate and correct action is crucial.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert laboratory personnel and the safety officer.
-
Control and Contain: For small, manageable spills, prevent further spread. Absorb spilled liquids with an inert material like sand, diatomaceous earth, or a universal binding agent.[7] For solids, carefully sweep up the material to avoid creating dust.[5]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose of Cleanup Material: All materials used for cleanup (absorbents, PPE, etc.) must be placed in the designated "Halogenated Solid Chemical Waste" container for professional disposal.[8]
By adhering to this comprehensive disposal protocol, we uphold our commitment to safety, environmental responsibility, and scientific integrity. This framework ensures that hazardous materials like 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine are managed responsibly from the moment they become waste to their final, safe disposal.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. benchchem.com [benchchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Biodegradation of halogenated organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. carlroth.com [carlroth.com]
- 8. lobachemie.com [lobachemie.com]
Navigating the Synthesis Landscape: A Guide to Safely Handling 8-Bromo-6-methyl-triazolo[1,5-a]pyridine
Navigating the Synthesis Landscape: A Guide to Safely Handling 8-Bromo-6-methyl-[1][2][3]triazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
As a senior application scientist, I've witnessed firsthand the critical importance of robust safety protocols in the laboratory. The novel compounds we work with, like 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine, are the building blocks of future therapeutics, but they also present unique handling challenges. This guide is designed to provide you with the essential, immediate safety and logistical information needed to handle this compound with confidence and precision. Our goal is to empower your research by ensuring a safe and efficient laboratory environment, making this a trusted resource that extends beyond the product itself.
Understanding the Hazard Profile: A Proactive Approach to Safety
Assumed Hazard Classification:
| Hazard Class | Category | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |
| Skin Irritation | Category 2 | Causes skin irritation.[7] |
| Eye Irritation | Category 2 | Causes serious eye irritation.[7] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[7] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles with side-shields or a face shield | Protects against splashes and airborne particles.[1][5] Standard safety glasses are insufficient. |
| Hands | Nitrile or neoprene gloves | Provides a barrier against skin contact.[1][5] Double-gloving is recommended, especially for prolonged handling. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal. |
| Body | Fully-buttoned laboratory coat | Prevents contamination of personal clothing and skin.[1][5] |
| Respiratory | Use in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[1][5][8] If weighing or transferring powder outside of a hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory. |
Operational Protocols: From Benchtop to Waste Stream
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring the integrity of your experiment.
Engineering Controls and Work Area Preparation
-
Chemical Fume Hood: All manipulations of 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine, including weighing, dissolving, and transferring, must be conducted in a properly functioning and certified chemical fume hood.[1][5][8]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[1][5]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[6] Have a spill kit appropriate for solid chemical spills readily available.
Step-by-Step Handling Procedure
The following workflow diagram illustrates the critical steps for safely handling the compound.
Caption: Standard workflow for handling 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine.
Spill Management
In the event of a spill, remain calm and follow these procedures:
-
Evacuate: If the spill is large or you feel unwell, evacuate the immediate area and alert your supervisor and institutional safety office.
-
Isolate: If the spill is small and manageable, restrict access to the area.
-
Contain: Use an inert absorbent material, such as sand or vermiculite, to cover the spill.[6] Do not use combustible materials like paper towels.
-
Neutralize (if applicable): For many organic compounds, there is no specific neutralization step.
-
Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine and any contaminated materials is a critical final step. As a halogenated organic compound, it must be disposed of as hazardous waste.[2][9][10]
Waste Segregation
The following diagram outlines the correct waste segregation protocol.
Caption: Waste segregation for 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine.
Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine"), and the approximate concentration or quantity.[2]
-
Storage: Waste containers should be kept closed except when adding waste, stored in a designated satellite accumulation area, and kept in secondary containment to prevent spills.[10]
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately.[1] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][5] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention. |
By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research with 8-Bromo-6-methyl-[1][2]triazolo[1,5-a]pyridine.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. 7.2 Organic Solvents [ehs.cornell.edu]
- 3. benchchem.com [benchchem.com]
- 4. Bromination - Wordpress [reagents.acsgcipr.org]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. reddit.com [reddit.com]
- 9. bucknell.edu [bucknell.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
